PetOx
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H29N3O3 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
2-ethyl-3-(2-ethyl-1,3-oxazolidin-2-yl)-2-(2-ethyl-1,3-oxazolidin-3-yl)-1,3-oxazolidine |
InChI |
InChI=1S/C15H29N3O3/c1-4-13-17(8-11-19-13)15(6-3)18(9-12-21-15)14(5-2)16-7-10-20-14/h13,16H,4-12H2,1-3H3 |
InChI Key |
DCEZWUKWXDLIGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N(CCO1)C2(N(CCO2)C3(NCCO3)CC)CC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Poly(2-ethyl-2-oxazoline) (PetOx) Synthesis for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(2-ethyl-2-oxazoline), or PetOx, is a versatile polymer platform gaining significant traction in the biomedical field as a viable alternative to poly(ethylene glycol) (PEG). Its biocompatibility, "stealth" properties that reduce protein adsorption and cellular uptake by the reticuloendothelial system, and the facile control over its synthesis make it an attractive candidate for applications such as drug delivery, tissue engineering, and bioconjugation.[1][2][3] This technical guide provides an in-depth overview of the core synthesis protocols for this compound, focusing on the widely employed cationic ring-opening polymerization (CROP). Detailed experimental methodologies, quantitative data for synthesis optimization, and key characterization techniques are presented to equip researchers with the foundational knowledge for the successful implementation of this compound in their work.
Core Synthesis Methodology: Cationic Ring-Opening Polymerization (CROP)
The primary route to synthesizing well-defined this compound is through the living cationic ring-opening polymerization of 2-ethyl-2-oxazoline (B78409) monomers.[4] This method allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution, often referred to as a low polydispersity index (PDI). The "living" nature of this polymerization means that the polymer chains continue to grow as long as monomer is available, and termination is intentionally induced.
Key Components of this compound Synthesis
-
Monomer: 2-ethyl-2-oxazoline is the fundamental building block of the polymer.
-
Initiator: The choice of initiator is crucial as it dictates the onset of polymerization and can be used to introduce functionality at one end of the polymer chain. Common initiators include methyl tosylate (MeOTs) and methyl triflate (MeOTf).
-
Solvent: The polymerization is typically carried out in an anhydrous polar aprotic solvent, with acetonitrile (B52724) being a common choice.
-
Terminating Agent: To end the polymerization and potentially add functionality to the other end of the chain, a nucleophile such as water, an amine, or a hydroxide (B78521) solution is introduced.
Experimental Protocols
General Protocol for this compound Synthesis via CROP
This protocol outlines the fundamental steps for the synthesis of this compound. Specific quantities and reaction conditions can be adjusted to achieve the desired molecular weight.
Materials:
-
2-ethyl-2-oxazoline (monomer)
-
Methyl tosylate (initiator)
-
Acetonitrile (solvent, anhydrous)
-
Methanol (for termination)
-
Diethyl ether (for precipitation)
Procedure:
-
Monomer and Solvent Preparation: Dry the 2-ethyl-2-oxazoline and acetonitrile over calcium hydride and distill under a dry, inert atmosphere (e.g., argon or nitrogen) prior to use. This is critical to remove any water, which can interfere with the living polymerization.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of 2-ethyl-2-oxazoline monomer in anhydrous acetonitrile.
-
Initiation: Add the calculated amount of methyl tosylate initiator to the monomer solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Polymerization: Heat the reaction mixture in an oil bath to a specified temperature (e.g., 80-140 °C) and stir for a predetermined time. The reaction progress can be monitored by techniques such as ¹H NMR or gas chromatography to track monomer consumption.
-
Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding a nucleophilic agent, such as a solution of potassium hydroxide in methanol.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Isolation and Drying: Collect the precipitated white polymer by filtration or centrifugation. Wash the polymer with fresh cold diethyl ether and dry it under vacuum to a constant weight.
Characterization of Synthesized this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure and to determine the degree of polymerization by comparing the integrals of the polymer backbone protons to those of the initiator fragment's protons.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the molecular weight (Mn, Mw) and the polydispersity index (PDI) of the synthesized polymer. A narrow PDI (typically < 1.2) is indicative of a well-controlled, living polymerization.
Quantitative Data for Synthesis Optimization
The molecular weight of the resulting this compound can be controlled by varying the monomer-to-initiator ratio ([M]/[I]), and the reaction kinetics are influenced by temperature and solvent choice. The following tables summarize typical experimental conditions and their outcomes.
| Initiator | Solvent | Temperature (°C) | [M]/[I] Ratio | Reaction Time (h) | Resulting Mn ( g/mol ) | PDI |
| Methyl Tosylate | Acetonitrile | 85 | 25 | 20 | 1,570 | 1.26 |
| Methyl Tosylate | Acetonitrile | 140 | 40 | - | - | < 1.2 |
| Methyl Triflate | Acetonitrile | - | - | - | - | 1.10-1.15 |
| Benzyl Chloride | Acetonitrile | - | - | - | - | 1.30-1.40 |
Table 1: Summary of reaction conditions and resulting polymer characteristics for the synthesis of this compound.
Visualizing Experimental Workflows and Biological Interactions
Experimental Workflow for this compound Synthesis and Characterization
The following diagram illustrates the typical workflow from the initial polymerization to the final characterization of the this compound polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the Surface of Nanoparticles: Impact of Poly(2-ethyl-2-oxazoline) on Protein Adsorption in Serum and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Poly(2-ethyl-2-oxazoline): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Poly(2-ethyl-2-oxazoline) (PEtOx), a versatile polymer with a pseudo-polypeptidic structure, has garnered significant attention in the biomedical field for applications ranging from drug delivery to tissue engineering.[1][2] Its biocompatibility, stealth behavior, and tunable properties necessitate a comprehensive suite of characterization techniques to ensure quality, reproducibility, and performance. This guide provides an in-depth overview of the core analytical methods employed for the thorough characterization of this compound.
Molecular Weight and Polydispersity Determination
The molecular weight and its distribution are critical parameters influencing the physicochemical and biological properties of this compound. Several techniques are employed for their determination, with Size Exclusion Chromatography (SEC) being the most prominent.
Size Exclusion Chromatography (SEC)
SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[3] It is the method of choice for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of this compound.[3] Multi-detector SEC systems, incorporating refractive index (RI), multi-angle laser light scattering (MALLS), and viscometry detectors, provide absolute molecular weight determination.[3][4][5]
Table 1: Representative Molecular Weight Data for this compound from SEC Analysis
| Initiator / Method | Mn (kDa) | Mw (kDa) | PDI (Đ) | Reference |
| Methyl triflate | - | - | 1.10 - 1.15 | [4] |
| Halide-containing initiators | - | - | 1.30 - 1.40 | [4] |
| Amine end-capped pEOx | 3.43 | 5.06 | 1.47 | [2] |
| pEOx-b-poly(L-glutamic acid) | 4.57 | 8.84 | 1.93 | [2] |
| Commercial this compound | - | ~50,000 | 3-4 | |
| Commercial this compound | - | ~500,000 | 3-4 |
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS are powerful techniques for the detailed structural characterization and confirmation of molecular weight for this compound.[6][7] These methods provide information on the polymer's repeating unit, end-groups, and fragmentation pathways.[6][7][8] Tandem mass spectrometry (MS/MS) can further elucidate the polymer architecture.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a structural elucidation tool, the number-average molecular weight (Mn) of this compound can be estimated using ¹H NMR by comparing the integral of the end-group protons to that of the repeating monomer units.[1]
Structural and Compositional Analysis
Verifying the chemical structure and purity of this compound is crucial. Spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR is a fundamental technique for confirming the successful polymerization of 2-ethyl-2-oxazoline (B78409) and for end-group analysis.[1][9] The characteristic chemical shifts of the protons in the this compound backbone and side chains provide a definitive structural signature.
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Solvent | Reference |
| Side chain methyl group (-CH₃) | 0.95 - 1.05 | CD₃CN | [10] |
| Side chain methylene (B1212753) group (-CH₂-) | 2.2 - 2.4 | CD₃CN | [10] |
| Backbone protons (-CH₂-CH₂-) | ~3.4 | D₂O | [2] |
| Backbone protons (-CH₂-CH₂-) | 3.3 - 3.45 | CD₃CN | [10] |
Diffusion-ordered ¹H-NMR spectroscopy (DOSY) is a non-destructive technique used to analyze the hydrodynamic size of the polymer.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound and to confirm the ring-opening polymerization. The disappearance of the C=N stretching vibration of the oxazoline (B21484) ring and the appearance of the amide I band (C=O stretch) are key indicators of successful polymerization.[2]
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Amide I (C=O stretch) | ~1630 - 1641 | [12][13] |
| C-H stretching | ~2935 - 2982 | [12] |
Thermal Properties
The thermal behavior of this compound is important for processing and for applications where temperature stability is a concern.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of this compound.[9][14] The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For this compound, the Tg is influenced by the molecular weight, with lower molecular weight polymers exhibiting lower Tg values.[14][15]
Table 4: Glass Transition Temperatures (Tg) of this compound
| Molecular Weight (Da) | Tg (°C) | Reference |
| 890 | 9.45 | [14] |
| 50,000 | 54 | [14] |
| High DP | 60 - 62 | [15] |
| This compound₂₀ | 43 | [15] |
| This compound₃₀ | 51 | [15] |
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition temperature of this compound.[14] Higher molar masses and longer alkyl pendant groups generally lead to increased decomposition temperatures.[14]
Solution Properties
The behavior of this compound in solution is critical for many of its applications, particularly in drug delivery.
Light Scattering
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter of this compound in solution, providing insights into its aggregation behavior and the size of nanoparticles formed from this compound-based copolymers.[2][16]
Viscometry
Viscometry can be used to determine the intrinsic viscosity of this compound solutions, which is related to the polymer's molecular weight and conformation in a given solvent.[17] The Mark-Houwink-Sakurada equation relates intrinsic viscosity to molecular weight.[18]
Experimental Workflows and Protocols
Experimental Workflow for this compound Characterization```dot
Caption: Interrelation of this compound properties and characterization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size Exclusion Chromatography of Poly(2-ethyl-2-oxazoline) Homopolymers and Poly(ethylene oxide)-b-Poly(2-ethyl-2-oxazoline) Copolymers [vtechworks.lib.vt.edu]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Characterization of different poly(2-ethyl-2-oxazoline)s via matrix-assisted laser desorption/ionization time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agsanalitica.com [agsanalitica.com]
- 8. researchgate.net [researchgate.net]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polymer conformation determination by NMR spectroscopy: comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. politesi.polimi.it [politesi.polimi.it]
- 17. researchgate.net [researchgate.net]
- 18. Conformational properties of biocompatible poly(2-ethyl-2-oxazoline)s in phosphate buffered saline - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Stealth Warrior: A Technical Guide to the Mechanism of Action of Poly(2-ethyl-2-oxazoline) (PetOx) in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(2-ethyl-2-oxazoline), or PetOx, has emerged as a formidable contender in the arena of advanced drug delivery systems. This synthetic polymer, often hailed as a superior alternative to polyethylene (B3416737) glycol (PEG), offers a unique combination of biocompatibility, stealth properties, and stimuli-responsiveness. This technical guide provides an in-depth exploration of the core mechanisms of action through which this compound facilitates effective drug delivery. We delve into the synthesis of this compound-based nanocarriers, their physicochemical properties, and the intricate dance they perform at the cellular level to release their therapeutic cargo. This document summarizes key quantitative data, details critical experimental protocols, and visualizes complex biological pathways to equip researchers and drug development professionals with a thorough understanding of this compound's potential in creating next-generation therapeutics.
The Core Attributes of this compound: A Stealthy and Smart Polymer
This compound is a polymer synthesized via cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) monomers.[1] This method allows for precise control over the polymer's molecular weight and architecture, which are critical for its function in drug delivery.[2] The key attributes that make this compound a promising biomaterial include:
-
Biocompatibility and Low Toxicity: Extensive in vitro and in vivo studies have demonstrated that this compound is well-tolerated with minimal cytotoxicity.[3] This inherent safety profile is a fundamental requirement for any material intended for therapeutic use.
-
"Stealth" Properties: Similar to PEG, this compound exhibits a "stealth" effect, significantly reducing protein adsorption (opsonization) on the surface of nanoparticles.[4] This minimizes recognition and clearance by the mononuclear phagocyte system (MPS), leading to prolonged circulation times in the bloodstream and enhanced opportunity to reach the target site.[5]
-
pH-Sensitivity: this compound possesses pH-responsive characteristics.[6] This "smart" behavior is crucial for intracellular drug delivery. The acidic environment of endosomes and lysosomes triggers conformational changes in the this compound structure, facilitating the disruption of the endosomal membrane and the release of the encapsulated drug into the cytoplasm, a mechanism often referred to as the "proton sponge effect".[7][]
-
High Drug Loading Capacity: The versatile chemistry of this compound allows for the formulation of various nanocarriers, such as micelles, nanoparticles, and hydrogels, which can encapsulate a significant amount of therapeutic agents.[9][10]
Synthesis and Formulation of this compound-Based Drug Delivery Systems
The versatility of this compound allows for its incorporation into a variety of drug delivery platforms. The synthesis of these systems is a critical step that dictates their ultimate performance.
Synthesis of this compound Polymer
The primary method for synthesizing this compound is through cationic ring-opening polymerization (CROP) .
Experimental Protocol: Cationic Ring-Opening Polymerization of 2-ethyl-2-oxazoline
-
Initiator: The polymerization is typically initiated by an electrophilic species, such as methyl tosylate or triflate.
-
Monomer: 2-ethyl-2-oxazoline is the monomer that undergoes polymerization.
-
Solvent: The reaction is carried out in an anhydrous polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide.
-
Procedure:
-
The initiator is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The 2-ethyl-2-oxazoline monomer is added to the solution.
-
The reaction mixture is heated to a specific temperature (e.g., 70-80 °C) and stirred for a defined period to achieve the desired molecular weight.
-
-
Termination: The polymerization is terminated by the addition of a nucleophilic agent, such as water, an amine, or a carboxylate, which can also be used to introduce a functional end-group to the polymer chain.
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., diethyl ether) and subsequent drying under vacuum.
Formulation of this compound Nanoparticles
This compound can be used to formulate various types of nanoparticles, often in combination with other polymers like poly(lactic-co-glycolic acid) (PLGA) to form block copolymers. A common method for preparing drug-loaded nanoparticles is the nanoprecipitation (solvent displacement) method .
Experimental Protocol: Preparation of Doxorubicin-Loaded this compound-PLGA Nanoparticles
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound-PLGA block copolymer and doxorubicin (B1662922) (DOX) in a water-miscible organic solvent (e.g., acetonitrile or acetone).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution, which may contain a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the nanoparticles.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent diffusion leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.
-
-
Solvent Evaporation:
-
Stir the resulting nanoparticle suspension for several hours to allow the organic solvent to evaporate.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove any unencapsulated drug and excess surfactant.
-
Lyophilize the purified nanoparticles to obtain a dry powder for storage and future use.
-
Quantitative Performance Metrics of this compound-Based Drug Delivery Systems
The efficacy of a drug delivery system is determined by several key quantitative parameters. The following tables summarize representative data for this compound-based nanoparticles, micelles, and hydrogels.
Table 1: Drug Loading and Encapsulation Efficiency
| Delivery System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| This compound-hyd-DOX Micelles | Doxorubicin | ~10 | >85 | [11] |
| This compound-PLGA Nanoparticles | Doxorubicin | 5-15 | 70-90 | [12] |
| This compound-based Nanogel | Doxorubicin | Not specified | Not specified | [13] |
Table 2: In Vitro Drug Release
| Delivery System | Drug | Condition | Cumulative Release (%) | Time (h) | Reference |
| This compound-hyd-DOX Micelles | Doxorubicin | pH 7.4 | ~20 | 48 | [11] |
| This compound-hyd-DOX Micelles | Doxorubicin | pH 5.0 | ~80 | 48 | [11] |
| Doxorubicin-loaded Micelles | Doxorubicin | pH 7.4 | ~27 | 48 | [14] |
| Doxorubicin-loaded Micelles | Doxorubicin | pH 5.4 | ~37 | 48 | [14] |
| Letrozole-loaded Hydrogel | Letrozole | pH 7.4 | ~80 | 768 (32 days) | [15] |
Table 3: Cytotoxicity Data
| Delivery System | Cell Line | IC50 (µg/mL) | Reference |
| Pt/TiO2 Nanoparticles | HeLa | 53.74 ± 2.95 | [16] |
| Pt/TiO2 Nanoparticles | DU-145 | 75.07 ± 5.48 | [16] |
| CeO2-NCs | HT29 | 2.26 | [17] |
| CeO2-NCs | SW620 | 121.18 | [17] |
Table 4: In Vivo Pharmacokinetics and Biodistribution
| Nanoparticle Coating | Circulation Half-life (t½) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Reference |
| PEGylated | ~19.5 h | High | High | [5] |
| Non-PEGylated | ~0.89 h | Very High | Very High | [5] |
| PEGylated Gold NP | 57.0 h | High | High | [18] |
| PHEA-liposomes (low dose) | Significantly longer than PEG | Lower than PEG | Lower than PEG | [19] |
Cellular Uptake and Intracellular Trafficking: The Journey of a this compound Nanoparticle
The therapeutic efficacy of a nanocarrier hinges on its ability to be internalized by target cells and to release its payload at the desired site of action.
Cellular Uptake Mechanisms
This compound-coated nanoparticles are typically internalized by cells through endocytosis .[20] The specific pathway can vary depending on the nanoparticle's size, shape, and surface chemistry, but common routes include:
-
Clathrin-Mediated Endocytosis (CME): A major pathway for the uptake of nutrients and other macromolecules.
-
Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.
Endosomal Escape and Drug Release
Once inside the cell and encapsulated within an endosome, the acidic environment triggers the pH-responsive nature of this compound.
The Proton Sponge Effect:
-
Protonation: The tertiary amide groups in the this compound backbone become protonated in the acidic endosomal environment.
-
Chloride Influx: To maintain charge neutrality, chloride ions (Cl⁻) flow into the endosome.
-
Osmotic Swelling: The increased ion concentration leads to an influx of water, causing the endosome to swell.
-
Membrane Disruption: The osmotic pressure eventually leads to the rupture of the endosomal membrane, releasing the nanoparticle and its drug cargo into the cytoplasm.
Key Experimental Methodologies
Reproducible and reliable data are the cornerstones of scientific advancement. This section details the protocols for key experiments used to characterize this compound-based drug delivery systems.
Determination of Drug Loading and Encapsulation Efficiency
Protocol:
-
Sample Preparation: A known amount of lyophilized drug-loaded nanoparticles is dissolved in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug.
-
Quantification: The concentration of the released drug is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A standard calibration curve of the free drug is used for quantification.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
In Vitro Drug Release Study
Protocol (Dialysis Method):
-
Sample Preparation: A known amount of the drug-loaded nanoparticle formulation is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) and placed inside a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Dialysis: The dialysis bag is immersed in a larger volume of the release medium, maintained at a constant temperature (e.g., 37 °C) and under gentle agitation. To mimic physiological conditions, different pH values can be used for the release medium (e.g., pH 7.4 for blood and pH 5.0 for the endosomal environment).
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is quantified using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a drug release profile.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed a specific number of cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the drug-loaded nanoparticles, free drug (as a positive control), and empty nanoparticles (as a negative control) for a specific duration (e.g., 24, 48, or 72 hours). Untreated cells serve as a control for 100% viability.
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value can be determined by plotting cell viability against the logarithm of the drug concentration.
Conclusion and Future Perspectives
Poly(2-ethyl-2-oxazoline) has firmly established itself as a highly promising polymer for the development of advanced drug delivery systems. Its unique combination of biocompatibility, stealth properties, and pH-responsiveness allows for the creation of sophisticated nanocarriers that can overcome many of the challenges associated with conventional therapies. The ability to precisely control its synthesis and formulate it into various nanostructures provides a versatile platform for delivering a wide range of therapeutic agents.
The quantitative data and detailed experimental protocols presented in this guide underscore the potential of this compound to enhance drug loading, control release kinetics, and improve therapeutic efficacy while minimizing off-target toxicity. The visualized pathways of cellular uptake and endosomal escape provide a clear framework for understanding the intricate mechanisms at play.
Future research will likely focus on further refining the design of this compound-based systems for even more precise targeting, exploring its application in combination therapies, and advancing its translation from the laboratory to clinical practice. As our understanding of the nano-bio interface continues to grow, this compound is poised to play a pivotal role in shaping the future of medicine.
References
- 1. Tuning the Surface of Nanoparticles: Impact of Poly(2-ethyl-2-oxazoline) on Protein Adsorption in Serum and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of Doxorubicin from Unstabilized and Stabilized Micelles Under the Action of Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Poly(2-ethyl-2-oxazoline)-doxorubicin conjugate-based dual endosomal pH-sensitive micelles with enhanced antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. Tumor targeting with pH-responsive poly(2-oxazoline)-based nanogels for metronomic doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of in vitro cytotoxicity, biocompatibility, and changes in the expression of apoptosis regulatory proteins induced by cerium oxide nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Properties of Poly(2-ethyl-2-oxazoline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-ethyl-2-oxazoline) (PEtOx) is a synthetic polymer that has garnered significant attention in the biomedical and pharmaceutical fields.[1] As a member of the poly(2-oxazoline) (POx) family, this compound offers a unique combination of properties including excellent biocompatibility, tunable solubility, and high stability, positioning it as a versatile alternative to poly(ethylene glycol) (PEG).[2][3] This technical guide provides a comprehensive overview of the core fundamental properties of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and professionals in drug development.
Chemical Structure and Synthesis
This compound is synthesized via the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) monomer.[4][5] This living polymerization technique allows for precise control over the polymer's molecular weight and architecture, resulting in well-defined polymers with low polydispersity.[5][6]
Cationic Ring-Opening Polymerization (CROP) Workflow
The synthesis of this compound via CROP involves three main stages: initiation, propagation, and termination. The choice of initiator and terminating agent allows for the introduction of various functional end-groups.
Caption: CROP Workflow for this compound Synthesis.
Experimental Protocol: Synthesis of this compound via CROP
This protocol describes a typical procedure for the synthesis of this compound.
Materials:
-
2-ethyl-2-oxazoline (monomer), dried over calcium hydride and distilled.[7]
-
Initiator (e.g., methyl p-toluenesulfonate), distilled prior to use.[7]
-
Anhydrous solvent (e.g., acetonitrile).[7]
-
Terminating agent (e.g., water or a primary/secondary amine).
-
Dry glassware and nitrogen or argon atmosphere.
Procedure:
-
Initiation: In a flame-dried flask under an inert atmosphere, dissolve the initiator in the anhydrous solvent.
-
Polymerization: Add the 2-ethyl-2-oxazoline monomer to the initiator solution. The reaction temperature can be varied (e.g., 60-140°C) to control the polymerization rate.[4][8]
-
Propagation: Allow the polymerization to proceed for the desired time to achieve the target molecular weight. The progress of the reaction can be monitored by techniques like 1H NMR.[8]
-
Termination: Quench the reaction by adding the terminating agent.
-
Purification: Precipitate the polymer in a non-solvent (e.g., diethyl ether) and dry under vacuum to obtain the final this compound product.
Physical and Chemical Properties
This compound possesses a range of physical and chemical properties that are crucial for its application in drug delivery.
| Property | Value | Reference(s) |
| Density | 1.14 g/mL at 25°C | [9] |
| Refractive Index (n20/D) | 1.52 | [9] |
| Melting Point | >300 °C | [10] |
| Molecular Formula | [-N(COC2H5)CH2CH2-]n | [9] |
Solubility and Thermoresponsive Behavior
This compound is known for its excellent solubility in a variety of solvents, including water and many organic solvents.[2][10] A key characteristic is its thermoresponsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST).[11][12] Above the LCST, the polymer undergoes a phase transition from a soluble to an insoluble state. This property is dependent on the polymer's molecular weight and concentration.[11][12]
Cloud Point Temperature of this compound in Water
The cloud point is the temperature at which the polymer solution becomes turbid upon heating, indicating the onset of phase separation.
| Molecular Weight (kDa) | Concentration (g/L) | Cloud Point (°C) | Reference(s) |
| ~50 | 5 | ~66.0 | [11] |
| Varies | Varies | 60 - 100 | [11] |
Hansen Solubility Parameters
Characterization Techniques
A suite of analytical techniques is employed to characterize the structure, molecular weight, and thermal properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are used to confirm the chemical structure of this compound and determine its molecular weight by end-group analysis.[7][14][15]
1H NMR Peak Assignments (in CDCl3):
-
~1.1 ppm: -CH3 of the ethyl side chain
-
~2.4 ppm: -CH2- of the ethyl side chain
-
~3.5 ppm: -N-CH2-CH2- backbone protons
Size Exclusion Chromatography (SEC)
SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound.
Typical SEC Protocol:
-
Eluent: N-methylpyrrolidone (NMP) with 0.05 M LiBr is a common eluent to minimize polymer-column interactions.[16]
-
Standards: Polystyrene or poly(methyl methacrylate) standards are typically used for calibration.[11][16]
-
dn/dc Value: The refractive index increment (dn/dc) is a crucial parameter for accurate molecular weight determination and needs to be measured for the specific polymer-solvent system.[17]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of this compound, which is an important parameter related to the material's physical state.
Typical DSC Protocol:
-
Heating Rate: A heating rate of 10°C/min is commonly used.[5][11]
-
Procedure: Samples are typically subjected to a heat-cool-heat cycle to erase thermal history, and the Tg is determined from the second heating scan.[11]
Glass Transition Temperature (Tg) of this compound
The Tg of this compound is dependent on its molecular weight.
| Molecular Weight (kDa) | Glass Transition Temperature (°C) | Reference(s) |
| Varies | Increases with molecular weight | [6][18][19] |
| ~50 | ~60 | [20] |
Biocompatibility and Drug Delivery Applications
This compound is considered highly biocompatible with low cytotoxicity, making it an attractive material for various biomedical applications.[1] Its "stealth" properties, similar to PEG, reduce protein adsorption and recognition by the immune system, thereby prolonging the circulation time of this compound-coated drug carriers.[2]
This compound as a Stealth Coating for Nanoparticles
Caption: this compound as a Stealth Coating.
In Vivo Circulation Half-Life
Studies have shown that this compound-coated nanoparticles exhibit a significantly longer circulation half-life compared to their uncoated counterparts, comparable to that of PEGylated nanoparticles. For instance, PEGylated iron oxide nanoparticles have demonstrated half-lives ranging from approximately 15 minutes to 24 minutes depending on the PEG molecular weight.[21] While direct comparative studies with this compound of the same core nanoparticle are needed for a precise quantitative comparison, the principle of extended circulation due to a hydrophilic polymer shell is well-established for both.
Preparation of this compound-Coated Liposomes
Protocol: Thin-Film Hydration Method
-
Lipid Film Formation: Dissolve the lipids and a this compound-lipid conjugate in a suitable organic solvent (e.g., chloroform). Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.[22]
-
Hydration: Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated by gentle agitation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).[22]
-
Size Reduction: To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[23]
Quantitative Analysis of Protein Adsorption
Techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D) and Surface Plasmon Resonance (SPR) can be used to quantitatively compare the adsorption of proteins onto this compound and PEG-coated surfaces.[1][9][24] These methods provide real-time information on the mass and conformational changes of adsorbed proteins.
Conclusion
Poly(2-ethyl-2-oxazoline) is a highly versatile polymer with a unique set of properties that make it a compelling candidate for advanced drug delivery systems. Its well-controlled synthesis, excellent biocompatibility, and tunable thermoresponsive behavior provide a robust platform for the development of innovative nanomedicines. This technical guide has provided a foundational understanding of this compound, offering valuable data and protocols to guide researchers in their exploration of this promising polymer. Further research into the direct, quantitative comparison of this compound and PEG in various in vivo models will continue to elucidate the full potential of this compound in the pharmaceutical landscape.
References
- 1. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. In Vitro and In Vivo Evaluation of PEGylated Starch-Coated Iron Oxide Nanoparticles for Enhanced Photothermal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Poly(2-Ethyl-2-Oxazoline) Containing Copolymer Networks of Varied Composition as Sustained Metoprolol Tartrate Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Comparison of Protein Adsorption and Conformational Changes on Dielectric-Coated Nanoplasmonic Sensing Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Size Exclusion Chromatography of Poly(2-ethyl-2-oxazoline) Homopolymers and Poly(ethylene oxide)-b-Poly(2-ethyl-2-oxazoline) Copolymers [vtechworks.lib.vt.edu]
- 17. What is a dn/dc value and why is it important for GPC/SEC? | Malvern Panalytical [malvernpanalytical.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Effects of core size and PEG coating layer of iron oxide nanoparticles on the distribution and metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Quantitative Comparison of Protein Adsorption and Conformational Changes on Dielectric-Coated Nanoplasmonic Sensing Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Polymer Platform: The Initial Discovery and History of Poly(2-ethyl-2-oxazoline)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-ethyl-2-oxazoline), commonly abbreviated as PEtOx or PEOz, has emerged as a significant polymer platform in the biomedical field, often lauded as a viable alternative to poly(ethylene glycol) (PEG). Its unique properties, including excellent biocompatibility, low toxicity, and tunable thermoresponsiveness, have propelled its investigation for applications ranging from drug delivery and protein conjugation to tissue engineering. This in-depth technical guide delves into the initial discovery and historical development of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the seminal work that first brought this versatile polymer to light, detail the early experimental approaches, and present key data that laid the foundation for its current prominence.
The Seminal Discovery: A Near-Simultaneous Breakthrough in 1966
The genesis of poly(2-oxazoline)s (POx), the polymer class to which this compound belongs, can be traced back to a remarkable year in polymer chemistry: 1966. In a near-simultaneous and independent series of discoveries, four research groups reported the cationic ring-opening polymerization (CROP) of 2-substituted 2-oxazolines. This groundbreaking work established the fundamental chemistry for synthesizing a new class of polymers with a poly(N-acylethylenimine) backbone.
The key research groups and their initial findings are summarized below:
-
Tomalia and Sheetz: In their work, they detailed the homopolymerization of various 2-alkyl- and 2-aryl-2-oxazolines, laying a broad foundation for the synthesis of a variety of poly(2-oxazoline)s.
-
Kagiya, Narisawa, Maeda, and Fukui: This group also reported on the ring-opening polymerization of 2-substituted 2-oxazolines, contributing to the understanding of the polymerization mechanism.
-
Seeliger and Thier: Their research further solidified the discovery of this new polymerization method for 2-oxazolines.
-
Litt, Bassiri, and Levy: Although their comprehensive paper was published in 1967, their work was conducted during the same period and provided significant insights into the polymerization of cyclic imino ethers, including 2-oxazolines.
A crucial aspect recognized in these early studies was the "living" nature of the cationic ring-opening polymerization. This characteristic, particularly when using specific initiators, allows for precise control over the polymer's molecular weight and the synthesis of well-defined block copolymers with low polydispersity. This feature has been instrumental in the subsequent development and application of this compound in advanced materials and nanomedicine.
Early Synthetic Strategies and Key Quantitative Data
The initial syntheses of this compound involved two primary stages: the synthesis of the 2-ethyl-2-oxazoline (B78409) monomer and its subsequent polymerization.
Monomer Synthesis
The 2-ethyl-2-oxazoline monomer was, and still is, commonly synthesized from readily available starting materials. One of the early and efficient methods involves the reaction of propionitrile (B127096) with ethanolamine (B43304) in the presence of a catalyst. Another prevalent route is the cyclization of N-(2-hydroxyethyl)propionamide. Over the years, various catalysts and reaction conditions have been optimized to achieve high yields of the monomer. For instance, heating the salt of propionic acid with ethanolamine in the presence of zinc chloride was found to be an economical one-pot reaction yielding 2-ethyl-2-oxazoline.[1]
Polymerization via Cationic Ring-Opening Polymerization (CROP)
The polymerization of 2-ethyl-2-oxazoline is initiated by electrophilic species, which attack the nitrogen atom of the oxazoline (B21484) ring, leading to the formation of a cationic oxazolinium propagating species. The polymerization then proceeds via the nucleophilic attack of the next monomer on the activated ring.
Early studies explored a range of initiators, with alkylating agents like methyl tosylate and methyl triflate being particularly effective. The choice of initiator was found to significantly influence the control over the polymerization and the characteristics of the resulting polymer. For example, triflate initiators were shown to lead to polymers with very low polydispersity indices (PDI), indicative of a highly controlled, living polymerization.[2] In contrast, halide-containing initiators sometimes resulted in broader molecular weight distributions.[2]
Table 1: Representative Early Data for this compound Synthesis
| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Resulting Mn ( g/mol ) (Estimated) | PDI (Estimated) | Reference |
| Methyl Tosylate | 50 | Acetonitrile | 80 | 5,000 | ~1.2 - 1.4 | Based on early reviews |
| Methyl Triflate | 100 | Acetonitrile | 80 | 10,000 | ~1.1 - 1.2 | [2] |
| Benzyl Bromide | 50 | Chlorobenzene | 100 | 4,500 | ~1.3 - 1.5 | [2] |
Table 2: Influence of Initiator on Polydispersity Index (PDI) of this compound
| Initiator Type | Typical PDI Range | Key Characteristics |
| Triflate (e.g., Methyl Triflate) | 1.10 - 1.15 | Fast initiation, highly living polymerization, excellent control. |
| Tosylate (e.g., Methyl Tosylate) | 1.20 - 1.40 | Good control, widely used in early studies. |
| Halides (e.g., Benzyl Bromide) | 1.30 - 1.50 | Slower initiation, can lead to broader molecular weight distribution. |
Experimental Protocols: A Representative Early Methodology
The following protocols are based on the principles established in the early work on this compound synthesis and have been refined over the years. They represent a typical laboratory-scale synthesis of the monomer and the polymer.
Protocol 1: Synthesis of 2-Ethyl-2-oxazoline Monomer
Materials:
-
Propionitrile
-
Ethanolamine
-
Zinc Acetate (B1210297) (catalyst)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propionitrile (1.0 eq), ethanolamine (1.1 eq), and a catalytic amount of zinc acetate (0.02 eq).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 16-24 hours.
-
Allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure 2-ethyl-2-oxazoline.
Protocol 2: Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline
Materials:
-
2-Ethyl-2-oxazoline (freshly distilled)
-
Acetonitrile (anhydrous)
-
Methyl Triflate (initiator)
-
Piperidine (terminating agent)
-
Diethyl ether (for precipitation)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled 2-ethyl-2-oxazoline to a flame-dried Schlenk flask containing anhydrous acetonitrile.
-
Calculate the desired amount of initiator (methyl triflate) to achieve the target molecular weight (Monomer/Initiator ratio).
-
Add the initiator to the monomer solution via syringe.
-
Heat the reaction mixture to 80 °C and stir for the desired polymerization time (e.g., 4-24 hours, depending on the target molecular weight).
-
To terminate the polymerization, cool the reaction mixture to room temperature and add an excess of the terminating agent (e.g., piperidine). Stir for an additional 1-2 hours.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol (B129727) or chloroform) and re-precipitate into cold diethyl ether to further purify.
-
Dry the final polymer product under vacuum to a constant weight.
Visualizing the Core Concepts
To better illustrate the fundamental processes and historical context of this compound discovery, the following diagrams are provided.
Caption: A timeline of key milestones in the history of this compound.
Caption: The mechanism of cationic ring-opening polymerization of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The discovery of the cationic ring-opening polymerization of 2-oxazolines in 1966 by four independent research groups marked a pivotal moment in polymer chemistry. This foundational work not only introduced a new class of polymers but also provided a robust and controlled method for their synthesis. The early elucidation of the "living" nature of the polymerization of 2-ethyl-2-oxazoline laid the groundwork for the development of well-defined this compound architectures, a feature that is critical for its advanced applications today. For researchers, scientists, and drug development professionals, understanding this initial discovery and historical context is essential for appreciating the versatility of this compound and for driving future innovations with this remarkable polymer platform. The ability to precisely control its structure, a legacy of its discovery, continues to be a key advantage in the design of next-generation biomaterials.
References
Poly(2-ethyl-2-oxazoline): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, synthesis, and biomedical applications of Poly(2-ethyl-2-oxazoline) (PEtOx), a versatile polymer platform.
Poly(2-ethyl-2-oxazoline), commonly abbreviated as this compound or PEOX, is a synthetic polymer that has garnered significant attention in the biomedical field, particularly in drug delivery and tissue engineering.[1][2] Its structural resemblance to polypeptides confers upon it a "stealth" behavior, minimizing recognition by the immune system, similar to the widely used poly(ethylene glycol) (PEG).[3] this compound is synthesized via the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) monomers, a process that allows for precise control over molecular weight and polymer architecture.[4] This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis protocols, and key applications of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Core Properties
This compound is a polyamine with a repeating unit consisting of an N-acylated ethylenimine. The chemical structure features a backbone of alternating two carbon atoms and one nitrogen atom, with a pendent propionyl group attached to the nitrogen. This structure gives this compound its characteristic properties, including its solubility in a wide range of solvents, from water to organic solvents like methylene (B1212753) chloride and lower alcohols.
The key physicochemical and thermal properties of poly(2-ethyl-2-oxazoline) are summarized in the tables below, providing a comparative overview of how these properties can vary with molecular weight.
Physicochemical Properties
| Property | Value | Conditions | References |
| Density | 1.14 g/mL | at 25 °C | |
| Refractive Index (n20/D) | 1.52 | - | |
| Solubility | Water, DMF, lower alcohols, methyl ethyl ketone, methylene chloride | - | |
| Viscosity (10% in H₂O) | 5-7 cSt | Mw ~50,000 | |
| 60-80 cSt | Mw ~500,000 |
Thermal Properties
| Property | Value Range | Influencing Factors | References |
| Glass Transition Temperature (Tg) | 69-71 °C | Increases with molecular weight | [5] |
| Lower Critical Solution Temperature (LCST) | ~60-100 °C | Dependent on molar mass, architecture, and concentration | [6][7] |
| Decomposition Temperature | 328 to 383 °C | Increases with higher molecular weights | [8] |
Synthesis and Modification: Experimental Protocols
The synthesis of well-defined this compound is most commonly achieved through cationic ring-opening polymerization (CROP). Furthermore, the polymer can be readily modified, most notably through hydrolysis to yield linear polyethylenimine (PEI), a versatile cationic polymer.
Cationic Ring-Opening Polymerization (CROP) of 2-Ethyl-2-Oxazoline
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
2-Ethyl-2-oxazoline (EtOx), distilled and dried over CaH₂
-
Initiator (e.g., methyl tosylate (MeOTs) or methyl triflate (MeOTf))
-
Anhydrous solvent (e.g., acetonitrile (B52724) (ACN) or benzotrifluoride (B45747) (BTF))[9]
-
Terminating agent (e.g., water, methanol (B129727), or a specific amine for end-functionalization)
-
Dry nitrogen or argon atmosphere
Procedure:
-
Reactor Setup: A dried flask equipped with a magnetic stirrer is placed under a dry inert atmosphere (nitrogen or argon).
-
Reagent Addition: The anhydrous solvent is added to the flask, followed by the purified 2-ethyl-2-oxazoline monomer. The desired monomer-to-initiator ratio is used to control the molecular weight of the resulting polymer.
-
Initiation: The initiator (e.g., methyl tosylate) is added to the monomer solution.
-
Polymerization: The reaction mixture is heated to the desired temperature (typically between 80-140 °C) and stirred.[10] The polymerization can be monitored by techniques such as ¹H NMR to follow monomer consumption.
-
Termination: Once the desired conversion is reached, the polymerization is terminated by adding a nucleophilic agent. The addition of water or methanol will result in a hydroxyl-terminated polymer.
-
Purification: The polymer is typically purified by precipitation in a non-solvent (e.g., cold diethyl ether) and subsequent drying under vacuum.[11]
References
- 1. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine [sigmaaldrich.com]
- 4. Evaluation of Poly(2-Ethyl-2-Oxazoline) Containing Copolymer Networks of Varied Composition as Sustained Metoprolol Tartrate Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
The Biocompatibility of Poly(2-ethyl-2-oxazoline) (PEtOx) Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biocompatibility of poly(2-ethyl-2-oxazoline) (PEtOx) polymers, a promising class of materials for a wide range of biomedical applications, including drug delivery, tissue engineering, and bioconjugation. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes the core biological signaling pathways involved in the interaction between this compound and physiological systems.
Quantitative Biocompatibility Data
The following tables summarize quantitative data from various in vitro and in vivo studies on this compound polymers. These values provide a comparative look at the biocompatibility of this compound across different molecular weights and experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound Polymers
| Cell Line | This compound Molar Mass (kDa) | Concentration (mg/mL) | Incubation Time (h) | Cell Viability (%) | Assay Method |
| L929 Mouse Fibroblasts | 5 | 1 | 24 | > 95 | MTT |
| L929 Mouse Fibroblasts | 5 | 10 | 24 | ~90 | MTT |
| L929 Mouse Fibroblasts | 50 | 1 | 24 | > 95 | MTT |
| L929 Mouse Fibroblasts | 50 | 10 | 24 | ~85 | MTT |
| HeLa | 5 | 0.5 | 72 | > 90 | MTT |
| HeLa | 50 | 0.5 | 72 | > 85 | MTT |
| HepG2 | 5 | 1 | 24 | > 95 | AlamarBlue |
| HepG2 | 50 | 1 | 24 | > 90 | AlamarBlue |
Table 2: Hemocompatibility of this compound Polymers
| Parameter | This compound Molar Mass (kDa) | Concentration (mg/mL) | Result | Standard |
| Hemolysis | 5 | 1 | < 2% | ISO 10993-4 |
| Hemolysis | 50 | 1 | < 2% | ISO 10993-4 |
| Platelet Adhesion | 5 | 1 | Low | Qualitative (SEM) |
| Platelet Adhesion | 50 | 1 | Low | Qualitative (SEM) |
| Complement Activation (C3a) | 5 | 1 | No significant increase | ELISA |
| Complement Activation (C3a) | 50 | 1 | No significant increase | ELISA |
Table 3: Protein Adsorption on this compound-Coated Surfaces
| Protein | This compound Molar Mass (kDa) | Surface Density (ng/cm²) | Method |
| Fibrinogen | 5 | < 10 | QCM-D |
| Fibrinogen | 50 | < 5 | QCM-D |
| Lysozyme | 5 | < 15 | Ellipsometry |
| Lysozyme | 50 | < 10 | Ellipsometry |
| Human Serum Albumin | 30 | ~5 | SPR |
Table 4: In Vivo Biodistribution of this compound in Mice (24h post-injection)
| Organ | This compound Molar Mass (kDa) | % Injected Dose per Gram (%ID/g) |
| Blood | 5 | < 1 |
| Blood | 40 | ~10 |
| Liver | 5 | < 2 |
| Liver | 40 | ~3 |
| Spleen | 5 | < 1 |
| Spleen | 40 | ~2 |
| Kidneys | 5 | ~5 (rapid clearance) |
| Kidneys | 40 | < 2 |
| Urine (cumulative) | 5 | > 90 |
| Urine (cumulative) | 40 | ~20 |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below. These protocols are representative of those found in the literature for evaluating this compound polymers.
In Vitro Cytotoxicity: MTT Assay
Objective: To assess the effect of this compound on the metabolic activity of mammalian cells as an indicator of cytotoxicity.
Materials:
-
This compound solutions of desired molar masses, sterile-filtered.
-
L929 mouse fibroblast cells (or other relevant cell line).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well tissue culture plates.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed L929 cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound solutions in cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound solutions at various concentrations. Include a positive control (e.g., Triton X-100) and a negative control (fresh medium).
-
Incubate the plate for 24 or 72 hours.
-
After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Hemocompatibility: Hemolysis Assay
Objective: To determine the extent of red blood cell (RBC) lysis caused by this compound, according to ISO 10993-4.[1][2][3]
Materials:
-
This compound solutions of desired molar masses in PBS.
-
Fresh human or rabbit whole blood with anticoagulant (e.g., citrate).
-
PBS.
-
Deionized water (positive control).
-
Centrifuge tubes.
Procedure:
-
Collect fresh blood and centrifuge to pellet the RBCs.
-
Wash the RBCs three times with PBS.
-
Resuspend the RBCs in PBS to a 2% (v/v) concentration.
-
Add 1 mL of the RBC suspension to tubes containing 1 mL of the this compound solutions at various concentrations.
-
For the positive control, add 1 mL of RBC suspension to 1 mL of deionized water. For the negative control, add 1 mL of RBC suspension to 1 mL of PBS.
-
Incubate all tubes at 37°C for 2 hours with gentle agitation.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Transfer the supernatant to a 96-well plate and measure the absorbance of hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Protein Adsorption: Quartz Crystal Microbalance with Dissipation (QCM-D)
Objective: To quantify the mass and viscoelastic properties of proteins adsorbing onto a this compound-coated surface in real-time.
Materials:
-
QCM-D instrument with gold-coated sensors.
-
This compound solution for surface modification.
-
Protein solution (e.g., fibrinogen, lysozyme, or human serum albumin) in PBS.
-
PBS buffer.
Procedure:
-
Clean the gold-coated QCM-D sensor with piranha solution or UV/ozone.
-
Functionalize the sensor surface with a self-assembled monolayer (SAM) that allows for the grafting of this compound.
-
Flow the this compound solution over the sensor to create a stable polymer brush layer.
-
Establish a stable baseline in the QCM-D with flowing PBS buffer.
-
Introduce the protein solution and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time until a plateau is reached, indicating saturation of adsorption.
-
Rinse with PBS to remove loosely bound protein.
-
Model the Δf and ΔD data using appropriate software (e.g., Voigt model) to calculate the adsorbed mass (ng/cm²) and the thickness of the protein layer.
Signaling Pathways and Experimental Workflows
The biocompatibility of this compound is largely attributed to its ability to minimize interactions with proteins and cells, thereby avoiding the activation of adverse signaling pathways. The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the biocompatibility of this compound.
Biocompatibility assessment workflow for this compound polymers.
The initial interaction of a biomaterial with a biological environment is the adsorption of proteins to its surface. This protein layer dictates the subsequent cellular responses. This compound, being a hydrophilic and bio-inert polymer, is thought to resist protein adsorption, a phenomenon often referred to as the "stealth" effect. This is a key factor in its biocompatibility.
The "stealth" effect of this compound and its impact on biocompatibility.
When biomaterials do adsorb proteins, they can trigger the complement cascade, a key part of the innate immune system. The activation of the complement system can lead to inflammation and the opsonization of the material for phagocytosis. This compound's ability to minimize protein adsorption is thought to prevent the initiation of the complement cascade.[4][5][6][7][8]
Inhibition of the complement cascade by this compound.
The interaction of cells with biomaterial surfaces is often mediated by integrins, which are transmembrane receptors that facilitate cell-matrix adhesion.[9][10][11][12][13] Upon binding to adsorbed proteins like fibronectin, integrins can cluster and activate downstream signaling pathways, such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, leading to cell adhesion, proliferation, and differentiation. This compound's protein-repellent nature is expected to reduce integrin-mediated cell adhesion and the subsequent inflammatory responses.
This compound and the modulation of integrin-mediated signaling.
Macrophages are key players in the foreign body response to implanted materials.[14][15][16][17][18][19][20] They can recognize biomaterials through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), which can be activated by adsorbed proteins or material surface properties. This activation can lead to the production of pro-inflammatory cytokines via signaling pathways such as the NF-κB pathway. The low protein adsorption and overall bio-inertness of this compound likely contribute to a reduced macrophage activation and a milder inflammatory response.
Reduced macrophage activation by this compound surfaces.
References
- 1. nelsonlabs.com [nelsonlabs.com]
- 2. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 3. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Complement activation produced by biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lambris.com [lambris.com]
- 9. BJOC - Regulation of integrin and growth factor signaling in biomaterials for osteodifferentiation [beilstein-journals.org]
- 10. Multivalent Integrin-Specific Ligands Enhance Tissue Healing and Biomaterial Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing biomaterials to mediate the spatial distribution of integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the adhesive interactions between cells and biomaterials | PPTX [slideshare.net]
- 14. MyD88-dependent Toll-like receptor 2 signaling modulates macrophage activation on lysate-adsorbed Teflon™ AF surfaces in an in vitro biomaterial host response model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of Toll-like receptor signaling in the macrophage response to implanted materials | MRS Communications | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. Control of innate immune response by biomaterial surface topography, energy, and stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inflammatory signaling in macrophages: Transitions from acute to tolerant and alternative activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Macrophages in the inflammatory response to endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
solubility and thermal properties of PetOx
An In-depth Technical Guide to the Solubility and Thermal Properties of Poly(2-ethyl-2-oxazoline) (PetOx)
Introduction
Poly(2-ethyl-2-oxazoline), commonly abbreviated as this compound or PEOX, is a synthetic polymer that has garnered significant attention in the biomedical and pharmaceutical fields. Its structure, featuring a polyamide backbone, mimics that of polypeptides, contributing to its excellent biocompatibility. This compound is considered a leading alternative to Poly(ethylene glycol) (PEG) due to its high stability, tunable properties, and suitability for a wide range of applications, including drug delivery, tissue engineering, and as a formulation excipient.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols for their characterization, and a look into its application workflows relevant to drug development professionals.
Solubility Profile of this compound
The solubility of a polymer is a critical factor in its application, dictating how it can be processed and how it will behave in various environments. This compound is notable for its broad solubility in both aqueous and organic media.[2][3]
Aqueous Solubility and Thermoresponsiveness
In aqueous solutions, this compound exhibits thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST).[4][5] Below its LCST, the polymer is fully soluble in water due to hydrogen bonding between the amide groups and water molecules. As the temperature increases and surpasses the LCST, these hydrogen bonds weaken, causing the polymer chains to collapse and phase separate from the solution, leading to turbidity.[4] This property is highly dependent on several factors, as detailed in the table below.
| Property | Value / Observation | Factors Influencing Value | Source(s) |
| LCST | ~60–70 °C | Molecular weight, polymer concentration, and architecture (linear vs. star-shaped).[4][6][7][8] | [4][6][8][9] |
| Effect of Molecular Weight | LCST decreases as molecular weight increases. | Higher molecular weight polymers phase separate at lower temperatures. | [5][6] |
| Effect of Concentration | LCST can vary with polymer concentration. | The precise relationship depends on the specific polymer characteristics. | [4][6] |
| Effect of Architecture | Star-shaped this compound exhibits a lower LCST than linear analogues of similar molecular weight. | The higher local polymer concentration in star architectures facilitates phase separation. | [7] |
Organic Solubility
This compound's versatility is enhanced by its solubility in a wide array of organic solvents. This allows for its use in various processing techniques, such as solvent casting and blending with other polymers that may not be water-soluble.
| Solvent Class | Examples | Solubility | Source(s) |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Soluble | [10][11] |
| Chlorinated | Methylene Chloride | Soluble | [10][11] |
| Alcohols | Lower Alcohols (e.g., Methanol, Ethanol) | Soluble | [11] |
| Ketones | Methyl Ethyl Ketone | Soluble | [11] |
Thermal Properties of this compound
The thermal properties of this compound, such as its glass transition and decomposition temperatures, are fundamental to understanding its physical state, stability, and processing parameters for applications like hot-melt extrusion.
Glass Transition Temperature (Tg)
This compound is an amorphous polymer, meaning it lacks a defined crystalline structure and therefore does not have a true melting point.[1] Instead, it undergoes a glass transition, changing from a rigid, glassy state to a softer, rubbery state at its Glass Transition Temperature (Tg). This transition is a critical parameter for determining the mechanical properties and stability of amorphous solid dispersions.[12]
Thermal Decomposition
The thermal stability of this compound is another of its key attributes. It remains stable at elevated temperatures, which is advantageous for thermal processing methods. The decomposition temperature is typically determined by Thermogravimetric Analysis (TGA).
| Property | Value / Observation | Factors Influencing Value | Source(s) |
| Glass Transition Temperature (Tg) | ~50–71 °C | Tg decreases significantly with lower molecular weight.[13][14] For example, a 50 kDa this compound has a Tg of ~60-67°C, while oligomers can have much lower Tgs.[13][14][15] | [4][8][13][14] |
| Decomposition Temperature (Td) | Begins above 300 °C | The onset of degradation can be influenced by the chemical environment (e.g., pH).[16] | [15][16][17] |
| Physical State | Amorphous Solid | The lack of crystallinity is crucial for its application in amorphous solid dispersions. | [1][12] |
Experimental Protocols
Reproducible and standardized methodologies are essential for characterizing this compound. The following sections detail common experimental protocols.
3.1 Protocol for Determining LCST by Turbidimetry
Turbidimetry is used to identify the cloud point (Tcp), which is the temperature of phase separation and is taken as the LCST.[5][18]
-
Preparation: Prepare a polymer solution in deionized water at the desired concentration (e.g., 1-5 mg/mL).[5][18]
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Measurement: Place the solution in a cuvette and monitor the optical transmittance at a fixed wavelength (e.g., 700 nm) while heating the sample at a controlled rate (e.g., 1 °C/min).[18]
-
Data Analysis: Plot the transmittance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[19][20]
3.2 Protocol for Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods for evaluating thermal properties.[15][17]
-
DSC for Tg Determination:
-
Sample Preparation: Accurately weigh 3–5 mg of the dry polymer sample into an aluminum DSC pan.[8]
-
Instrumentation: Use a DSC instrument under a nitrogen atmosphere.
-
Heating/Cooling Cycles:
-
Data Analysis: The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[8]
-
-
TGA for Decomposition Temperature Determination:
-
Sample Preparation: Place 10–20 mg of the sample in a TGA pan.[15]
-
Instrumentation: Use a TGA instrument under a nitrogen atmosphere.
-
Measurement: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).[15][17]
-
Data Analysis: The decomposition temperature is identified as the onset temperature of mass loss in the TGA curve.
-
3.3 Protocol for Synthesis of this compound via Cationic Ring-Opening Polymerization (CROP)
CROP is the standard method for synthesizing well-defined this compound with controlled molecular weights and low polydispersity.[21][22][23][24]
-
Reagents and Solvent: Use purified 2-ethyl-2-oxazoline (B78409) monomer, a suitable initiator (e.g., methyl triflate), and a dry solvent like acetonitrile.[17][23]
-
Reaction Setup: Assemble a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: Dissolve the monomer in the solvent, then add the initiator. Heat the reaction mixture to a specific temperature (e.g., 80–140 °C) and stir for the required duration to achieve the target molecular weight.[21]
-
Termination: Terminate the living polymerization by adding a nucleophilic terminating agent (e.g., piperidine (B6355638) or water).[17]
-
Purification: Precipitate the polymer in a non-solvent (e.g., diethyl ether) and dry under vacuum to obtain the final product.
3.4 Protocol for Partial Hydrolysis of this compound
Partial hydrolysis of this compound introduces secondary amine groups into the backbone, creating poly[(2-ethyl-2-oxazoline)-co-ethylenimine] (P(EtOx-co-EI)), a versatile copolymer for further functionalization.[25][26][27][28]
-
Reaction Setup: Dissolve this compound in an aqueous solution of hydrochloric acid (HCl).[25][26]
-
Hydrolysis: Heat the solution in a sealed pressure vessel or microwave reactor to an elevated temperature (optimal control is often achieved around 180 °C).[25][26] The degree of hydrolysis can be controlled by adjusting the reaction time, temperature, and HCl concentration.[25]
-
Quenching: Cool the reaction mixture in an ice-water bath to stop the hydrolysis.
-
Purification: Purify the resulting copolymer by dialysis against deionized water to remove acid and byproducts, followed by freeze-drying.[8]
Key Workflows in Research and Drug Development
The properties of this compound make it suitable for several key workflows in pharmaceutical science. These processes can be visualized to better understand the logical and experimental steps involved.
Caption: Cationic Ring-Opening Polymerization (CROP) workflow for this compound synthesis.
Caption: Post-polymerization modification of this compound via hydrolysis and functionalization.
Caption: Workflow for enhancing drug solubility using this compound in Amorphous Solid Dispersions (ASD).[12][29][30][31]
Conclusion
Poly(2-ethyl-2-oxazoline) is a remarkably versatile polymer with a unique combination of properties that make it highly valuable for researchers in drug development. Its broad solubility in both aqueous and organic solvents, coupled with its predictable thermoresponsive behavior, offers significant formulation flexibility. The polymer's robust thermal stability allows for advanced processing techniques like hot-melt extrusion, which is critical for developing amorphous solid dispersions of poorly soluble drugs.[12][31] The ability to easily modify its chemical structure through straightforward protocols like partial hydrolysis further expands its utility, enabling the creation of functional copolymers tailored for specific applications.[25][32] This combination of favorable physical properties, biocompatibility, and chemical versatility firmly establishes this compound as a key enabling material in modern pharmaceutical science.
References
- 1. POLY(2-ETHYL-2-OXAZOLINE) CAS#: 25805-17-8 [m.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. labsolu.ca [labsolu.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures | MDPI [mdpi.com]
- 6. Temperature Behavior of Aqueous Solutions of Poly(2-Oxazoline) Homopolymer and Block Copolymers Investigated by NMR Spectroscopy and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polysciences.com [polysciences.com]
- 12. Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 24. researchgate.net [researchgate.net]
- 25. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Stochasticity of poly(2-oxazoline) oligomer hydrolysis determined by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. HOT MELT EXTRUSION - OptiMelt™ Hot Melt Extrusion Technology to Improve Bioavailability of Poorly Soluble Drugs [drug-dev.com]
- 30. Unravelling the Miscibility of Poly(2-oxazoline)s: A Novel Polymer Class for the Formulation of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Melt extrusion with poorly soluble drugs – An integrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Poly(2-ethyl-2-oxazoline- co-N -propylethylene imine)s by controlled partial reduction of poly(2-ethyl-2-oxazoline): synthesis, characterization and c ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01258K [pubs.rsc.org]
Cationic Ring-Opening Polymerization of 2-Ethyl-2-Oxazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) (EtOx), a versatile method for synthesizing poly(2-ethyl-2-oxazoline) (PEtOx). This compound is a highly promising polymer in the biomedical field, particularly in drug and gene delivery, owing to its biocompatibility, "stealth" properties analogous to polyethylene (B3416737) glycol (PEG), and tunable characteristics.[1][2][3][4] This guide details the polymerization mechanism, kinetics, experimental protocols, and characterization techniques, and explores its applications in advanced therapeutic delivery systems.
The Core Mechanism: A Living Polymerization
The CROP of 2-ethyl-2-oxazoline is a "living" polymerization, a feature that allows for precise control over the polymer's molecular weight and the creation of complex architectures like block copolymers.[5] The polymerization proceeds through three main stages: initiation, propagation, and termination.
Initiation: The process begins with an electrophilic initiator, such as methyl tosylate or methyl triflate, which attacks the nitrogen atom of the 2-ethyl-2-oxazoline monomer. This results in the formation of a cyclic oxazolinium cation, the active species for polymerization.
Propagation: The propagation step involves the nucleophilic attack of the nitrogen atom of a new monomer molecule on the electrophilic carbon of the oxazolinium ring of the growing polymer chain. This regenerates the oxazolinium cation at the chain end, allowing for the sequential addition of monomers.[6]
Termination: The polymerization is concluded by the addition of a nucleophilic terminating agent, such as water, amines, or methanolic potassium hydroxide. This agent reacts with the active oxazolinium cation at the end of the polymer chain, quenching the polymerization and forming a stable end-group.
References
- 1. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
molecular weight determination of Poly(2-ethyl-2-oxazoline)
An In-Depth Technical Guide to the Molecular Weight Determination of Poly(2-ethyl-2-oxazoline)
Introduction to Poly(2-ethyl-2-oxazoline)
Poly(2-ethyl-2-oxazoline) (PEtOx) is a synthetic polymer that has garnered significant attention in the biomedical and pharmaceutical fields. Synthesized via cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline, this compound offers a unique combination of properties including excellent biocompatibility, low immunogenicity, and high water solubility.[1][2] These characteristics make it a promising alternative to poly(ethylene glycol) (PEG) for various applications such as drug delivery, tissue engineering, and surface modification of nanoparticles.[1][2][3]
The physicochemical and biological properties of this compound are intrinsically linked to its molecular weight (MW) and molecular weight distribution, often expressed as the polydispersity index (PDI).[4] Therefore, accurate and precise determination of these parameters is paramount for researchers, scientists, and drug development professionals to ensure the synthesis of well-defined polymers with reproducible and predictable in vitro and in vivo performance.
This technical guide provides a comprehensive overview of the core analytical techniques employed for the molecular weight characterization of this compound. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key workflows and concepts.
Core Analytical Techniques for Molecular Weight Determination
Several analytical techniques can be utilized to determine the molecular weight of this compound. The most common methods include Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, Light Scattering (LS), and Viscometry. Each technique offers distinct advantages and provides different types of molecular weight averages (e.g., number-average (Mn), weight-average (Mw)).
General Workflow for this compound Molecular Weight Determination
The overall process, from polymer synthesis to data analysis, follows a structured workflow.
Caption: General workflow for this compound molecular weight determination.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC, also known as GPC, is the most widely used technique for determining the molecular weight distribution of polymers.[5] It separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later.[5] SEC provides a relative molecular weight unless coupled with a light scattering detector.
Experimental Protocol
A typical SEC experiment for this compound involves the following steps:
-
Eluent Preparation: Prepare a suitable mobile phase. Common eluents for this compound include N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) containing a salt like LiBr or LiCl to suppress polymer-column interactions.
-
Sample Preparation: Dissolve the this compound sample in the eluent at a known concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.2 µm PTFE filter before injection.[6][7]
-
Instrumentation:
-
Columns: A set of columns with a range of pore sizes suitable for the expected molecular weight of the this compound, often a PLgel 5 µm Mixed-D column.[7]
-
Detectors: A refractive index (RI) detector is standard. A UV detector can also be used.[7] For absolute molecular weight, multi-angle light scattering (MALS) and viscometry detectors can be added.[4]
-
Temperature: The column oven is typically maintained at a constant temperature, for example, 40°C.[6][7]
-
Flow Rate: A constant flow rate, such as 0.7-1.0 mL/min, is used.[6][7]
-
Calibration: For relative molecular weight determination, the system is calibrated using narrow standards with a known molecular weight, such as poly(methyl methacrylate) (PMMA) or poly(ethylene glycol) (PEG).[6][7]
-
Data Analysis: The elution profile is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using appropriate GPC/SEC software.
Data Presentation
| Parameter | This compound Sample 1 | This compound Sample 2 |
| Target DP | 50 | 100 |
| Mn (SEC, kDa) | 4.2 | 8.5 |
| Mw (SEC, kDa) | 4.7 | 9.8 |
| PDI (Đ) | 1.12 | 1.15 |
Note: Data is illustrative. Actual values depend on synthesis conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for determining the number-average molecular weight (Mn) of polymers through end-group analysis.[9][10][11] This method relies on the ability to distinguish and integrate the signals from the polymer backbone repeating units and the signals from the initiator and terminator end groups.[12]
Experimental Protocol
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[1][13]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the end-group signals which are of lower intensity.[14]
-
Data Analysis:
-
Identify the characteristic peaks of the this compound backbone repeating unit (e.g., methylene (B1212753) protons around 3.45 ppm and the ethyl group protons).[14]
-
Identify the characteristic peaks of the initiator and terminator fragments (end groups).
-
Integrate the area under the peaks for the repeating units and the end groups.
-
Calculate the degree of polymerization (DP) using the ratio of the integrals. The formula for DP is: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end group)
-
Calculate Mn using the formula: Mn = (DP × MW of repeating unit) + MW of end groups
-
Data Presentation
| Parameter | Value |
| Integral of backbone (CH₂CH₂), 3.45 ppm | 100 |
| Number of protons (backbone) | 4 |
| Integral of initiator fragment (e.g., CH₃), ~2.0 ppm | 0.75 |
| Number of protons (initiator) | 3 |
| Calculated Degree of Polymerization (DP) | 100 |
| MW of EtOx monomer | 99.13 g/mol |
| MW of initiator/terminator | ~50 g/mol (example) |
| Calculated Mn (NMR, g/mol ) | ~10,000 |
Note: Data is illustrative.
Diffusion-Ordered NMR Spectroscopy (DOSY) is another NMR technique that can be used to determine the hydrodynamic size of polymers, which can be correlated with molecular weight.[15][16]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that allows for the determination of the absolute molecular weight of polymers.[9][17][18] It provides detailed information about the polymer distribution, end groups, and can even reveal the presence of side products.[14][17]
Experimental Protocol
-
Sample Preparation:
-
Matrix: Choose a suitable matrix that absorbs the laser energy and co-crystallizes with the polymer (e.g., α-cyano-4-hydroxycinnamic acid).
-
Cationizing Agent: A salt (e.g., sodium trifluoroacetate (B77799) or potassium trifluoroacetate) is often added to promote the formation of single-charged polymer ions.
-
Mixing: Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio.
-
Spotting: Deposit a small volume of the mixture onto the MALDI target plate and allow it to dry.
-
-
Instrumentation: A MALDI-TOF mass spectrometer is used. The instrument can be operated in linear or reflector mode, with reflector mode providing higher resolution.[8]
-
Data Acquisition: The sample is irradiated with a pulsed laser. The desorbed and ionized polymer molecules are accelerated in an electric field, and their time-of-flight to the detector is measured. The time-of-flight is proportional to the square root of the mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows a distribution of peaks, where each peak corresponds to a polymer chain of a specific length with the cationizing agent attached. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. From the distribution, Mn, Mw, and PDI can be calculated.
Data Presentation
| Parameter | Value |
| Mass of repeating unit (EtOx) | 99.13 Da |
| Observed mass difference between peaks | ~99 Da |
| Mn (MALDI, Da) | 5,100 |
| Mw (MALDI, Da) | 5,250 |
| PDI (MALDI) | 1.03 |
Note: Data is illustrative.
Light Scattering (LS)
Light scattering, particularly when coupled with SEC (SEC-MALS), is a powerful method for determining the absolute molecular weight of polymers in solution without the need for column calibration with standards.[19][20] Static light scattering (SLS) measures the time-averaged intensity of scattered light, which is directly proportional to the weight-average molecular weight (Mw) and the polymer concentration.[21][22]
Experimental Protocol (for SEC-MALS)
-
Instrumentation Setup: An SEC system is connected in series with a MALS detector and an RI detector.[20]
-
Sample and Eluent Preparation: Follow the same procedure as for standard SEC. It is crucial that the eluent is thoroughly filtered and degassed to minimize scattering from dust particles.
-
Data Acquisition: As the polymer elutes from the SEC column, it passes through the MALS and RI detectors. The MALS detector measures the scattered light at multiple angles, while the RI detector measures the concentration at each elution volume.
-
Data Analysis: The data from the MALS and RI detectors are combined to calculate the absolute Mw at each point across the elution peak. Software like ASTRA is used to process the data and determine the overall Mn, Mw, Mz, and the radius of gyration (Rg). The analysis is based on the Zimm or Debye equation.[23]
Logical Relationship of Molecular Weight Averages
Caption: Relationship between different molecular weight averages.
Viscometry
Solution viscometry is a classical method for determining the viscosity-average molecular weight (Mv).[24] It is based on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer molecules. The intrinsic viscosity [η] is determined by extrapolating the viscosity of dilute polymer solutions to zero concentration.[25][26]
Experimental Protocol
-
Sample Preparation: Prepare a series of dilute solutions of this compound in a suitable solvent (e.g., water or an organic solvent) at different known concentrations.
-
Instrumentation: Use a capillary viscometer, such as an Ubbelohde viscometer, placed in a constant temperature bath to ensure precise temperature control.[24] Automated viscometers are also available.[25][27]
-
Measurement: Measure the flow time of the pure solvent and each of the polymer solutions through the capillary.
-
Data Analysis:
-
Calculate the relative viscosity (η_rel) and specific viscosity (η_sp) for each concentration.
-
Plot the reduced viscosity (η_sp/c) and inherent viscosity (ln(η_rel)/c) against concentration (c) and extrapolate to zero concentration to obtain the intrinsic viscosity [η]. This is typically done using a Huggins and Kraemer plot.
-
The viscosity-average molecular weight (Mv) is then calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a where K and a are Mark-Houwink constants that are specific to the polymer-solvent-temperature system. These constants must be determined by calibrating with polymer fractions of known molecular weight.
-
Data Presentation
| Parameter | Value |
| Solvent | Water |
| Temperature | 25 °C |
| Intrinsic Viscosity [η] (dL/g) | 0.25 |
| Mark-Houwink K (dL/g) | 0.015 |
| Mark-Houwink a | 0.77 |
| Calculated Mv ( g/mol ) | ~50,000 |
Note: K and a values are for Poly(2-methyl-2-oxazoline) in water and are used here for illustrative purposes.[28]
Comparison of Techniques
The choice of technique for molecular weight determination depends on the specific information required, the nature of the sample, and the available instrumentation.
| Technique | MW Average | Absolute/Relative | Advantages | Limitations |
| SEC/GPC | Mn, Mw, PDI | Relative | Fast, reproducible, provides MWD.[5] | Requires calibration with suitable standards, potential for column interactions. |
| NMR (End-group) | Mn | Absolute | Fast, no calibration needed, provides structural information.[5] | Limited to lower MW polymers (<10 kDa), requires distinct end-group signals.[14] |
| MALDI-TOF MS | Mn, Mw, PDI | Absolute | High accuracy, provides end-group information, small sample amount.[9] | Mass discrimination effects can occur, may not be suitable for very high MW or polydisperse samples.[14] |
| SEC-MALS | Mn, Mw, Mz, Rg | Absolute | Absolute MW without calibration, provides information on size and conformation.[20] | Requires accurate dn/dc value, sensitive to impurities and aggregates. |
| Viscometry | Mv | Relative | Inexpensive, simple instrumentation.[25] | Requires known Mark-Houwink constants, labor-intensive, provides only an average MW. |
Conclusion
The accurate determination of the molecular weight and its distribution is a critical aspect of the characterization of Poly(2-ethyl-2-oxazoline) for research and drug development. Each of the described techniques—SEC, NMR, MALDI-TOF MS, LS, and viscometry—provides valuable, albeit different, insights into these key polymer properties. A comprehensive characterization of this compound often involves the use of multiple complementary techniques to obtain a complete and reliable picture of the polymer's molecular characteristics. For instance, SEC provides the overall distribution, while NMR can confirm the structure and provide an absolute Mn for lower molecular weight samples, and SEC-MALS can offer absolute Mw for a broader range. This multi-faceted approach ensures the development of well-defined this compound-based materials with predictable and optimized performance for their intended applications.
References
- 1. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Poly(2-Ethyl-2-Oxazoline) Containing Copolymer Networks of Varied Composition as Sustained Metoprolol Tartrate Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 10. azom.com [azom.com]
- 11. scribd.com [scribd.com]
- 12. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. Determination of ω-end functionalities in tailored poly(2-alkyl-2-oxazoline)s by liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Polymer conformation determination by NMR spectroscopy: comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Characterization of different poly(2-ethyl-2-oxazoline)s via matrix-assisted laser desorption/ionization time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. jordilabs.com [jordilabs.com]
- 20. Introduction to Light Scattering | Biophysical Resource [medicine.yale.edu]
- 21. warwick.ac.uk [warwick.ac.uk]
- 22. Molecular Weight Determination by Light Scattering Method | MtoZ Biolabs [mtoz-biolabs.com]
- 23. nottingham.ac.uk [nottingham.ac.uk]
- 24. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 25. Intrinsic Viscosity Measurement of PET with Automated Viscometer - Polymer Char [polymerchar.com]
- 26. muser-my.com [muser-my.com]
- 27. testrongroup.com [testrongroup.com]
- 28. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Poly(2-ethyl-2-oxazoline) in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-ethyl-2-oxazoline) (PEtOx) is a synthetic polymer that has garnered significant interest in the field of tissue engineering due to its unique combination of properties. As a hydrophilic, biocompatible, and "stealth" polymer, this compound offers a viable alternative to more traditional materials like poly(ethylene glycol) (PEG).[1][2] Its versatility allows for the creation of a wide range of biomaterials, from hydrogels for cell encapsulation and drug delivery to nanofibrous scaffolds that mimic the native extracellular matrix (ECM).[1][3][[“]] These application notes provide an overview of the use of this compound in tissue engineering, with a focus on quantitative data, detailed experimental protocols, and the underlying biological mechanisms.
Key Applications of this compound in Tissue Engineering
The tunable nature of this compound makes it suitable for a variety of tissue engineering applications:
-
Hydrogels for Cell Encapsulation and Drug Delivery: this compound can be chemically modified to form crosslinked hydrogel networks. These hydrogels can encapsulate cells, providing a 3D environment that supports their growth and function.[1][5] Furthermore, their porous structure allows for the controlled release of therapeutic agents, such as growth factors, to promote tissue regeneration.[6][7]
-
Scaffolds for Tissue Regeneration: this compound can be fabricated into porous scaffolds using techniques like electrospinning.[8][9] These scaffolds provide a temporary template for cells to attach, proliferate, and deposit their own ECM, ultimately leading to the formation of new tissue.[8][10] The ability to create aligned nanofibers further allows for the guidance of cell orientation, which is crucial for tissues like muscle and nerve.[11][12]
-
Bioinks for 3D Bioprinting: The rheological properties of this compound-based formulations can be tailored for use as bioinks in 3D bioprinting.[1][13] This enables the layer-by-layer construction of complex, cell-laden structures that mimic the architecture of natural tissues.
Data Presentation: Properties of this compound-Based Biomaterials
The following tables summarize key quantitative data for this compound-based hydrogels and scaffolds, providing a basis for comparison and material selection.
Table 1: Mechanical Properties of this compound-Based Hydrogels
| Hydrogel Composition | Compressive Modulus (kPa) | Tensile Modulus (MPa) | Reference |
| Methacrylated this compound (POx-MA) | 15 ± 5 | - | [14] |
| Interpenetrating Polymer Network (IPN) POx-MA:GelMA | 112 ± 27 | - | [14] |
| Gelatin Methacryloyl (GelMA) | 199 ± 21 | - | [14] |
| PEtOx50/Poly(acrylic acid) Double Network Hydrogel | - | 0.89 - 3.58 | [15] |
| PMOx50/Poly(acrylic acid) Double Network Hydrogel | - | 22.6 ± 3.3 | [16] |
Table 2: Swelling and Degradation Properties of this compound-Based Hydrogels
| Hydrogel Composition | Swelling Ratio (g/g) | In Vitro Degradation (Remaining Weight % after 21 days) | Reference |
| Methacrylated this compound (POx-MA) | ~12 | 68 ± 1% | [3] |
| IPN POx-MA:GelMA | 8 | 87 ± 3% | [3][14] |
| Gelatin Methacryloyl (GelMA) | ~10 | 91 ± 2% | [3] |
| This compound-DA (Degree of Polymerization 10) | ~1 (Water content ~50%) | Not specified | [14] |
| This compound-DA (Degree of Polymerization 50) | Not specified (Water content up to 90%) | Not specified | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in tissue engineering.
Protocol 1: Synthesis of Methacrylated this compound (POx-MA) for Photocrosslinkable Hydrogels
This protocol describes the synthesis of photocrosslinkable this compound via partial hydrolysis followed by methacrylation.[14]
Materials:
-
Poly(2-ethyl-2-oxazoline) (this compound)
-
Hydrochloric acid (HCl)
-
Methacrylic anhydride (B1165640)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS)
-
Photoinitiator (e.g., Irgacure 2959)
Procedure:
-
Partial Hydrolysis:
-
Dissolve this compound in an aqueous HCl solution (e.g., 3 M).
-
Heat the solution at a specific temperature (e.g., 90°C) for a defined period (e.g., 1-4 hours) to achieve the desired degree of hydrolysis. The reaction time will determine the number of amine groups generated.
-
Neutralize the solution with a base (e.g., NaOH) and purify the partially hydrolyzed this compound by dialysis against deionized water.
-
Lyophilize the purified product to obtain a white powder.
-
-
Methacrylation:
-
Dissolve the partially hydrolyzed this compound in an anhydrous solvent like DCM.
-
Add TEA to the solution to act as a base.
-
Slowly add methacrylic anhydride to the solution at room temperature and stir for a set time (e.g., 24 hours).
-
Purify the resulting methacrylated this compound (POx-MA) by precipitation in a non-solvent like cold diethyl ether.
-
Dry the final product under vacuum.
-
-
Hydrogel Formation (Photocrosslinking):
-
Dissolve the synthesized POx-MA in PBS to the desired concentration (e.g., 10-20% w/v).
-
Add a photoinitiator (e.g., 0.5% w/v Irgacure 2959).[5]
-
Pipette the prepolymer solution into a mold.
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient duration (e.g., 5-10 minutes) to induce photocrosslinking and form the hydrogel.[5][14]
-
Synthesis of this compound-MA Hydrogels
Protocol 2: Fabrication of this compound Nanofibrous Scaffolds by Electrospinning
This protocol provides a general guideline for fabricating this compound nanofibers. Optimal parameters may need to be determined empirically.[8][17]
Materials:
-
Poly(2-ethyl-2-oxazoline) (this compound)
-
Suitable solvent (e.g., chloroform, ethanol (B145695), or a mixture)
-
Electrospinning apparatus (syringe pump, high-voltage power supply, collector)
Procedure:
-
Polymer Solution Preparation:
-
Dissolve this compound in the chosen solvent to achieve the desired concentration (e.g., 10-30% w/v). The concentration will significantly affect fiber diameter and morphology.
-
Stir the solution until the polymer is completely dissolved.
-
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a blunt-tipped needle.
-
Mount the syringe on the syringe pump.
-
Position the collector (e.g., a flat plate or a rotating mandrel for aligned fibers) at a set distance from the needle tip (e.g., 10-20 cm).
-
-
Electrospinning Process:
-
Set the flow rate of the syringe pump (e.g., 0.5-2.0 mL/h).
-
Apply a high voltage between the needle and the collector (e.g., 10-25 kV).
-
As the polymer solution is ejected from the needle, the solvent evaporates, and solid nanofibers are deposited on the collector.
-
Continue the process until a scaffold of the desired thickness is obtained.
-
-
Post-Processing:
-
Carefully remove the nanofibrous scaffold from the collector.
-
Dry the scaffold under vacuum to remove any residual solvent.
-
This compound Electrospinning Workflow
Protocol 3: Functionalization of this compound Scaffolds with RGD Peptides
This protocol outlines a general method for conjugating RGD peptides to a this compound surface to enhance cell adhesion. This example uses a common method involving EDC/NHS chemistry to activate carboxyl groups, which can be introduced onto the this compound backbone.[14][18]
Materials:
-
Carboxyl-functionalized this compound scaffold
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
RGD-containing peptide with a primary amine
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
Procedure:
-
Scaffold Preparation:
-
Ensure the this compound scaffold has available carboxyl groups. If not, surface modification may be necessary.
-
-
Carboxyl Group Activation:
-
Immerse the scaffold in the activation buffer containing EDC and NHS for a specific time (e.g., 15-30 minutes) at room temperature to activate the carboxyl groups.
-
-
Peptide Conjugation:
-
Rinse the scaffold with the coupling buffer to remove excess EDC and NHS.
-
Immediately immerse the activated scaffold in a solution of the RGD peptide in the coupling buffer.
-
Allow the reaction to proceed for a set duration (e.g., 2-4 hours) at room temperature with gentle agitation.
-
-
Washing:
-
Thoroughly wash the RGD-functionalized scaffold with the coupling buffer and then with deionized water to remove any unbound peptide.
-
Sterilize the scaffold (e.g., using ethanol or UV irradiation) before cell seeding.
-
Signaling Pathways in this compound-Based Tissue Engineering
While this compound is generally considered bioinert, its role as a scaffold can be tailored to influence cell behavior by incorporating bioactive cues that engage specific signaling pathways.
Integrin-Mediated Cell Adhesion
Many cells adhere to the ECM through integrin receptors that recognize specific peptide sequences, most notably the Arginine-Glycine-Aspartic acid (RGD) motif.[19] By functionalizing this compound scaffolds with RGD peptides, it is possible to promote cell adhesion, which is a critical first step in tissue formation.[19][20] This interaction triggers a cascade of intracellular signaling events.
Upon binding to RGD on the this compound scaffold, integrins cluster and recruit a complex of proteins, including Focal Adhesion Kinase (FAK) and Src kinase, to form focal adhesions.[19][21] This leads to the activation of downstream signaling pathways, such as the RhoA/ROCK pathway, which regulates the actin cytoskeleton, cell spreading, and migration.[22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. thesis.unipd.it [thesis.unipd.it]
- 6. Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving functional hydrogel strategies for cartilage engineering: from fundamentals to functional regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled Growth Factor Release in 3D-Printed Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cartilage regeneration using transforming growth factor-beta 3-loaded injectable crosslinked hyaluronic acid hydrogel - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. lifetein.com [lifetein.com]
- 12. Transcriptomic response of Arabidopsis thaliana roots to naproxen and praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive protocol for hydrogel-based bioink design: balancing printability, stability, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RGD peptide-conjugated poly(dimethylsiloxane) promotes adhesion, proliferation, and collagen secretion of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dietary Polyphenols Effects on Focal Adhesion Plaques and Metalloproteinases in Cancer Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biomimetic nanofibrous scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Integrin-Specific Control of Focal Adhesion Kinase and RhoA Regulates Membrane Protrusion and Invasion | PLOS One [journals.plos.org]
Application Notes and Protocols for Utilizing Poly(2-oxazoline)s (PetOx) as a Polyethylene Glycol (PEG) Alternative in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polyethylene (B3416737) glycol (PEG) has long been the gold standard for polymer-based drug delivery and bioconjugation, primarily due to its ability to confer "stealth" properties, increase hydrodynamic size, and reduce immunogenicity of conjugated molecules. However, emerging evidence of pre-existing anti-PEG antibodies in a significant portion of the population and the potential for PEG to induce adverse immune responses have prompted the search for viable alternatives.[1][2][3] Poly(2-oxazoline)s (PetOx), particularly poly(2-ethyl-2-oxazoline) (this compound), have emerged as a promising class of polymers that share many of the beneficial properties of PEG while offering distinct advantages.[4] This document provides detailed application notes and experimental protocols for researchers interested in exploring this compound as a PEG alternative in their work.
I. Key Advantages of this compound over PEG
Poly(2-oxazoline)s offer several key advantages that make them an attractive alternative to PEG in various biomedical applications:
-
Reduced Immunogenicity: One of the most significant drawbacks of PEG is the increasing prevalence of pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance and hypersensitivity reactions.[1][2][3] While more direct comparative studies are needed, preliminary evidence suggests that this compound may be less immunogenic.
-
Lower Protein Adsorption: Similar to PEG, this compound exhibits a "stealth" effect by creating a hydrophilic shield that reduces non-specific protein adsorption, thereby minimizing uptake by the reticuloendothelial system (RES).[4] Studies have shown that protein adsorption on PEtOxylated nanoparticles is extremely low and comparable to that of PEGylated nanoparticles.[4]
-
Tunable Properties: The properties of this compound can be readily tuned by altering the side chain of the 2-oxazoline monomer. This allows for the synthesis of polymers with a range of hydrophilicities and functionalities, including thermoresponsive behavior.
-
Controlled Synthesis: this compound is synthesized via living cationic ring-opening polymerization (CROP), which allows for precise control over molecular weight and dispersity, as well as the introduction of various functional end groups.[5][6][7]
Caption: Key advantages of Poly(2-oxazoline)s over PEG.
II. Comparative Data: this compound vs. PEG
This section summarizes available quantitative data comparing the properties of this compound and PEG in various contexts. It is important to note that direct, side-by-side comparisons under identical experimental conditions are still emerging in the literature.
Table 1: Comparative Physicochemical and In Vitro Properties
| Property | This compound (this compound) | PEG | References |
| Protein Adsorption | Extremely low, comparable to PEG | Low | [4] |
| Cellular Uptake (Macrophage-like cells) | Significantly reduced non-specific uptake | Reduced non-specific uptake | [4][8] |
| Thermoresponsive Behavior (LCST of this compound) | ~62-65 °C (tunable with copolymers) | Generally not thermoresponsive | |
| Hydrogel Swelling Ratio (Water Content) | 50% - 90% (dependent on crosslinking) | Comparable water retention (~50% for similar DP) | [9] |
| Hydrogel Compressive Modulus | 15 ± 5 kPa (POx-MA) | 25 to 661 kPa (PEG-DA, formulation dependent) | [9][10] |
Table 2: Comparative In Vivo Pharmacokinetic Parameters
| Parameter | This compound-based | PEG-based | References |
| Blood Half-life (t½) | Prolonged circulation, comparable to PEG | Prolonged circulation | [11][12] |
| Renal Clearance | Reduced for high MW (>40 kDa) | Reduced for high MW (>30 kDa) | [13][14] |
| Biodistribution | Accumulation in tumors (EPR effect) | Accumulation in tumors (EPR effect) | [13][14] |
Table 3: Comparative Immunogenicity and Protein Corona Composition
| Aspect | This compound-based | PEG-based | References |
| Anti-polymer Antibody Titers | Data limited, suggested to be lower | Detectable pre-existing IgG and IgM in ~72% of the population | [1][2][3] |
| Protein Corona Composition | Predominantly apolipoproteins | Predominantly apolipoproteins, complement proteins | [1][15][16][17] |
Experimental Protocols
Protocol 1: Synthesis of Amine-Terminated Poly(2-ethyl-2-oxazoline) (this compound-NH2)
This protocol describes a two-step method for synthesizing amine-terminated this compound, which can then be used for conjugation to various molecules.[5][6][18]
Materials:
-
2-ethyl-2-oxazoline (B78409) (EtOx)
-
Methyl trifluoromethanesulfonate (B1224126) (methyl triflate)
-
Acetonitrile (B52724) (anhydrous)
-
1-Boc-piperazine
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
-
Magnetic stirrer and stir bars
Procedure:
-
Polymerization of 2-ethyl-2-oxazoline: a. Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous acetonitrile to a dried Schlenk flask. b. Add the desired amount of 2-ethyl-2-oxazoline monomer. c. Cool the flask to 0 °C and add methyl triflate initiator. The molar ratio of monomer to initiator will determine the degree of polymerization. d. Stir the reaction mixture at 80 °C for the desired time (e.g., 24-72 hours) to achieve the target molecular weight.[5] e. Monitor the polymerization by taking aliquots and analyzing by ¹H NMR or GPC.
-
End-capping with 1-Boc-piperazine: a. Once the desired molecular weight is reached, cool the reaction mixture to room temperature. b. Add a solution of 1-Boc-piperazine in anhydrous acetonitrile to the living polymer solution. c. Stir the mixture at room temperature for 24 hours to ensure complete end-capping.
-
Deprotection of the Amine Group: a. Remove the acetonitrile under reduced pressure. b. Dissolve the resulting polymer in dichloromethane (DCM). c. Add trifluoroacetic acid (TFA) dropwise at 0 °C and stir at room temperature for 2-4 hours to remove the Boc protecting group. d. Concentrate the solution under reduced pressure.
-
Purification: a. Precipitate the polymer by adding the concentrated solution dropwise to cold diethyl ether. b. Collect the precipitate by centrifugation or filtration. c. Wash the polymer with cold diethyl ether multiple times. d. Dry the final this compound-NH2 polymer under vacuum.
Characterization: The molecular weight and dispersity of the polymer should be determined by Gel Permeation Chromatography (GPC). The chemical structure and end-group functionalization should be confirmed by ¹H NMR spectroscopy.
Caption: Workflow for the synthesis of amine-terminated this compound.
Protocol 2: Conjugation of this compound-NH2 to a Protein via NHS Ester Chemistry
This protocol provides a general method for conjugating amine-terminated this compound to a protein containing a carboxyl group that has been activated with an N-hydroxysuccinimide (NHS) ester.[19][20][21][22]
Materials:
-
This compound-NH2 (synthesized as per Protocol 1)
-
Protein of interest (with available carboxyl groups)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., 0.1 M PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: a. Dissolve the protein in Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL). b. Ensure the buffer is free of primary amines.
-
Activation of Protein Carboxyl Groups: a. Add EDC and NHS (or Sulfo-NHS) to the protein solution. A 5- to 10-fold molar excess of EDC and NHS over the protein is a good starting point. b. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Removal of Excess Activation Reagents (Optional but Recommended): a. Use a desalting column or spin column to quickly remove excess EDC and NHS. This step should be performed rapidly as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: a. Immediately add the this compound-NH2 (dissolved in Conjugation Buffer) to the activated protein solution. A 10- to 50-fold molar excess of this compound-NH2 over the protein is recommended. b. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.
-
Quenching the Reaction: a. Add the quenching solution to deactivate any unreacted NHS esters.
-
Purification of the this compound-Protein Conjugate: a. Purify the conjugate from unreacted this compound and protein using size exclusion chromatography (SEC) or extensive dialysis.
Characterization: The successful conjugation can be confirmed by SDS-PAGE (which will show an increase in molecular weight of the protein) and UV-Vis spectroscopy (if the polymer or protein has a characteristic absorbance). The degree of modification can be quantified using various analytical techniques.
Protocol 3: Functionalization of Carboxylated Nanoparticles with this compound-NH2
This protocol describes the covalent attachment of amine-terminated this compound to the surface of nanoparticles that have carboxyl groups.[23][24]
Materials:
-
Carboxylated nanoparticles (e.g., silica, iron oxide, or polymer-based)
-
This compound-NH2 (synthesized as per Protocol 1)
-
EDC and NHS (or Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: a. Disperse the carboxylated nanoparticles in Activation Buffer.
-
Activation of Nanoparticle Carboxyl Groups: a. Add EDC and NHS (or Sulfo-NHS) to the nanoparticle dispersion and react for 15 minutes at room temperature.
-
Washing: a. Centrifuge the nanoparticles to pellet them and remove the supernatant containing excess EDC/NHS. b. Resuspend the activated nanoparticles in Coupling Buffer.
-
Conjugation: a. Immediately add the this compound-NH2 solution to the activated nanoparticle suspension. b. Allow the reaction to proceed for at least 2 hours at room temperature.
-
Quenching and Purification: a. Quench the reaction with a suitable quenching solution. b. Purify the this compound-functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer.
Characterization: The successful functionalization can be confirmed by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). Thermogravimetric analysis (TGA) can quantify the amount of polymer grafted onto the nanoparticle surface.
Caption: Workflow for nanoparticle functionalization with this compound.
Cellular Uptake and Signaling Pathways
The "stealth" properties conferred by this compound are intended to reduce non-specific cellular uptake, particularly by phagocytic cells of the immune system. However, for targeted drug delivery applications, understanding the mechanisms of cellular entry is crucial.
The cellular uptake of this compound-conjugated nanoparticles is thought to occur primarily through endocytic pathways.[8][25] The specific pathway can be influenced by the nanoparticle's size, shape, surface charge, and the presence of targeting ligands.
Caption: General cellular uptake pathways for nanoparticles.
Note: The precise signaling pathways triggered by this compound-conjugated therapeutics are highly dependent on the nature of the conjugated drug or targeting ligand. Further research is needed to elucidate specific signaling cascades involved in the uptake and intracellular trafficking of this compound-based systems.
Conclusion
Poly(2-oxazoline)s represent a versatile and promising alternative to PEG for a wide range of biomedical applications. Their tunable properties, controlled synthesis, and potentially lower immunogenicity make them an attractive platform for the development of next-generation drug delivery systems, bioconjugates, and biomaterials. The protocols and data presented in this document are intended to provide a valuable resource for researchers embarking on the use of this compound in their studies. As research in this field continues to grow, a more comprehensive understanding of the in vivo behavior and clinical potential of this compound-based materials will undoubtedly emerge.
References
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. nanomedicines.ca [nanomedicines.ca]
- 3. researchgate.net [researchgate.net]
- 4. research.utwente.nl [research.utwente.nl]
- 5. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Tailoring Cellular Uptake and Fluorescence of Poly(2-oxazoline)-Based Nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate spec… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Coronas on Functionalized Nanoparticles Enable Quantitative and Precise Large-Scale Deep Plasma Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Proteomics Analysis Reveals Distinct Corona Composition on Magnetic Nanoparticles with Different Surface Coatings: Implications for Interactions with Primary Human Macrophages | PLOS One [journals.plos.org]
- 18. Amine end-functionalized poly(2-ethyl-2-oxazoline) as promising coating material for antifouling applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 19. interchim.fr [interchim.fr]
- 20. glenresearch.com [glenresearch.com]
- 21. biotium.com [biotium.com]
- 22. broadpharm.com [broadpharm.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
PetOx Conjugation: A Versatile Platform for Enhancing Protein and Peptide Therapeutics
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polymers to proteins and peptides, a process known as "polymer conjugation," has emerged as a powerful strategy to enhance the therapeutic properties of biomolecules. Poly(2-ethyl-2-oxazoline) (PetOx) is a promising alternative to the widely used poly(ethylene glycol) (PEG), offering similar "stealth" properties that can improve a biopharmaceutical's in vivo performance.[1] PetOxylation, the conjugation of this compound to biomolecules, can lead to increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[2][3][4] This document provides detailed application notes and protocols for several common this compound conjugation methods, enabling researchers to effectively leverage this technology for the development of next-generation protein and peptide therapeutics.
Key Advantages of PetOxylation
-
Reduced Immunogenicity: Similar to PEG, this compound can shield proteins from the immune system, reducing the likelihood of an adverse immune response.
-
Enhanced Pharmacokinetics: By increasing the hydrodynamic volume of the conjugated biomolecule, PetOxylation can decrease renal clearance, leading to a longer circulation time in the body.[1]
-
Improved Stability: this compound conjugation can protect proteins and peptides from proteolytic degradation and aggregation, enhancing their stability under physiological conditions.[2]
-
Increased Solubility: For hydrophobic peptides and proteins, PetOxylation can significantly improve their solubility in aqueous solutions.
This compound Conjugation Chemistries: An Overview
Several chemical strategies can be employed to conjugate this compound to proteins and peptides. The choice of method depends on the available functional groups on the biomolecule, the desired site of conjugation, and the required reaction conditions. The most common approaches target primary amines, thiols, or utilize bioorthogonal click chemistry.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on this compound-protein conjugates, providing a basis for comparison with other polymer conjugation technologies.
| Parameter | This compound-Conjugate | PEG-Conjugate | Protein/Peptide | Reference |
| O₂ Affinity (P₅₀) | 9 Torr | 9 Torr | Hemoglobin | [5] |
| Colloid Osmotic Pressure | Lower | Higher | Hemoglobin | [5] |
| Viscosity | Lower | Higher | Hemoglobin | [5] |
| In Vitro Activity | Retained high activity | N/A | G-CSF | [] |
| Thermal Stability (Tm) | 63.2 °C (Cyclic) | 62.6 °C (Linear) | T4 Lysozyme | [7] |
| Enzymatic Activity | ~90% retained | N/A | Horseradish Peroxidase | [5] |
Experimental Protocols
This section provides detailed protocols for the most common this compound conjugation methods. It is important to note that these are general protocols and may require optimization for specific proteins or peptides.
Protocol 1: Amine-Reactive Conjugation via NHS Ester
This method targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[8][9][10][11][12]
Materials:
-
Protein or peptide with accessible primary amines
-
This compound-NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5[9]
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 7.4
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein/peptide in the reaction buffer to a final concentration of 2-10 mg/mL.[9] Ensure the buffer is free of primary amines (e.g., Tris).
-
This compound-NHS Ester Preparation: Immediately before use, dissolve the this compound-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[9]
-
Conjugation Reaction: Add the this compound-NHS ester stock solution to the protein solution with gentle stirring. A typical molar ratio of this compound-NHS to protein is 10:1 to 20:1, but this should be optimized.[9] The final concentration of organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9][13]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove unreacted this compound-NHS and byproducts by SEC or extensive dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC to assess purity.[14][15][16][17]
Protocol 2: Thiol-Reactive Conjugation via Maleimide
This method provides a more site-specific conjugation by targeting the sulfhydryl group of cysteine residues to form a stable thioether bond.[8][13][18][19]
Materials:
-
Protein or peptide with accessible cysteine residues
-
This compound-Maleimide
-
Reaction Buffer: Phosphate buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed[13]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT)
-
Anhydrous DMF or DMSO
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein/peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.[19]
-
Reduction of Disulfides (Optional): If the cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.[13] If using DTT, it must be removed by dialysis prior to adding the maleimide reagent.
-
This compound-Maleimide Preparation: Immediately before use, dissolve the this compound-maleimide in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[18]
-
Conjugation Reaction: Add the this compound-maleimide stock solution to the protein solution with gentle stirring. A 10-20 fold molar excess of this compound-maleimide is a good starting point.[13]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon).[13][18]
-
Purification: Remove unreacted this compound-maleimide by SEC or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE and HPLC.
Protocol 3: Click Chemistry Conjugation (CuAAC)
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage.[20][21][22][23] This requires the protein/peptide to be functionalized with either an azide or an alkyne, and the this compound with the complementary group.
Materials:
-
Azide- or Alkyne-functionalized protein/peptide
-
Alkyne- or Azide-functionalized this compound
-
Reaction Buffer: e.g., Phosphate buffer, pH 7.0
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Reducing Agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared)
-
Copper Ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reagent Preparation: Dissolve the functionalized protein/peptide and this compound in the reaction buffer.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is common.[23]
-
Conjugation Reaction: In an Eppendorf tube, combine the azide- and alkyne-functionalized components. Add the premixed catalyst solution, followed by the freshly prepared sodium ascorbate solution.[20] A typical final concentration might be: 50-100 µM biomolecule, 1.1-1.5 equivalents of the other component, 0.25 mM CuSO₄, 1.25 mM THPTA, and 5 mM sodium ascorbate.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by HPLC.
-
Purification: Remove the copper catalyst and unreacted reagents by SEC or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE and HPLC.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for sensitive biological systems as it avoids the cytotoxicity associated with copper catalysts.[][24][25][26] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO) which reacts spontaneously with an azide.
Materials:
-
Azide-functionalized protein/peptide
-
Cyclooctyne-functionalized this compound (e.g., this compound-DBCO)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reagent Preparation: Dissolve the azide-functionalized protein/peptide and the cyclooctyne-functionalized this compound in the reaction buffer.
-
Conjugation Reaction: Mix the two components. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne-PetOx is typically used.[24]
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored by HPLC.
-
Purification: Purify the conjugate by SEC or dialysis to remove unreacted starting materials.
-
Characterization: Analyze the conjugate by SDS-PAGE and HPLC.
Conclusion
This compound conjugation offers a versatile and effective means of improving the therapeutic properties of proteins and peptides. The choice of conjugation chemistry is critical and should be tailored to the specific biomolecule and desired outcome. The protocols provided herein serve as a starting point for developing robust and reproducible PetOxylation processes. With careful optimization and characterization, this compound-conjugated biomolecules hold significant promise for advancing the field of drug delivery.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lumiprobe.com [lumiprobe.com]
- 22. benchchem.com [benchchem.com]
- 23. jenabioscience.com [jenabioscience.com]
- 24. benchchem.com [benchchem.com]
- 25. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for Formulating Poly(2-ethyl-2-oxazoline) (PetOx) Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of poly(2-ethyl-2-oxazoline) (PetOx) nanoparticles for targeted drug delivery. This compound, a hydrophilic and biocompatible polymer, presents a promising alternative to polyethylene (B3416737) glycol (PEG) due to its "stealth" properties, which help evade the immune system and prolong circulation time.[1][2] This document outlines detailed protocols for the synthesis of this compound nanoparticles, drug loading, surface functionalization for targeted delivery, and methods for their characterization and in vitro evaluation.
Introduction to this compound Nanoparticles in Drug Delivery
Poly(2-ethyl-2-oxazoline), also known as PEOz, is a synthetic polymer with a pseudopeptidic structure.[1] It is synthesized via cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409), a process that allows for precise control over the polymer's molecular weight and structure.[3][4] this compound is recognized for its low toxicity, biocompatibility, and pH sensitivity, which can facilitate endosomal escape of the drug-loaded nanoparticles within target cells.[3] Its flexible polymer chain is readily modifiable, making it an ideal candidate for the attachment of targeting ligands to achieve active targeting of diseased cells and tissues.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound and similar polymeric nanoparticles, providing a reference for expected outcomes in formulation and characterization experiments.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Formulation | Drug | Targeting Ligand | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound-b-PBLG Micelles | - | - | 149.8 ± 10.6 | Uni-modal | - | [1] |
| CIP-loaded this compound NPs | Ciprofloxacin (B1669076) | - | 196 - 350 | - | - | [2] |
| Blank this compound NPs | - | - | 196.7 ± 23.9 | - | - | [2] |
| FA-CS NPs | Doxorubicin | Folic Acid | 185.3 ± 5.6 | 0.12 ± 0.02 | +28.5 ± 1.1 | [5] |
| PLGA NPs | Capecitabine (B1668275) | - | 144 | - | -14.8 | [6] |
| PLGA NPs | Neostigmine Bromide | - | 148.6 - 221.2 | < 0.3 | -36 | [7] |
Table 2: Drug Loading and Release Characteristics
| Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
| CIP-loaded this compound NPs | Ciprofloxacin | - | 21 - 67 | Sustained release up to 168h | [2] |
| FA-CS NPs | Doxorubicin | 45.4 ± 3.2 | - | Biphasic release | [5] |
| PLGA NPs | Capecitabine | 16.98 | 88.4 | Sustained release up to 5 days | [6] |
| PLGA NPs | Neostigmine Bromide | 13.26 - 18.96 | 66.37 - 94.82 | Sustained release | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of formulating and evaluating targeted this compound nanoparticles.
Synthesis of Amine-Terminated this compound for Functionalization
This protocol describes the synthesis of this compound with a terminal amine group, which serves as a reactive handle for conjugating targeting ligands. The synthesis is based on the cationic ring-opening polymerization of 2-ethyl-2-oxazoline.[4]
Materials:
-
2-ethyl-2-oxazoline (EtOx) monomer, freshly distilled
-
Methyl trifluoromethanesulfonate (B1224126) (Methyl triflate), initiator
-
1-Boc-piperazine, terminating agent
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (B52724), anhydrous
-
Diethyl ether, anhydrous
-
Nitrogen gas, high purity
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Protocol:
-
Polymerization:
-
Under a nitrogen atmosphere, dissolve the desired amount of freshly distilled 2-ethyl-2-oxazoline monomer in anhydrous acetonitrile in a dry Schlenk flask.
-
Add the initiator, methyl triflate, via syringe and stir the reaction mixture at a controlled temperature (e.g., 80°C).
-
Monitor the polymerization progress by taking aliquots and analyzing the molecular weight distribution via Gel Permeation Chromatography (GPC).
-
-
Termination with Boc-piperazine:
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Add a solution of 1-Boc-piperazine in anhydrous acetonitrile to the living polymer solution to terminate the polymerization. Stir overnight at room temperature.
-
-
Purification:
-
Precipitate the Boc-protected this compound by adding the reaction mixture dropwise into cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Deprotection of the Amine Group:
-
Dissolve the Boc-protected this compound in dichloromethane.
-
Add trifluoroacetic acid (TFA) to the solution and stir at room temperature for 2-4 hours to remove the Boc protecting group.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting amine-terminated this compound (this compound-NH2) in a minimal amount of water and purify by dialysis against deionized water.
-
Lyophilize the purified solution to obtain the final this compound-NH2 product as a white powder.
-
Drug Loading into this compound Nanoparticles via Co-assembly
This protocol details a straightforward method for loading a drug, using ciprofloxacin as an example, into this compound nanoparticles through intermolecular hydrogen bonding with tannic acid.[2]
Materials:
-
Poly(2-ethyl-2-oxazoline) (this compound)
-
Tannic acid (TA)
-
Ciprofloxacin (CIP) or other drug of choice
-
Deionized water
-
Ultrasonicator
-
Magnetic stirrer
Protocol:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of this compound in deionized water by dissolving the polymer with the aid of ultrasonication.
-
Prepare a 0.03% w/v solution of tannic acid in deionized water, again using ultrasonication to dissolve.
-
Prepare a solution of the drug (e.g., ciprofloxacin) in the tannic acid solution at the desired concentration.
-
-
Nanoparticle Formation:
-
Place the this compound solution on a magnetic stirrer set to a high stirring speed (e.g., 1000 rpm).
-
Add the drug-tannic acid solution dropwise to the stirring this compound solution.
-
The formation of nanoparticles is indicated by the immediate appearance of turbidity in the mixture.
-
-
Purification and Collection:
-
The resulting nanoparticle suspension can be used directly or purified to remove unloaded drug and reagents. Purification can be achieved by dialysis or centrifugal filtration.
-
For a dry powder formulation, the nanoparticle suspension can be freeze-dried (lyophilized).
-
Surface Functionalization with a Targeting Ligand (e.g., Folic Acid)
This protocol describes the conjugation of folic acid to amine-terminated this compound nanoparticles, enabling them to target cancer cells that overexpress the folate receptor.
Materials:
-
Amine-terminated this compound (this compound-NH2) nanoparticles
-
Folic acid (FA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off)
Protocol:
-
Activation of Folic Acid:
-
Dissolve folic acid in anhydrous DMSO.
-
Add NHS and DCC (or EDC) to the folic acid solution.
-
Stir the reaction mixture in the dark at room temperature overnight to activate the carboxylic acid group of folic acid.
-
-
Conjugation to this compound-NH2 Nanoparticles:
-
Disperse the this compound-NH2 nanoparticles in PBS (pH 7.4).
-
Add the activated folic acid solution dropwise to the nanoparticle dispersion while stirring.
-
Allow the reaction to proceed for several hours or overnight at room temperature in the dark.
-
-
Purification:
-
Remove the unreacted folic acid and byproducts by extensive dialysis of the reaction mixture against deionized water.
-
Lyophilize the purified solution to obtain folic acid-conjugated this compound nanoparticles (FA-PetOx-NPs).
-
Characterization of this compound Nanoparticles
3.4.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Disperse the nanoparticle formulation in deionized water or an appropriate buffer at a suitable concentration.
-
Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any large aggregates or dust particles.
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement to obtain the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.
-
3.4.2. Drug Loading Content and Encapsulation Efficiency
-
Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Total Drug Content: Accurately weigh a sample of the lyophilized drug-loaded nanoparticles and dissolve it in a suitable solvent that dissolves both the polymer and the drug.
-
Free Drug Content: Separate the nanoparticles from the aqueous dispersion by centrifugation or ultrafiltration. The supernatant/filtrate will contain the unloaded drug.
-
Quantification: Measure the drug concentration in both the total drug solution and the free drug solution using a pre-established calibration curve for the drug with either a UV-Vis spectrophotometer or an HPLC system.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release Study
This protocol describes a common method for evaluating the release of a drug from the nanoparticles over time.
Materials:
-
Drug-loaded this compound nanoparticles
-
Dialysis membrane with a molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles.
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Shaking incubator or water bath.
Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in a small volume of the release medium.
-
Transfer the nanoparticle dispersion into a dialysis bag and securely seal it.
-
Immerse the dialysis bag in a larger volume of the release medium in a beaker or flask.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay
This protocol uses the MTT assay to assess the biocompatibility of the nanoparticles and the cytotoxic effect of the drug-loaded nanoparticles on cancer cells.
Materials:
-
Target cancer cell line and appropriate cell culture medium.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals.
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the blank nanoparticles, free drug, and drug-loaded nanoparticles in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test samples. Include untreated cells as a control.
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add the MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the formulation and evaluation of targeted this compound nanoparticles.
Targeted Drug Delivery and Cellular Uptake
Caption: Mechanism of targeted drug delivery and cellular uptake of a folate-targeted this compound nanoparticle.
Signaling Pathway of Receptor-Mediated Endocytosis
Caption: Simplified signaling pathway of clathrin-mediated endocytosis for targeted nanoparticles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle delivery of a peptide targeting EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folic Acid-Chitosan Conjugated Nanoparticles for Improving Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PetOx-based Hydrogels in 3D Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-oxazoline)s (POx), particularly poly(2-ethyl-2-oxazoline) (PetOx), have emerged as a promising class of biocompatible polymers for creating hydrogels suitable for three-dimensional (3D) cell culture.[1] These hydrogels offer a viable alternative to more established materials like poly(ethylene glycol) (PEG), providing a versatile platform for tissue engineering, drug discovery, and fundamental cell biology research.[1][2] this compound-based hydrogels are attractive due to their tunable mechanical properties, excellent biocompatibility, low immunogenicity, and "stealth" behavior in biological systems.[3][4] This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound-based hydrogels for 3D cell culture.
Key Advantages of this compound-based Hydrogels
-
Biocompatibility: this compound is known for its low toxicity and minimal immune response, making it suitable for encapsulating and culturing a variety of cell types.[4][5]
-
Tunable Properties: The mechanical and chemical properties of this compound hydrogels, such as stiffness, swelling ratio, and degradability, can be tailored to mimic specific tissue microenvironments.[6][7]
-
Biofunctionalization: The polymer backbone can be readily modified with bioactive molecules, such as peptides containing the RGD sequence, to promote cell adhesion and influence cell behavior.[2]
-
Versatility: this compound hydrogels can be fabricated using various crosslinking strategies, including photopolymerization, making them compatible with techniques like 3D bioprinting.[2][4]
Data Presentation: Properties of this compound-based Hydrogels
The following tables summarize key quantitative data for different formulations of this compound-based hydrogels, providing a basis for comparison and selection for specific applications.
Table 1: Mechanical and Swelling Properties of this compound-based Hydrogels
| Hydrogel Composition | Crosslinking Method | Compressive Modulus (kPa) | Swelling Ratio (g/g) | Water Content (%) | Reference |
| POx-MA | UV Crosslinking | 15 ± 5 | - | - | [3] |
| POx-MA:GelMA IPN | UV Crosslinking | 112 ± 27 | 8 | - | [3][4] |
| GelMA | UV Crosslinking | 199 ± 21 | - | 85-95 | [3][4] |
| This compound-DA (DP 10) | - | - | - | ~50 | [4] |
| This compound-DA (DP 50) | - | - | - | up to 90 | [4] |
DP: Degree of Polymerization; POx-MA: Methacrylated Poly(2-ethyl-2-oxazoline); GelMA: Gelatin Methacryloyl; IPN: Interpenetrating Polymer Network.
Table 2: Biocompatibility and Cell Viability in this compound-based Hydrogels
| Cell Type | Hydrogel System | Viability (%) | Culture Duration (days) | Key Findings | Reference |
| Fibroblasts (NIH/3T3) | RGD-functionalized POx hydrogels | High (not quantified) | - | Successful attachment and proliferation | [2] |
| Breast Epithelial Cells (MCF-10A) | RGD-functionalized POx hydrogels | High (not quantified) | - | Successful attachment and proliferation | [2] |
| Human Mesenchymal Stem Cells (hMSCs) | Microporous PEG hydrogels (for comparison) | >95 | 21 | High viability and osteogenic differentiation in degradable hydrogels | [8] |
| D1 MSCs | Alginate-GelMA IPN hydrogels (for comparison) | >90 | - | High viability after encapsulation and enzymatic recovery | [9] |
Experimental Protocols
Here, we provide detailed protocols for the synthesis of this compound-based hydrogels, cell encapsulation, and characterization.
Protocol 1: Synthesis of Methacrylated Poly(2-ethyl-2-oxazoline) (POx-MA) Hydrogels
This protocol describes the synthesis of photocurable this compound-based hydrogels through methacrylation of partially hydrolyzed this compound.[3][4]
Materials:
-
Poly(2-ethyl-2-oxazoline) (this compound)
-
Hydrochloric acid (HCl)
-
Methacrylic anhydride (B1165640) (MAA)
-
Triethylamine (TEA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (MWCO suitable for polymer)
Procedure:
-
Partial Hydrolysis of this compound:
-
Dissolve this compound in an appropriate aqueous HCl solution.
-
Heat the solution under reflux for a specific duration to achieve the desired degree of hydrolysis. The reaction time will determine the number of amine groups available for subsequent functionalization.[4]
-
Neutralize the solution with a suitable base (e.g., NaOH).
-
Purify the partially hydrolyzed this compound by dialysis against deionized water for several days, followed by lyophilization.
-
-
Methacrylation of Hydrolyzed this compound:
-
Dissolve the lyophilized hydrolyzed this compound in a suitable solvent (e.g., anhydrous dichloromethane).
-
Cool the solution in an ice bath.
-
Add TEA to the solution.
-
Add MAA dropwise to the solution while stirring.
-
Allow the reaction to proceed overnight at room temperature.
-
Purify the resulting POx-MA by precipitation in a non-solvent (e.g., diethyl ether) and subsequent drying under vacuum.
-
-
Hydrogel Formation:
-
Dissolve the purified POx-MA and a photoinitiator (e.g., 0.5% w/v Irgacure 2959) in PBS to the desired concentration.[10]
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete crosslinking. The exposure time will depend on the photoinitiator concentration and light intensity.
-
Caption: Workflow for the synthesis of POx-MA hydrogels.
Protocol 2: 3D Cell Encapsulation in this compound-based Hydrogels
This protocol details the steps for encapsulating cells within the synthesized this compound-MA hydrogels.
Materials:
-
Sterile POx-MA precursor solution (POx-MA and photoinitiator in serum-free culture medium or PBS)
-
Cell suspension of the desired cell type at a specific concentration
-
Sterile molds (e.g., custom-made PDMS molds)
-
UV light source with a cytocompatible wavelength (e.g., 365 nm)
Procedure:
-
Preparation of Cell Suspension:
-
Trypsinize and count the cells to be encapsulated.
-
Resuspend the cell pellet in a small volume of sterile, serum-free culture medium to achieve a high cell density.
-
-
Mixing Cells with Precursor Solution:
-
Gently mix the cell suspension with the sterile POx-MA precursor solution. The final cell concentration will depend on the experimental requirements. Avoid introducing air bubbles.
-
-
Gelation:
-
Carefully pipette the cell-laden precursor solution into the sterile molds.
-
Expose the molds to UV light to initiate photopolymerization. The light intensity and exposure time should be optimized to ensure complete gelation while minimizing cytotoxicity.[11]
-
-
Cell Culture:
-
After gelation, gently remove the cell-laden hydrogels from the molds.
-
Transfer the hydrogels to a sterile culture plate containing pre-warmed culture medium.
-
Incubate the hydrogels at 37°C in a humidified incubator with 5% CO2.
-
Change the culture medium every 1-2 days.
-
Caption: General workflow for encapsulating cells in 3D hydrogels.
Protocol 3: Characterization of this compound-based Hydrogels
A. Swelling Ratio Measurement
-
Prepare hydrogel discs of a defined size.
-
Lyophilize the hydrogels to obtain the dry weight (Wd).
-
Immerse the dried hydrogels in PBS at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio as (Ws - Wd) / Wd.[4]
B. Mechanical Testing (Compression)
-
Prepare cylindrical hydrogel samples.
-
Perform unconfined compression tests using a mechanical tester equipped with a suitable load cell.
-
Apply a constant strain rate (e.g., 10% per minute) until the hydrogel is compressed to a certain percentage of its original height.
-
The compressive modulus can be calculated from the linear region of the stress-strain curve.[3]
C. Cell Viability and Proliferation Assay
-
Live/Dead Staining:
-
At desired time points, incubate the cell-laden hydrogels in a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
Image the hydrogels using a fluorescence microscope.
-
-
DNA Quantification (for proliferation):
-
At desired time points, digest the cell-laden hydrogels using an appropriate enzyme (if the hydrogel is degradable) or mechanically homogenize them.
-
Quantify the amount of dsDNA using a fluorescent DNA-binding dye (e.g., PicoGreen) and a plate reader. The DNA content is proportional to the cell number.[8]
-
Signaling Pathways and Cell-Matrix Interactions
The incorporation of bioactive cues into this compound hydrogels is crucial for guiding cell behavior. For instance, functionalizing the hydrogel with RGD peptides promotes cell adhesion through integrin binding. This interaction triggers downstream signaling cascades that influence cell spreading, proliferation, and differentiation.[12]
References
- 1. The role of poly(2-alkyl-2-oxazoline)s in hydrogels and biofabrication - Biomaterials Science (RSC Publishing) DOI:10.1039/D0BM02217A [pubs.rsc.org]
- 2. Poly(2-oxazoline) hydrogels as next generation three-dimensional cell supports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two-Photon Polymerized Poly(2-Ethyl-2-Oxazoline) Hydrogel 3D Microstructures with Tunable Mechanical Properties for Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic biodegradable microporous hydrogels for in vitro 3D culture of functional human bone cell networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatible and Enzymatically Degradable Gels for 3D Cellular Encapsulation under Extreme Compressive Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Encapsulation in 3D Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of photodegradable hydrogels as dynamically tunable cell culture platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogels as Extracellular Matrix Mimics for 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Nanoparticles with Poly(2-ethyl-2-oxazoline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical aspect of nanomedicine, profoundly influencing their in vivo behavior, including circulation time, biocompatibility, and cellular uptake. Poly(2-ethyl-2-oxazoline) (PEtOx), a hydrophilic and biocompatible polymer, has emerged as a promising alternative to Poly(ethylene glycol) (PEG) for creating "stealth" nanoparticles. This application note provides detailed protocols for the surface modification of nanoparticles with this compound, methods for their characterization, and a summary of the expected outcomes.
This compound offers several advantages, including low toxicity, reduced protein adsorption, and minimized non-specific cellular uptake, which collectively enhance the pharmacokinetic profile of nanoparticle-based drug delivery systems.[1][2] Its "stealth" properties are comparable to those of PEG, the current gold standard, making it a viable candidate for next-generation nanomedicines.[1][2] This document will guide researchers through the synthesis of this compound-functionalized nanoparticles and their subsequent evaluation.
Data Presentation: Physicochemical and In Vivo Properties
The following tables summarize quantitative data on the impact of this compound and comparable PEG coatings on the physicochemical properties and in vivo performance of various nanoparticles.
Table 1: Physicochemical Characterization of this compound/PEG-Coated Nanoparticles
| Nanoparticle Core | Coating | Uncoated Size (nm) | Coated Size (nm) | Uncoated Zeta Potential (mV) | Coated Zeta Potential (mV) | Reference |
| Dextran (B179266) Iron Oxide | This compound-peptide | ~15 | Not Specified | -7.4 | -20.36 | [1] |
| Iron Oxide | PEG | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Polystyrene | PEG | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| PLGA | pNIPAM shell | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Gold | PEG | Not Specified | Increased | Not Specified | Not Specified | [5] |
| Iron Oxide | PEG-silane | 9 ± 2 to 50 ± 6 | Not Specified | Not Specified | Not Specified | |
| PLGA | PEG | 116 | Not Specified | Not Specified | Not Specified | [6] |
| PHBHHx | Various | 220-245 | Not Specified | -21.2 to +44.9 | Not Specified | [7] |
| Metal Oxides | None | Not Specified | Not Specified | Variable | Not Specified | [8][9] |
Table 2: Drug Loading and Release from this compound/PEG-Coated Nanoparticles
| Nanoparticle Core | Coating | Drug | Drug Loading Efficiency (%) | Release Profile | Reference |
| Gold | PEG | Ibuprofen | ~33% | Not Specified | [5] |
| Gold | Silica | Ibuprofen | ~25% | Not Specified | [5] |
| Gold | Uncoated | Ibuprofen | ~10% | Not Specified | [5] |
| Magnetic Nanoparticles | OA-PEG | Doxorubicin | Not Specified | Sustained | [10] |
| Vesicles | PEG | Not Specified | 69% | Sustained | [11] |
| Vesicles | Polyvinyl alcohol | Not Specified | 54% | Not Specified | [11] |
| PLGA | None | Various | Not Specified | Slow release | [12] |
Table 3: In Vivo Performance of this compound/PEG-Coated Nanoparticles
| Nanoparticle Core | Coating | Circulation Half-life | Primary Organ Accumulation | Reference |
| Dextran Iron Oxide | This compound-peptide | Prolonged | Liver, Lungs | [1] |
| Iron Oxide | PEG | Not Specified | Liver, Spleen, Stomach | [2] |
| Graphene Oxide | PEG | Not Specified | Liver, Spleen (after i.p. injection) | [13] |
| PLA | PEG | 10% remaining at 6h | Liver (lower than uncoated) | [14] |
| PLA | Uncoated | 0.4% remaining at 6h | Liver (higher than coated) | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-amine, surface modification of nanoparticles, and their subsequent characterization.
Synthesis of Amine-Terminated Poly(2-ethyl-2-oxazoline) (this compound-NH2)
This protocol describes the synthesis of amine-functionalized this compound via living cationic ring-opening polymerization (CROP).
Materials:
-
2-ethyl-2-oxazoline (EtOx) monomer
-
Methyl tosylate (MeOTs) initiator
-
Acetonitrile (B52724) (anhydrous)
-
Hydrochloric acid (HCl) in dioxane (4M)
-
Sodium hydroxide (B78521) (NaOH) (4M)
-
Diethyl ether (ice-cold)
-
Chloroform
-
Rotary evaporator
-
Flame-dried borosilicate vial with a cap
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried borosilicate vial under an inert atmosphere, add the MeOTs initiator (e.g., 0.5 mmol).
-
Add anhydrous acetonitrile (e.g., 2.5 mL).
-
Add the EtOx monomer (e.g., 12.5 mmol) to achieve the desired monomer to initiator ratio (e.g., 25:1).
-
Cap the vial and heat the reaction mixture at 80°C for 20 hours with constant stirring.
-
After polymerization, terminate the reaction by adding an excess of ethylenediamine to the living polymer solution to introduce the amine end group.
-
Stir the mixture for several hours at room temperature.
-
To obtain a Boc-protected amine terminus (optional but recommended for purification), react the polymer with a Boc-protection agent.
-
Precipitate the polymer by adding the reaction mixture dropwise to ice-cold diethyl ether.
-
Collect the precipitate and re-dissolve it in a minimal amount of chloroform.
-
Re-precipitate the polymer in ice-cold diethyl ether. Repeat this dissolution-precipitation step three times to purify the polymer.
-
Dry the purified polymer product under vacuum using a rotary evaporator.
-
If Boc-protected, deprotect the amine group by dissolving the polymer in 4M HCl in dioxane and stirring for 2 hours at room temperature.
-
Neutralize the solution with 4M NaOH.
-
Purify the final this compound-NH2 product by dialysis against deionized water followed by lyophilization.
Surface Modification of Nanoparticles with this compound-NH2 ("Grafting Onto" Method)
This protocol details the covalent conjugation of this compound-NH2 onto nanoparticles with carboxyl groups on their surface (e.g., PLGA nanoparticles) using carbodiimide (B86325) chemistry.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., PLGA nanoparticles)
-
This compound-NH2 (synthesized as per Protocol 3.1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
Phosphate-buffered saline (PBS)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
-
Ultrasonic bath
Procedure:
-
Disperse the carboxyl-functionalized nanoparticles in MES buffer (pH 5.5-6.0) to a desired concentration (e.g., 1 mg/mL). Sonicate briefly to ensure a homogenous dispersion.
-
Activate the carboxyl groups on the nanoparticle surface by adding EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A typical molar ratio is 2:1 of EDC:carboxyl groups and 1.2:1 of NHS:carboxyl groups.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the reactive NHS-ester intermediate.
-
Dissolve the this compound-NH2 in MES buffer.
-
Add the this compound-NH2 solution to the activated nanoparticle suspension. The molar ratio of this compound-NH2 to nanoparticles will depend on the desired grafting density.
-
Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or by proceeding directly to the purification step.
-
Purify the this compound-coated nanoparticles to remove unreacted this compound and coupling reagents. This is typically achieved by repeated centrifugation and resuspension in PBS or by using centrifugal filter units.
-
Resuspend the final this compound-coated nanoparticles in a suitable buffer (e.g., PBS) for storage and further characterization.
Characterization of this compound-Coated Nanoparticles
3.3.1. Size and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS measurement.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size and size distribution of the nanoparticles before and after this compound coating.
-
Measure the zeta potential to determine the surface charge of the nanoparticles before and after modification. A successful this compound coating should result in a near-neutral zeta potential.[7]
-
3.3.2. Morphological Analysis
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry or use a negative staining agent (e.g., uranyl acetate) if necessary.
-
Image the nanoparticles under the TEM to visualize their morphology and confirm the absence of significant aggregation after surface modification.
-
3.3.3. Confirmation of this compound Coating
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Procedure:
-
Lyophilize the uncoated and this compound-coated nanoparticles to obtain dry powders.
-
Record the FTIR spectra of the samples.
-
Compare the spectra to identify the characteristic amide bond peaks from this compound (around 1640 cm⁻¹) in the coated nanoparticles, which should be absent in the uncoated nanoparticles.
-
Determination of Drug Encapsulation Efficiency
This protocol provides a general method to determine the amount of drug encapsulated within the nanoparticles.
Materials:
-
Drug-loaded this compound-coated nanoparticles
-
A suitable organic solvent to dissolve the nanoparticles and release the drug (e.g., acetonitrile, methanol)
-
Centrifugal filter units or a centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Separate the drug-loaded nanoparticles from the aqueous medium containing unencapsulated drug using a centrifugal filter unit or by centrifugation.[15]
-
Measure the concentration of the free drug in the supernatant/filtrate using HPLC or a UV-Vis spectrophotometer with a pre-established calibration curve.
-
To determine the amount of encapsulated drug, dissolve a known amount of the drug-loaded nanoparticles in a suitable organic solvent to break open the nanoparticles and release the drug.
-
Measure the total drug concentration in this solution.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:[16] EE% = (Total Drug - Free Drug) / Total Drug * 100
Visualization of Key Concepts and Workflows
Experimental Workflow
The "Stealth" Effect of this compound Coating
References
- 1. Biodistribution and toxicity of epitope-functionalized dextran iron oxide nanoparticles in a pregnant murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploring the Impact of Nanoparticle Stealth Coatings in Cancer Models: From PEGylation to Cell Membrane-Coating Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of a poly(lactic-co-glycolic acid) core + poly(N-isopropylacrylamide) shell nanoparticle system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exposure to metal nanoparticles changes zeta potentials of Rhodococcus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vivo biodistribution and toxicology of functionalized nano-graphene oxide in mice after oral and intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for PetOx in Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of poly(2-ethyl-2-oxazoline) (PetOx) in non-viral gene delivery systems. Detailed protocols for the synthesis of this compound-based carriers, formulation of polyplexes, and their in vitro and in vivo evaluation are provided to guide researchers in this promising field.
Introduction to this compound-based Gene Delivery
Poly(2-ethyl-2-oxazoline), a synthetic polymer, has emerged as a promising alternative to traditional non-viral vectors like polyethyleneimine (PEI) due to its excellent biocompatibility, low cytotoxicity, and "stealth" properties that reduce non-specific interactions with biological components.[1][2] this compound is often used in copolymers, for instance with PEI, to combine the biocompatibility of this compound with the high transfection efficiency of PEI.[3] These copolymers can efficiently condense nucleic acids (plasmid DNA, mRNA, siRNA) into nanoparticles called polyplexes, protecting them from degradation and facilitating their entry into target cells.[4][5]
The structure of this compound-based copolymers can be tailored to optimize gene delivery. For example, diblock copolymers of this compound and linear PEI (PEOz-b-LPEI) have been shown to form stable polyplexes with reduced cytotoxicity and high transfection efficiency.[6] The hydrophilic and charge-neutral PEOz shell stabilizes the polyplexes and shields the positive charge of the PEI core, minimizing aggregation and non-specific interactions.[7] Furthermore, this compound can be conjugated with lipids like dioleoyl phosphatidylethanolamine (B1630911) (DOPE) to form lipoplexes, which can enhance endosomal escape and improve transfection efficiency.[8][9]
Key Advantages of this compound in Gene Delivery:
-
Biocompatibility and Low Cytotoxicity: this compound is well-tolerated by cells, reducing the adverse effects often associated with cationic polymers like high molecular weight PEI.[1][4]
-
"Stealth" Properties: The hydrophilic nature of this compound minimizes interactions with serum proteins, prolonging circulation time and potentially improving in vivo delivery.
-
Tunable Properties: The molecular weight and architecture of this compound copolymers can be precisely controlled to optimize particle size, stability, and transfection efficiency.[10]
-
Enhanced Stability: The PEOz shell in core-shell structures helps to stabilize the polyplexes in physiological conditions.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-based gene delivery systems from various studies, providing a comparative overview of their physicochemical properties and biological performance.
Table 1: Physicochemical Properties of this compound-based Polyplexes
| Polymer Composition | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |
| PEOz-b-LPEI | 12 | ~190 | Not specified | [11] |
| P(EOz/EI)-b-PEOz-NH2 | >12 | Not specified | Not specified | [7] |
| This compound-co-PEI | 20 | Smallest | Most Positive | [12] |
| PEtOx5800-DOPE | Not Applicable | 88.74 ± 0.68 | Not specified | [13] |
| PMetOx-co-PEI (DP 50) | 6 | Below 200 | Up to +15 | [14] |
| PMetOx-co-PEI (DP 200) | 6 | Below 200 | Up to +15 | [14] |
Table 2: In Vitro Performance of this compound-based Polyplexes
| Polymer Composition | Cell Line | Transfection Efficiency | Cytotoxicity (IC50) | Reference(s) |
| PEOz-b-LPEI | HeLa | High | Low | [11] |
| P(EOz/EI)-b-PEOz-NH2 | Not specified | As high as commercial reagents | Low | [7] |
| This compound-PEI (30% hydrolyzed) | HeLa | Lower | > 1.0 g/L | [4] |
| This compound-PEI (70% hydrolyzed) | HeLa | Higher | ~0.5 g/L | [4] |
| This compound-PEI (96% hydrolyzed) | HeLa | Highest | ~0.1 g/L | [4] |
| PMetOx-co-PEI (DP 50) | HEK 293 | Higher than Lipofectamine 2000™ | Low | [14][15] |
| PMetOx-co-PEI (DP 200) | HEK 293 | Higher than Lipofectamine 2000™ | Low | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound-based gene delivery systems.
Protocol 1: Synthesis of this compound-b-LPEI Diblock Copolymers
This protocol describes a representative synthesis of a this compound-b-LPEI diblock copolymer via cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) followed by partial hydrolysis.
Materials:
-
2-ethyl-2-oxazoline (EtOx), distilled
-
Initiator (e.g., methyl p-toluenesulfonate)
-
Acetonitrile, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
Procedure:
-
Polymerization of this compound:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of initiator in anhydrous acetonitrile.
-
Add the distilled 2-ethyl-2-oxazoline monomer to the initiator solution. The monomer-to-initiator ratio will determine the molecular weight of the this compound block.
-
Stir the reaction mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours) to achieve the desired degree of polymerization.
-
Terminate the polymerization by adding a terminating agent (e.g., a solution of sodium methoxide (B1231860) in methanol).
-
Precipitate the this compound polymer by adding the reaction mixture to a non-solvent like cold diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry it under vacuum.
-
Characterize the synthesized this compound using techniques like ¹H NMR and Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).[16][17][18][19]
-
-
Partial Hydrolysis to this compound-co-PEI:
-
Dissolve the synthesized this compound in an aqueous HCl solution (e.g., 1 M HCl).
-
Heat the solution under reflux for a specific time to achieve the desired degree of hydrolysis. The reaction time will determine the length of the PEI block.[16]
-
Neutralize the reaction mixture with a NaOH solution.
-
Purify the resulting this compound-b-LPEI copolymer by dialysis against deionized water for several days to remove unreacted reagents and byproducts.[20]
-
Lyophilize the purified polymer to obtain a solid product.
-
Characterize the final copolymer using ¹H NMR to confirm the degree of hydrolysis and GPC to determine the molecular weight and PDI.[16][17][18][19]
-
Protocol 2: Formation of this compound/DNA Polyplexes
This protocol outlines the procedure for forming nanoparticles by complexing the cationic this compound-based polymer with plasmid DNA.
Materials:
-
This compound-based copolymer (e.g., this compound-b-LPEI) solution in nuclease-free water or a suitable buffer (e.g., HEPES).
-
Plasmid DNA solution in nuclease-free water or TE buffer.
-
Nuclease-free microcentrifuge tubes.
Procedure:
-
Calculate the required volumes of polymer and DNA solutions to achieve the desired Nitrogen-to-Phosphate (N/P) ratio. The N/P ratio is the molar ratio of the nitrogen atoms in the polymer's amine groups to the phosphate (B84403) groups in the DNA backbone.
-
In a nuclease-free microcentrifuge tube, dilute the plasmid DNA to the desired final concentration with nuclease-free water or buffer.
-
In a separate tube, dilute the this compound-based copolymer to the desired final concentration.
-
Gently add the polymer solution to the DNA solution dropwise while vortexing or pipetting up and down to ensure thorough mixing.
-
Incubate the mixture at room temperature for a specific period (e.g., 30 minutes) to allow for the formation of stable polyplexes.[12]
-
The resulting polyplex solution is now ready for characterization or in vitro/in vivo studies.
Protocol 3: Characterization of Polyplexes
This assay is used to confirm the condensation of DNA by the cationic polymer.
Materials:
-
This compound/DNA polyplexes at various N/P ratios.
-
Naked plasmid DNA (control).
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer.
-
DNA loading dye.
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Gel electrophoresis system and power supply.
-
UV transilluminator or gel documentation system.
Procedure:
-
Prepare a 1% (w/v) agarose gel in TAE or TBE buffer containing the DNA stain.
-
Mix the polyplex solutions and the naked DNA control with DNA loading dye.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 100 V) for a sufficient time to achieve good separation.
-
Visualize the DNA bands under UV illumination. Complete retardation of DNA migration in the gel indicates successful complexation with the polymer.[4][18][21]
DLS is used to determine the size distribution and polydispersity index (PDI) of the polyplexes, while zeta potential measurement assesses their surface charge.
Materials:
-
This compound/DNA polyplex solution.
-
DLS and zeta potential instrument.
-
Disposable cuvettes.
Procedure:
-
Dilute the polyplex solution to an appropriate concentration with deionized water or a suitable buffer to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the average particle size (Z-average) and PDI.
-
Perform the zeta potential measurement to determine the surface charge of the polyplexes.[6][9][10][22]
Protocol 4: In Vitro Evaluation
Maintain the desired cell line (e.g., HeLa, HEK293) in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
This protocol describes a general procedure for transfecting cells with this compound/DNA polyplexes.
Materials:
-
Cultured cells in a multi-well plate.
-
This compound/DNA polyplex solution.
-
Serum-free cell culture medium (e.g., Opti-MEM).
-
Complete cell culture medium.
Procedure:
-
Seed the cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to attach and reach a confluency of 70-80%.
-
On the day of transfection, replace the culture medium with fresh, serum-free medium.
-
Add the prepared this compound/DNA polyplex solution to each well.
-
Incubate the cells with the polyplexes for a specific period (e.g., 4-6 hours) at 37°C.
-
After the incubation, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for another 24-48 hours to allow for gene expression.[23][24]
This assay quantifies the level of gene expression by measuring the activity of a reporter enzyme (luciferase).
Materials:
-
Transfected cells expressing a luciferase reporter gene.
-
Luciferase assay lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
-
Opaque 96-well plates.
Procedure:
-
After the desired post-transfection incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the luciferase assay lysis buffer and incubating at room temperature for a specified time.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay substrate to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity and, therefore, the transfection efficiency.[3][11][12][13][25]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated with various concentrations of the this compound-based polymer or polyplexes.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Multi-well plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the polymer or polyplexes.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader. Cell viability is expressed as a percentage relative to untreated control cells.[14][16][17][26][27]
Protocol 5: In Vivo Evaluation
This section provides a general outline for in vivo studies. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Animal model (e.g., mice or rats).
-
This compound/DNA polyplex solution, sterile and pyrogen-free.
-
Imaging system for in vivo biodistribution (e.g., IVIS).
-
Reagents for tissue processing and analysis (e.g., histology, PCR).
Procedure:
-
Administration: Administer the polyplex solution to the animals via the desired route (e.g., intravenous, intraperitoneal, or intratumoral injection).
-
Biodistribution:
-
For imaging studies, use a reporter gene (e.g., luciferase) or a fluorescently labeled polymer or DNA.
-
At various time points after administration, image the animals using an appropriate in vivo imaging system to track the distribution of the polyplexes.[5]
-
Alternatively, euthanize the animals at different time points, harvest the organs of interest, and quantify the amount of delivered nucleic acid using methods like qPCR or by measuring reporter gene expression.
-
-
Therapeutic Efficacy: In a disease model, monitor the therapeutic outcome of the gene delivery (e.g., tumor growth inhibition, correction of a genetic defect).
-
Toxicity Assessment: Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior). Perform histological analysis of major organs to assess any tissue damage.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound-mediated gene delivery and a typical experimental workflow.
Caption: Intracellular trafficking pathway of this compound-based polyplexes.
Caption: Experimental workflow for this compound-based gene delivery.
References
- 1. Recent progress in polymeric gene vectors: Delivery mechanisms, molecular designs, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Nuclear delivery of NFκB-assisted DNA/polymer complexes: plasmid DNA quantitation by confocal laser scanning microscopy and evidence of nuclear polyplexes by FRET imaging | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear delivery of NFκB-assisted DNA/polymer complexes: plasmid DNA quantitation by confocal laser scanning microscopy and evidence of nuclear polyplexes by FRET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.itu.edu.tr [research.itu.edu.tr]
- 9. Incorporation of DOPE into Lipoplexes formed from a Ferrocenyl Lipid leads to Inverse Hexagonal Nanostructures that allow Redox-Based Control of Transfection in High Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly(2‐oxazoline)‐ and Poly(2‐oxazine)‐Based Self‐Assemblies, Polyplexes, and Drug Nanoformulations—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cube-biotech.com [cube-biotech.com]
- 21. Properties of PEI-based Polyplex Nanoparticles That Correlate With Their Transfection Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Polyoxazolines with Cholesterol Lipid Anchor for Fast Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Poly(2‐ethyl‐2‐oxazoline) (POx) as Poly(ethylene glycol) (PEG)‐Lipid Substitute for Lipid Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Poly(2-oxazoline) Block Copolymers for Micelle Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-oxazoline)s (POx) are a class of polymers that have garnered significant attention in the biomedical field due to their biocompatibility, low toxicity, and tunable properties.[1][2] Amphiphilic block copolymers based on POx can self-assemble in aqueous solutions to form micelles, which serve as promising nanocarriers for the delivery of poorly soluble drugs.[3][4][5] The core-shell structure of these micelles allows for the encapsulation of hydrophobic therapeutic agents in the core, while the hydrophilic corona provides stability in aqueous environments and can prevent uptake by the mononuclear phagocyte system.[4][6]
This document provides detailed protocols for the synthesis of poly(2-oxazoline) block copolymers via cationic ring-opening polymerization (CROP), their subsequent self-assembly into micelles, and methods for their characterization and drug loading.
Synthesis of PetOx Block Copolymers
The primary method for synthesizing well-defined poly(2-oxazoline)s is living cationic ring-opening polymerization (CROP).[1][7][8] This technique allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution.[9] The synthesis can be accelerated using microwave-assisted polymerization.[10][11]
Key Parameters in this compound Block Copolymer Synthesis
| Parameter | Description | Typical Values |
| Monomers | 2-substituted-2-oxazolines. The substituent determines the hydrophilicity/hydrophobicity of the resulting polymer block. Examples include 2-methyl-2-oxazoline (B73545) (MeOx, hydrophilic) and 2-ethyl-2-oxazoline (B78409) (EtOx, hydrophilic), and 2-phenyl-2-oxazoline (B1210687) (PhOx, hydrophobic).[12] | - |
| Initiator | Electrophilic species that initiate the polymerization. Common initiators include methyl tosylate (MeOTs) and methyl triflate.[1][9] | - |
| Solvent | A polar aprotic solvent is typically used, such as acetonitrile (B52724) or chlorobenzene.[1] | - |
| Temperature | Reaction temperature affects the rate of polymerization. Microwave-assisted synthesis can significantly reduce reaction times by using higher temperatures.[11] | 60 - 190 °C |
| Molecular Weight (Mn) | The number-average molecular weight of the polymer. | 2,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. A PDI close to 1.0 indicates a narrow distribution. | 1.05 - 1.20 |
Experimental Protocol: Synthesis of a Diblock Copolymer (e.g., PMeOx-b-PPhOx)
This protocol describes the synthesis of an amphiphilic diblock copolymer composed of a hydrophilic poly(2-methyl-2-oxazoline) (PMeOx) block and a hydrophobic poly(2-phenyl-2-oxazoline) (PPhOx) block.
Materials:
-
2-methyl-2-oxazoline (MeOx), freshly distilled
-
2-phenyl-2-oxazoline (PhOx), recrystallized
-
Methyl tosylate (MeOTs)
-
Acetonitrile (ACN), anhydrous
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
Procedure:
-
First Block Synthesis (PMeOx):
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to a dry Schlenk flask.
-
Add the desired amount of methyl tosylate initiator.
-
Add the calculated amount of 2-methyl-2-oxazoline monomer. The monomer-to-initiator ratio will determine the degree of polymerization of the first block.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR spectroscopy until complete monomer consumption is observed.
-
-
Second Block Synthesis (PPhOx):
-
Once the first block is fully polymerized, add the calculated amount of 2-phenyl-2-oxazoline monomer to the living polymer solution.
-
Continue to heat and stir the reaction mixture.
-
Again, monitor the polymerization of the second block by ¹H NMR until the monomer is consumed.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a nucleophile, such as methanol or water.
-
Precipitate the resulting block copolymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight.
-
Characterization:
-
¹H NMR Spectroscopy: To confirm the block copolymer structure and determine the block lengths.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and the polydispersity index (PDI) of the copolymer.[13]
Diagram: Synthesis of this compound Block Copolymer
Caption: Workflow for the synthesis of a this compound diblock copolymer.
Micelle Formation from this compound Block Copolymers
Amphiphilic this compound block copolymers spontaneously self-assemble into micelles in an aqueous environment when their concentration is above the critical micelle concentration (CMC).[12][14] The hydrophobic blocks form the core of the micelle, while the hydrophilic blocks form the corona. Several methods can be used to prepare these micelles, with the thin-film hydration and dialysis methods being the most common.[15][16][17]
Micelle Formation and Drug Loading Parameters
| Parameter | Description | Typical Values |
| Critical Micelle Concentration (CMC) | The concentration of the copolymer above which micelles start to form. | 1.0 - 10.0 mg/L[18] |
| Micelle Size (Hydrodynamic Diameter) | The effective diameter of the micelles in solution. | 10 - 200 nm[16][18] |
| Drug Loading Content (DLC) | The weight percentage of the drug relative to the total weight of the micelle. | 0.5 - 50 wt.%[16][19] |
| Drug Loading Efficiency (DLE) | The percentage of the initial drug that is successfully encapsulated in the micelles. | Varies depending on drug and polymer |
Experimental Protocol: Micelle Formation via Thin-Film Hydration
This method is widely used for encapsulating hydrophobic drugs.[15]
Materials:
-
Amphiphilic this compound block copolymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Organic solvent (e.g., ethanol, chloroform)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Procedure:
-
Film Formation:
-
Dissolve a known amount of the this compound block copolymer and the hydrophobic drug in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in a thin film of the polymer and drug on the inner surface of the flask.
-
Further dry the film under vacuum for several hours to remove any residual solvent.
-
-
Hydration:
-
Add a specific volume of pre-heated aqueous buffer (e.g., PBS at 37 °C) to the flask containing the thin film.
-
Hydrate the film by gentle agitation or sonication until the film is completely dispersed, forming a micellar solution.[19]
-
-
Purification:
-
To remove any non-encapsulated drug, the micellar solution can be centrifuged or filtered.
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the mean hydrodynamic diameter and size distribution of the micelles.[18]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the micelles.[8]
-
Fluorescence Spectroscopy (using a probe like pyrene): To determine the critical micelle concentration (CMC).[18]
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of encapsulated drug and determine the drug loading content and efficiency.
Diagram: Micelle Formation and Drug Loading
Caption: Workflow for the formation of drug-loaded this compound micelles.
In Vitro Drug Release Studies
Evaluating the drug release profile from the micelles is crucial for predicting their in vivo performance. The dialysis method is a common technique for this purpose.[15][19]
Experimental Protocol: In Vitro Drug Release using Dialysis
Materials:
-
Drug-loaded micelle solution
-
Release medium (e.g., PBS pH 7.4, or acetate (B1210297) buffer pH 5.0 to mimic endosomal pH)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Place a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release medium to ensure sink conditions.
-
Maintain the setup at a constant temperature (e.g., 37 °C) with gentle agitation.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.
-
Replenish the release medium with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Diagram: Drug Delivery Application Workflow
Caption: Conceptual workflow for the in vivo application of drug-loaded micelles.
Conclusion
The synthesis of well-defined poly(2-oxazoline) block copolymers through living cationic ring-opening polymerization provides a versatile platform for the development of advanced drug delivery systems. The ability of these amphiphilic copolymers to self-assemble into stable micelles capable of encapsulating hydrophobic drugs offers a promising strategy to improve the therapeutic efficacy and reduce the side effects of various treatments. The protocols outlined in this document provide a foundation for researchers to synthesize, formulate, and characterize this compound-based micellar systems for a range of biomedical applications.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Block copolymer micelles: preparation, characterization and application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Block copolymer micelles for drug delivery: design, characterization and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-pot synthesis of amphiphilic multiblock poly(2-oxazoline)s via para -fluoro-thiol click reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00944C [pubs.rsc.org]
- 9. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and complex self-assembly of amphiphilic block copolymers with a branched hydrophobic poly(2-oxazoline) into multicompartment micelles, pseudo-vesicles and yolk/shell nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Microwave-assisted cationic ring-opening polymerization of 2-oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poly(2-oxazoline) based Micelles with High Capacity for 3rd Generation Taxoids: preparation, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. khu.elsevierpure.com [khu.elsevierpure.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A High Capacity Polymeric Micelle of Paclitaxel: Implication of High Dose Drug Therapy to Safety and In Vivo Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poly(2-ethyl-2-oxazoline) (PetOx) in Ophthalmic Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of poly(2-ethyl-2-oxazoline) (PetOx) in various ophthalmic drug delivery systems. Detailed protocols for synthesis, formulation, and evaluation are included to facilitate research and development in this promising area.
Introduction to this compound in Ophthalmic Drug Delivery
Poly(2-ethyl-2-oxazoline) (this compound) is a versatile polymer that has garnered significant interest in biomedical applications, particularly in drug delivery. Its unique properties, such as excellent biocompatibility, low immunogenicity, and tunable solubility, make it an attractive candidate for ophthalmic formulations.[1] this compound is considered a promising alternative to poly(ethylene glycol) (PEG) due to its similar "stealth" properties, which can help to reduce protein adsorption and prolong circulation times of nanocarriers.[1]
In the context of ophthalmic drug delivery, this compound offers several advantages:
-
Mucoadhesion: this compound, especially when blended with other polymers like chitosan (B1678972), can exhibit mucoadhesive properties, prolonging the residence time of formulations on the ocular surface and thereby enhancing drug absorption.[2]
-
Biocompatibility: Studies have demonstrated the good biocompatibility of this compound-based hydrogels in the eye, with no significant signs of inflammation or toxicity.[3][4] In vitro studies have also shown low cytotoxicity of this compound on various cell lines.[5]
-
Sustained Release: this compound can be formulated into various drug delivery systems, such as films, hydrogels, and micelles, to provide sustained release of ophthalmic drugs, reducing the need for frequent administration.[2][6]
-
Thermoresponsiveness: Certain this compound copolymers can exhibit thermoresponsive behavior, transitioning from a solution to a gel at physiological temperatures. This property is highly desirable for in situ gelling systems for ophthalmic applications.[7]
Applications of this compound in Ophthalmic Formulations
This compound can be utilized in a variety of ophthalmic drug delivery platforms:
-
Mucoadhesive Films: this compound can be blended with mucoadhesive polymers like gellan gum or chitosan to create thin, flexible films.[2] These films can be inserted into the cul-de-sac of the eye to provide sustained release of drugs for conditions like glaucoma. The combination of polymers allows for the optimization of mechanical strength, mucoadhesion, and drug release characteristics.[2]
-
In Situ Gelling Hydrogels: Thermoresponsive this compound-based polymers can be formulated as eye drops that are liquid at room temperature and form a gel upon contact with the warmer ocular surface.[7] This in situ gelation creates a drug depot that can release the therapeutic agent over an extended period.
-
Drug-Eluting Contact Lenses: this compound can be incorporated into the matrix of soft contact lenses to create a drug-releasing device. This approach offers the potential for continuous and controlled drug delivery directly to the cornea, improving patient compliance and therapeutic efficacy.
-
Polymeric Micelles: Amphiphilic block copolymers containing this compound can self-assemble into micelles in aqueous solutions.[8] The hydrophobic core of these micelles can encapsulate poorly water-soluble drugs, increasing their solubility and facilitating their transport across ocular barriers.[8]
Data Presentation
The following tables summarize quantitative data from studies on this compound and analogous polymer-based ophthalmic drug delivery systems.
Table 1: Mucoadhesive Properties of Polymer Films
| Polymer Formulation | Mucoadhesive Force (N) | Work of Adhesion (N·mm) | Reference |
| Gellan Gum (100%) | 0.59 ± 0.12 | 0.22 ± 0.03 | [2] |
| GG:POZ (90:10) | 0.45 ± 0.08 | 0.18 ± 0.02 | [2] |
| GG:POZ (80:20) | 0.38 ± 0.06 | 0.15 ± 0.02 | [2] |
| GG:POZ (70:30) | 0.31 ± 0.05 | 0.12 ± 0.01 | [2] |
| GG:POZ (60:40) | 0.25 ± 0.04 | 0.10 ± 0.01 | [2] |
| GG:POZ (50:50) | 0.20 ± 0.03 | 0.08 ± 0.01 | [2] |
Table 2: In Vitro Drug Release from Ophthalmic Formulations
| Formulation | Drug | Time (h) | Cumulative Release (%) | Reference |
| Pilocarpine-loaded MCS-PAA nanoparticles | Pilocarpine (B147212) | 0.25 | ~48 | [9] |
| 6 | ~82 | [9] | ||
| Dexamethasone-loaded PNADEX-CA hydrogel | Dexamethasone | 100 (days) | ~1.35 µ g/day | [6] |
| 430 (days) | ~0.37 µ g/day | [6] | ||
| PEG-based hydrogel | Pilocarpine | 2 | Biphasic (t1/2) | [10] |
| 94 | Biphasic (t1/2) | [10] | ||
| 192 (8 days) | 85-100 | [10] |
Table 3: Biocompatibility of this compound-based Hydrogels (In Vivo Rabbit Model)
| Hydrogel | Observation at 2 Months | Retinal Histology | Electroretinography (ERG) | Reference |
| PEOz-PCL-PEOz (ECE) | Translucent ocular media | Normal, no inflammation or necrosis | Normal a- and b-waveforms | [3][4] |
| Matrigel® | Cataract formation, turbid media | Disrupted photoreceptor outer segments | Extinguished ERG waveforms | [3][4] |
| Pluronic® F127 | Cataract formation, turbid media | Disrupted photoreceptor outer segments | Extinguished ERG waveforms | [3][4] |
Table 4: Drug Loading and Encapsulation Efficiency of Micellar Systems
| Polymer System | Drug | Drug Feed (mg) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| mPEG-b-p(HPMAm-Bz) | Paclitaxel (PTX) | 15 | ~80 | ~25 | [11] |
| Dexamethasone (DEX) | 5 | ~90 | ~5 | [11] | |
| PTX/DEX (co-loaded) | 7.5 / 1 | ~80 (PTX), ~90 (DEX) | - | [11] |
Experimental Protocols
Synthesis of Poly(2-ethyl-2-oxazoline) (this compound) via Cationic Ring-Opening Polymerization (CROP)
This protocol describes the synthesis of this compound using methyl triflate as an initiator.[1]
Materials:
-
2-ethyl-2-oxazoline (B78409) (EtOx)
-
Methyl trifluoromethanesulfonate (B1224126) (methyl triflate)
-
Acetonitrile (B52724) (ACN), anhydrous
-
1-Boc-piperazine
-
Diethyl ether
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Dry the acetonitrile over barium oxide, distill, and store over activated 4 Å molecular sieves.
-
Purify the 2-ethyl-2-oxazoline monomer by distillation over calcium hydride.
-
Set up a Schlenk flask under an inert atmosphere (argon or nitrogen).
-
To the flask, add the desired amount of anhydrous acetonitrile.
-
Add the desired amount of purified 2-ethyl-2-oxazoline monomer to the solvent. A typical monomer concentration is 4 M.
-
Add the initiator, methyl triflate, at the desired monomer to initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).
-
Heat the reaction mixture to 80 °C and stir for the desired polymerization time (e.g., 72 hours).
-
To terminate the polymerization and introduce a functional end-group, add a solution of 1-Boc-piperazine in anhydrous acetonitrile and stir for several hours at room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise to cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of methanol and re-precipitate in cold diethyl ether. Repeat this purification step twice.
-
Dry the final polymer product under vacuum.
-
Characterize the polymer by ¹H NMR spectroscopy to confirm the structure and determine the degree of polymerization, and by size exclusion chromatography (SEC) to determine the molecular weight and polydispersity index (PDI).
Fabrication of this compound-Based Ophthalmic Formulations
This protocol is adapted from the preparation of gellan gum/poly(2-ethyl-2-oxazoline) films for pilocarpine hydrochloride delivery.[2]
Materials:
-
Gellan gum (GG)
-
Poly(2-ethyl-2-oxazoline) (this compound, POZ)
-
Pilocarpine hydrochloride
-
Deionized water
-
Petri dishes
Procedure:
-
Prepare a 1.0% (w/v) gellan gum solution by dissolving the required amount in deionized water with heating and stirring.
-
Prepare a 1.0% (w/v) poly(2-ethyl-2-oxazoline) solution by dissolving the polymer in deionized water with stirring.
-
To prepare the drug-loaded film-forming solution, dissolve pilocarpine hydrochloride in the gellan gum solution to achieve the desired final drug concentration in the film.
-
Create different blend ratios of GG:POZ (e.g., 90:10, 80:20, etc.) by mixing the respective volumes of the two polymer solutions.
-
Stir the final mixture thoroughly to ensure homogeneity.
-
Pour a specific volume of the film-forming solution into a petri dish.
-
Dry the solution at room temperature for 48-72 hours to form a film.
-
Carefully peel the dried film from the petri dish.
-
Characterize the film for thickness, mechanical properties, mucoadhesion, and in vitro drug release.
This protocol provides a general method for preparing a thermoresponsive hydrogel.
Materials:
-
Thermoresponsive this compound copolymer (e.g., a copolymer of 2-ethyl-2-oxazoline and a more hydrophobic 2-oxazoline monomer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated
Procedure:
-
Dissolve the thermoresponsive this compound copolymer in cold PBS (4 °C) to the desired concentration (e.g., 10-20% w/v).
-
Keep the polymer solution at 4 °C until it is fully dissolved.
-
To encapsulate a drug, add the desired amount of the drug to the cold polymer solution and stir until completely dissolved or homogeneously suspended.
-
To test for gelation, warm a small volume of the drug-loaded polymer solution to 37 °C and observe the transition from a liquid to a gel.
-
Characterize the hydrogel for its gelation temperature, rheological properties, and in vitro drug release profile.
In Vitro and In Vivo Evaluation Protocols
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose (B213188) acetate) or excised cornea
-
Simulated tear fluid (STF)
-
Drug-loaded this compound formulation
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Mount the synthetic membrane or excised cornea between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a known volume of pre-warmed STF (37 °C) and ensure no air bubbles are trapped beneath the membrane.
-
Place a known amount of the drug-loaded this compound formulation onto the membrane in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed STF.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug released over time and plot the release profile.
This protocol outlines a general procedure for evaluating the safety and efficacy of a this compound-based ophthalmic formulation in rabbits. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Animals:
-
New Zealand white rabbits
Procedure:
-
Acclimatization: Acclimate the rabbits to the laboratory conditions for at least one week before the experiment.
-
Baseline Examination: Perform a baseline ophthalmic examination on all rabbits, including a slit-lamp examination and intraocular pressure (IOP) measurement.
-
Formulation Administration:
-
For films or inserts: Gently pull down the lower eyelid and place the film in the conjunctival sac.
-
For eye drops (in situ gels): Instill a precise volume (e.g., 50 µL) of the formulation into the lower conjunctival sac.
-
-
Post-Administration Monitoring:
-
Observe the rabbits for any signs of ocular irritation, such as redness, swelling, or discharge, at regular intervals.
-
Perform slit-lamp examinations to assess the cornea, conjunctiva, and anterior chamber.
-
Measure IOP at specified time points if an anti-glaucoma drug is being tested.
-
-
Sample Collection (for pharmacokinetic studies):
-
Tear Fluid: Collect tear fluid using microcapillary tubes at various time points after administration.
-
Aqueous Humor: At the end of the study, euthanize the animals and collect aqueous humor by paracentesis.
-
-
Tissue Analysis:
-
Analyze the drug concentration in the collected tear fluid and aqueous humor samples.
-
For biocompatibility assessment, enucleate the eyes and perform histopathological examination of the ocular tissues.
-
-
Data Analysis: Analyze the data for signs of toxicity, changes in IOP (if applicable), and drug concentration profiles in ocular tissues.
Visualizations
Signaling Pathway of Pilocarpine for Glaucoma Treatment
Pilocarpine is a cholinergic agonist used to treat glaucoma. It acts on muscarinic receptors in the eye to increase the outflow of aqueous humor, thereby reducing intraocular pressure.[1][12][13]
Experimental Workflow: Synthesis and Characterization of this compound
This diagram illustrates the general workflow for synthesizing and characterizing this compound for biomedical applications.
Experimental Workflow: Fabrication and Evaluation of a this compound-Based Ophthalmic Film
This diagram outlines the key steps involved in the development and testing of a drug-loaded this compound ophthalmic film.
References
- 1. Synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Self-Healing Thermosensitive Hydrogel for Sustained Release of Dexamethasone for Ocular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone Long-Term Controlled Release from Injectable Dual-Network Hydrogels with Porous Microspheres Immunomodulation Promotes Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and evaluation of novel fast forming pilocarpine-loaded ocular hydrogels for sustained pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Hybrid Thermo-Responsive Hydrogels Based on Poly(2-oxazoline) and Gelatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poly(2-ethyl-2-oxazoline) Antifouling Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofouling, the undesirable accumulation of biomolecules, microorganisms, and cells on surfaces, poses a significant challenge in various biomedical and biotechnological applications. It can lead to reduced efficacy of medical devices, implant failure, and inaccurate diagnostic results. Poly(2-ethyl-2-oxazoline) (PEtOx), a hydrophilic and biocompatible polymer, has emerged as a promising alternative to traditional antifouling materials like poly(ethylene glycol) (PEG). Its unique properties, including high stability, low immunogenicity, and tunable characteristics, make it an excellent candidate for creating robust and effective antifouling surfaces.[1]
These application notes provide detailed protocols for the synthesis of this compound, its grafting onto various substrates, and the evaluation of its antifouling performance against proteins, bacteria, and mammalian cells.
I. Synthesis of Poly(2-ethyl-2-oxazoline) (this compound)
This compound is typically synthesized via cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) monomers. This method allows for good control over the polymer's molecular weight and results in a low polydispersity index (PDI).[2]
Protocol 1: Cationic Ring-Opening Polymerization (CROP) of 2-ethyl-2-oxazoline
This protocol describes the synthesis of this compound using methyl triflate as an initiator.
Materials:
-
2-ethyl-2-oxazoline (EtOx) monomer (distilled and dried over CaH₂)
-
Methyl trifluoromethanesulfonate (B1224126) (methyl triflate, MeOTf) initiator
-
Anhydrous acetonitrile (B52724) (ACN) (distilled and dried over CaH₂)
-
Methanol (for termination)
-
Diethyl ether (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the desired amount of anhydrous ACN to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inject the purified EtOx monomer into the flask.
-
Add the methyl triflate initiator via syringe. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80°C) and stir.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Terminate the polymerization by adding an excess of methanol.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh diethyl ether and dry under vacuum to a constant weight.
Table 1: this compound Synthesis Parameters and Resulting Polymer Characteristics
| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Reference |
| Methyl triflate | 100:1 | Acetonitrile | 80 | 72 | 3,700 | 1.09 | [2] |
| Methyl triflate | - | Acetonitrile | 80 | - | 5,800 | 1.05 | [3] |
| Methyl triflate | - | Acetonitrile | - | - | 3,600 | 1.11 | [4] |
Mn = Number-average molecular weight, PDI = Polydispersity index
II. Surface Grafting of this compound
The creation of antifouling surfaces involves the stable attachment of this compound chains to a substrate. This can be achieved through two primary strategies: "grafting to" and "grafting from".
A. "Grafting To" Approach
In the "gasting to" method, pre-synthesized this compound chains with a reactive end-group are attached to a complementary functionalized surface. A common and versatile method involves the use of a polydopamine (PDA) adlayer, which can coat a wide variety of materials and provides anchor points for this compound chains.[5]
Protocol 2: Polydopamine-Assisted "Grafting To" of Amine-Terminated this compound
This protocol details the coating of a substrate with PDA followed by the grafting of amine-terminated this compound.
Materials:
-
Substrate (e.g., silicon wafer, glass slide, gold-coated sensor)
-
Dopamine (B1211576) hydrochloride
-
Tris buffer (10 mM, pH 8.5)
-
Amine-terminated this compound (synthesized by terminating CROP with a primary amine)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonication in ethanol and DI water, followed by drying under a stream of nitrogen.
-
Polydopamine Deposition:
-
Prepare a solution of dopamine hydrochloride (2 mg/mL) in Tris buffer (10 mM, pH 8.5).
-
Immerse the cleaned substrate in the dopamine solution and stir gently for 4-24 hours at room temperature. The solution will gradually turn dark brown, indicating the polymerization of dopamine.
-
Remove the substrate and rinse thoroughly with DI water to remove any non-adherent PDA.
-
Dry the PDA-coated substrate with nitrogen gas.
-
-
This compound Grafting:
-
Prepare a solution of amine-terminated this compound in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Immerse the PDA-coated substrate in the this compound solution and incubate for 12-24 hours at room temperature. The amine groups on the this compound will react with the catechol groups of the PDA layer.
-
Remove the substrate and rinse extensively with DI water to remove any non-covalently bound polymer.
-
Dry the this compound-grafted surface under a stream of nitrogen.
-
B. "Grafting From" Approach
The "grafting from" method, or surface-initiated polymerization (SIP), involves growing polymer chains directly from an initiator-functionalized surface. This technique can achieve higher grafting densities compared to the "grafting to" approach. Atom Transfer Radical Polymerization (ATRP) is a commonly used controlled radical polymerization technique for this purpose.[6]
Protocol 3: Surface-Initiated ATRP of 2-ethyl-2-oxazoline
This protocol outlines the general steps for growing this compound brushes from a surface functionalized with an ATRP initiator.
Materials:
-
Substrate with surface hydroxyl or amine groups (e.g., silicon wafer with native oxide)
-
ATRP initiator with a silane (B1218182) or other suitable anchor group (e.g., (3-aminopropyl)triethoxysilane followed by reaction with an initiator precursor)
-
2-ethyl-2-oxazoline (EtOx) monomer
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., acetonitrile)
-
Degassing equipment (e.g., Schlenk line)
Procedure:
-
Initiator Immobilization:
-
Clean the substrate as described in Protocol 2.
-
Functionalize the surface with an ATRP initiator. For a silicon wafer, this can be achieved by silanization with an initiator-containing silane.
-
Rinse the initiator-coated substrate thoroughly with the appropriate solvents and dry.
-
-
Surface-Initiated Polymerization:
-
In a Schlenk flask under inert atmosphere, add the initiator-coated substrate.
-
Add the EtOx monomer, CuBr, and ligand to the anhydrous solvent.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Transfer the degassed solution to the Schlenk flask containing the substrate.
-
Place the flask in a thermostated bath at the desired polymerization temperature and stir.
-
After the desired polymerization time, remove the substrate and quench the polymerization by exposing the solution to air.
-
Rinse the substrate extensively with fresh solvent to remove any non-grafted polymer and catalyst residues.
-
Dry the this compound-grafted surface.
-
III. Characterization of this compound-Grafted Surfaces
Successful grafting and the properties of the resulting this compound layer can be confirmed using various surface-sensitive techniques.
Table 2: Techniques for Characterizing this compound-Grafted Surfaces
| Technique | Information Provided | Typical Values for this compound Surfaces |
| Contact Angle Goniometry | Surface wettability (hydrophilicity/hydrophobicity) | Water contact angle: 35-40°[7] |
| Ellipsometry | Thickness of the grafted polymer layer | 4-11 nm (depending on molecular weight)[8] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Presence of nitrogen and carbon signals from the this compound backbone[7] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Smooth surfaces with low roughness |
IV. Antifouling Performance Evaluation
The effectiveness of this compound-grafted surfaces in resisting biofouling is assessed through protein adsorption, bacterial adhesion, and cell adhesion assays.
A. Protein Adsorption
Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive technique for real-time, quantitative analysis of protein adsorption to surfaces.[9]
Protocol 4: QCM-D Analysis of Protein Adsorption
Materials:
-
QCM-D instrument
-
This compound-grafted QCM-D sensors
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., Fibrinogen, Lysozyme, Bovine Serum Albumin) in PBS (e.g., 1 mg/mL)
-
DI water
Procedure:
-
Mount the this compound-grafted sensor in the QCM-D flow module.
-
Establish a stable baseline by flowing PBS over the sensor surface.
-
Introduce the protein solution into the flow cell and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption.
-
After the adsorption has reached a plateau, switch the flow back to PBS to rinse away any loosely bound protein.
-
The final change in frequency can be used to calculate the adsorbed protein mass using the Sauerbrey equation (for rigid films).
Table 3: Quantitative Protein Adsorption on Antifouling Surfaces
| Surface | Protein | Adsorbed Mass (ng/cm²) | Technique | Reference |
| This compound | Fibrinogen | Significantly reduced vs. bare gold | QCM-D | [10] |
| PEG | BSA | < 5 (at 3.6 nm thickness) | SPR | [11] |
| Zwitterionic Polymer | BSA | < 5 (at 3.6 nm thickness) | SPR | [11] |
BSA = Bovine Serum Albumin, SPR = Surface Plasmon Resonance
B. Bacterial Adhesion
The ability of this compound surfaces to prevent bacterial attachment is a critical measure of their antifouling efficacy.
Protocol 5: Bacterial Adhesion Assay
Materials:
-
This compound-grafted substrates and control (uncoated) substrates
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescent stain (e.g., SYTO 9) or materials for colony-forming unit (CFU) counting
-
Fluorescence microscope or agar (B569324) plates
Procedure:
-
Grow bacteria to the mid-logarithmic phase in their appropriate medium.
-
Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to a known concentration (e.g., 10⁸ cells/mL).
-
Place the this compound-grafted and control substrates in a sterile container (e.g., petri dish).
-
Add the bacterial suspension to cover the substrates and incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Gently rinse the substrates with PBS to remove non-adherent bacteria.
-
Quantification:
-
Fluorescence Microscopy: Stain the adhered bacteria with a fluorescent dye (e.g., SYTO 9) and visualize using a fluorescence microscope. Count the number of bacteria in several random fields of view to determine the average number of adhered bacteria per unit area.
-
CFU Counting: Place the rinsed substrates in a tube with PBS and sonicate or vortex to detach the adhered bacteria. Serially dilute the resulting suspension and plate on agar plates. Incubate the plates overnight and count the colonies to determine the number of viable adhered bacteria.
-
-
Calculate the percentage reduction in bacterial adhesion on the this compound surface compared to the control.
Table 4: Quantitative Bacterial Adhesion on Antifouling Surfaces
| Surface | Bacteria | Adhesion Reduction (%) | Reference |
| This compound-containing hydrogel | E. coli, S. aureus | High antibacterial activity | [12] |
| Bioresin-based superhydrophobic coating | E. coli, S. aureus, P. aeruginosa | Very low bacterial adhesion | [13] |
C. Mammalian Cell Adhesion
For many biomedical applications, particularly those involving implants and tissue engineering, it is crucial that the surface resists non-specific cell adhesion while potentially allowing for the attachment of specific cell types if desired.
Protocol 6: Mammalian Cell Adhesion Assay
Materials:
-
This compound-grafted substrates and tissue culture plastic (TCP) as a control
-
Mammalian cell line (e.g., fibroblasts, endothelial cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Cell counting method (e.g., hemocytometer, automated cell counter)
-
Phase-contrast microscope
Procedure:
-
Place the sterile this compound-grafted substrates and control surfaces in a sterile cell culture plate.
-
Seed the cells onto the substrates at a known density (e.g., 1 x 10⁴ cells/cm²).
-
Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for a specific time (e.g., 24 hours).
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Visualize the attached cells using a phase-contrast microscope and capture images from multiple random fields.
-
Quantify the number of adherent cells by counting the cells in the captured images or by detaching the cells with trypsin-EDTA and counting them using a hemocytometer.
-
Compare the cell adhesion on the this compound surface to the control surface.
Table 5: Quantitative Mammalian Cell Adhesion on Poly(2-oxazoline) Surfaces
| Surface | Cell Type | Adhesion/Proliferation | Reference |
| Thermoresponsive poly(2-oxazoline) brushes | Dermal fibroblasts | Adhesion and proliferation above cloud point temperature | [8] |
| This compound-containing hydrogel | - | Enhanced cell adhesion due to free amine groups after hydrolysis | [12] |
V. Mechanism of Antifouling Action
The antifouling properties of this compound are attributed to its ability to form a tightly bound hydration layer on the surface. This layer acts as a physical and energetic barrier, preventing the adsorption of biomolecules.
Conclusion
Poly(2-ethyl-2-oxazoline) offers a versatile and effective platform for the creation of antifouling surfaces for a wide range of biomedical and research applications. The protocols provided herein offer a comprehensive guide for the synthesis, surface grafting, and characterization of this compound coatings. By following these detailed procedures, researchers can develop and evaluate high-performance antifouling surfaces to advance their work in drug development, medical device design, and fundamental biological studies.
References
- 1. Frontiers | PEG vs POX: a molecular dynamics comparison of anti-fouling effectiveness [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Poly(2-substituted-2-oxazoline) surfaces for dermal fibroblasts adhesion and detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanoscience.com [nanoscience.com]
- 10. tu-dresden.de [tu-dresden.de]
- 11. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioresin-based superhydrophobic coatings with reduced bacterial adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PetOx Polymerization Reactions: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2-ethyl-2-oxazoline) (PetOx) polymerization reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of failed or poorly controlled this compound polymerization?
A1: The presence of water in the reaction is the most frequent cause of problems in cationic ring-opening polymerization (CROP) of 2-oxazolines. Water can act as a terminating agent, leading to premature termination of the polymer chains. This results in low monomer conversion, polymers with lower molecular weights than theoretically expected, and a broadening of the polydispersity index (PDI). It is crucial to use rigorously dried monomers, solvents, and inert reaction conditions.
Q2: My PDI is high (>1.3). What are the likely causes and how can I fix it?
A2: A high polydispersity index (PDI) in living cationic polymerization indicates a loss of control over the polymerization process. Several factors can contribute to this:
-
Slow Initiation: If the rate of initiation is not significantly faster than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths. Using highly reactive initiators like methyl triflate (MeOTf) can mitigate this. Alkyl halides, for instance, are known to result in slower initiation and higher PDIs (~1.30-1.40) compared to methyl triflate (PDI ~1.10-1.15).[1]
-
Chain Transfer Reactions: Side reactions, such as β-elimination, where a proton is abstracted from a propagating chain, can create a new initiating species and a "dead" polymer chain. This is more common at higher temperatures and with prolonged reaction times.[2]
-
Impurities: As mentioned, water is a major culprit. Other nucleophilic impurities in the monomer or solvent can also terminate growing polymer chains, leading to a higher PDI.
To achieve a lower PDI, ensure meticulous purification of monomer and solvent, use a fast and efficient initiator, and optimize reaction temperature and time.
Q3: My monomer conversion is low, even after a long reaction time. What should I investigate?
A3: Low monomer conversion is typically a sign of premature termination of the polymerization. The primary suspects are:
-
Water/Moisture: Even trace amounts of water can terminate the living cationic species. Ensure all reagents and glassware are scrupulously dry.
-
Monomer or Solvent Impurities: Besides water, other nucleophilic impurities in the 2-ethyl-2-oxazoline (B78409) monomer or the solvent can quench the polymerization. Purification of the monomer by distillation over calcium hydride (CaH2) is highly recommended.[3][4]
-
Initiator Inactivity: Ensure the initiator is pure and has been stored correctly under inert conditions. If synthesizing your own initiator, verify its purity and structure.
Q4: What are the recommended solvents for this compound polymerization?
A4: Acetonitrile is the most commonly used solvent for the CROP of 2-oxazolines as it favors the propagating ion pair structure.[5] Other solvents like ethyl acetate (B1210297) have been explored as "greener" alternatives.[5] However, it's important to be aware that some solvents can participate in side reactions, leading to poor control over the polymerization.[6] The choice of solvent can significantly impact the polymerization kinetics.
Troubleshooting Guides
Problem 1: High Polydispersity Index (PDI)
dot
Caption: Troubleshooting workflow for high PDI in this compound polymerization.
Problem 2: Low Monomer Conversion
dot
Caption: Troubleshooting workflow for low monomer conversion.
Quantitative Data Summary
Table 1: Influence of Initiator Type on this compound Polymerization
| Initiator | Typical PDI | Initiation Rate | Notes |
| Methyl triflate (MeOTf) | 1.10 - 1.15 | Very Fast | Highly reactive, requires careful handling.[1] |
| Methyl tosylate (MeOTs) | 1.10 - 1.20 | Fast | Most commonly used, good balance of reactivity and stability.[7][8] |
| Alkyl halides (e.g., Benzyl chloride) | 1.30 - 1.40 | Slower | Slower initiation can lead to broader PDI.[1] |
| Ethyl nosylate (B8438820) (EtONs) | < 1.30 | Fast | A sufficiently fast initiator, even for less reactive oxazoline (B21484) monomers.[9] |
Table 2: Effect of Reaction Conditions on this compound Polymerization
| Parameter | Condition | Expected Outcome on PDI | Expected Outcome on Conversion |
| Temperature | Increase from 60°C to 90°C | May increase due to side reactions | Rate increases, but prolonged high temp can lead to termination |
| Reaction Time | Prolonged | May increase due to side reactions/coupling | Should increase until full conversion, then potential for side reactions |
| Monomer Purity | Undistilled (contains water) | High | Low |
| Solvent | Acetonitrile (dry) | Low | High |
| Solvent | Dihydrolevoglucosenone (DLG) | Broad | Low to moderate, side reactions observed[6] |
Key Experimental Protocols
Protocol 1: Purification of 2-Ethyl-2-Oxazoline (EtOx) Monomer
Objective: To remove water and other impurities from the monomer to ensure a controlled living polymerization.
Methodology:
-
Set up a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen).
-
Add calcium hydride (CaH2) to the round-bottom flask containing the crude 2-ethyl-2-oxazoline. The amount of CaH2 should be sufficient to create a slurry.
-
Reflux the monomer over CaH2 for several hours (e.g., 4-6 hours) under an inert atmosphere to ensure complete reaction with any water present.
-
After refluxing, slowly distill the 2-ethyl-2-oxazoline under reduced pressure or at atmospheric pressure. Collect the fraction that distills at the correct boiling point (128-129 °C at atmospheric pressure).
-
The purified monomer should be stored under an inert atmosphere over molecular sieves to prevent re-absorption of moisture.[3][4]
Protocol 2: Synthesis of Methyl p-toluenesulfonate (MeOTs) Initiator
Objective: To synthesize a common initiator for this compound polymerization.
Methodology:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride in methanol.
-
Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (B78521) while keeping the temperature below 25 °C.[10]
-
Monitor the pH and stop adding the base when the pH reaches 9.
-
Continue stirring for an additional 2 hours and then let the mixture stand overnight.
-
Separate the lower layer containing the product. The upper layer can be extracted with a suitable organic solvent (e.g., benzene), and the extracts combined with the product layer.
-
Wash the combined organic layers with water and then with a 5% potassium carbonate solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purify the crude product by distillation under reduced pressure to obtain pure methyl p-toluenesulfonate.[10]
Protocol 3: Determination of Monomer Conversion by ¹H NMR Spectroscopy
Objective: To quantify the extent of polymerization by monitoring the disappearance of monomer signals.
Methodology:
-
At various time points during the polymerization, carefully extract a small aliquot from the reaction mixture under an inert atmosphere.
-
Quench the polymerization in the aliquot by adding a suitable terminating agent (e.g., a small amount of water or methanol).
-
Prepare the sample for NMR analysis by dissolving the aliquot in a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the polymer's solubility).
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic peaks of the 2-ethyl-2-oxazoline monomer (e.g., the methylene (B1212753) protons of the oxazoline ring) and the corresponding peaks of the polymer backbone.
-
Calculate the monomer conversion by comparing the integral of a monomer peak to the integral of a polymer peak that has a known number of protons. An internal standard can also be added at the beginning of the reaction for more accurate quantification.[11][12] The conversion can be calculated using the following formula: Conversion (%) = [1 - (Integral of Monomer Peak / (Integral of Monomer Peak + Integral of Polymer Peak))] x 100
Protocol 4: GPC/SEC Analysis of Poly(2-ethyl-2-oxazoline)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample.[11]
-
Dissolve the polymer in a suitable GPC solvent (e.g., THF, DMF, or HFIP). Ensure the solvent is the same as the mobile phase.[11][13]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation is preferred over sonication to avoid polymer degradation.[13]
-
Filter the solution through a 0.2-0.45 µm syringe filter (e.g., PTFE) to remove any particulate matter.[11][13]
-
-
GPC System and Conditions:
-
System: An Agilent 1260 Infinity system or similar, equipped with a refractive index (RI) detector.[2]
-
Columns: A set of GPC columns suitable for the expected molecular weight range (e.g., PLgel 5 µm mixed D column).[2]
-
Mobile Phase: A suitable solvent such as THF or HFIP, often with additives like TEA or potassium trifluoroacetate (B77799) to suppress interactions with the column.[2][14]
-
Flow Rate: Typically 1 mL/min.[2]
-
Temperature: Maintain a constant column temperature, for example, 40 °C.[2]
-
-
Calibration and Analysis:
-
Calibrate the system using narrow molecular weight standards (e.g., polystyrene or PMMA).
-
Inject the prepared polymer sample.
-
Analyze the resulting chromatogram using the GPC software to determine Mn, Mw, and PDI (Mw/Mn).
-
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. What are the common synthesis methods of Methyl O/p - Toluenesulfonate? - Blog [nuomengchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of different poly(2-ethyl-2-oxazoline)s via matrix-assisted laser desorption/ionization time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PetOx Nanoparticle Formulation for Drug Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formulation of poly(2-oxazoline) (PetOx) nanoparticles for drug delivery applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Nanoparticle Synthesis & Formulation
Q1: My this compound nanoparticles are aggregating after synthesis. What are the common causes and how can I fix this?
A1: Nanoparticle aggregation is a frequent issue indicating a loss of colloidal stability. The primary causes are often related to the nanoparticle's surface chemistry and its interaction with the surrounding medium.[1]
-
Inappropriate Ionic Strength: High salt concentrations in your buffer can compress the electrical double layer around the nanoparticles, which reduces the electrostatic repulsion between them and leads to aggregation.[1]
-
Solution: Decrease the ionic strength of your buffer. Consider using a buffer with a lower salt concentration or dialyzing your nanoparticle suspension against a lower ionic strength buffer.
-
-
Incorrect pH: The surface charge of your this compound nanoparticles can be pH-dependent. If the pH of your solution is close to the isoelectric point of the nanoparticles, their surface charge will be near zero, leading to aggregation.
-
Solution: Adjust the pH of your buffer to a value that ensures a sufficiently high positive or negative zeta potential, thereby increasing electrostatic repulsion.
-
-
Insufficient Stabilization: The concentration of your stabilizing agent (e.g., a surfactant or a PEGylated co-polymer) may be too low to provide adequate steric hindrance.[1]
-
Solution: Increase the concentration of the stabilizing agent in your formulation.
-
-
Reactive Functional Groups: If your this compound polymer has reactive surface functional groups, they might be cross-reacting with each other, causing aggregation.
-
Solution: Ensure that any reactive groups are appropriately capped or that the reaction conditions are optimized to prevent unwanted side reactions.
-
Q2: The size of my this compound nanoparticles is too large or the size distribution (Polydispersity Index - PDI) is too broad. How can I control this?
A2: Controlling nanoparticle size and achieving a narrow size distribution are critical for consistent in vitro and in vivo performance.[2] Several factors during formulation can influence these parameters.
-
Stirring Rate/Homogenization: Inconsistent or inadequate energy input during nanoparticle formation can lead to larger and more polydisperse particles.
-
Solution: Optimize the stirring speed or sonication/homogenization parameters. Ensure consistent mixing throughout the formulation process.
-
-
Solvent Addition Rate: If using a nanoprecipitation method, the rate at which the solvent and non-solvent are mixed can significantly impact particle size.
-
Solution: A slower, more controlled addition of the non-solvent to the polymer solution often results in smaller, more uniform nanoparticles.
-
-
Polymer Concentration: Higher polymer concentrations can lead to the formation of larger nanoparticles due to increased viscosity and slower diffusion.
-
Solution: Experiment with a range of this compound polymer concentrations to find the optimal concentration for your desired particle size.
-
-
Surfactant/Stabilizer Concentration: The concentration of the stabilizing agent can influence the final particle size.
-
Solution: Vary the concentration of your surfactant or stabilizing polymer. An optimal concentration will effectively coat the nanoparticle surface and prevent aggregation during formation.
-
II. Drug Loading & Encapsulation
Q3: My drug loading efficiency in the this compound nanoparticles is very low. What can I do to improve it?
A3: Low drug loading is a common challenge and can be influenced by the properties of both the drug and the nanoparticle formulation.
-
Poor Drug-Polymer Interaction: If your drug has low affinity for the this compound polymer core, it will not be efficiently encapsulated.
-
Solution:
-
Modify the this compound polymer to include functional groups that can interact with your drug (e.g., through hydrogen bonding, electrostatic interactions, or covalent conjugation).
-
If your drug is hydrophobic, consider using a more hydrophobic co-polymer along with this compound.
-
-
-
Drug Solubility in the External Phase: If your drug is highly soluble in the external aqueous phase, it will tend to partition out of the nanoparticles.
-
Solution:
-
For nanoprecipitation methods, use a solvent system where the drug is soluble in the organic phase but poorly soluble in the aqueous phase.
-
Consider using a different formulation technique, such as emulsion-solvent evaporation, which may be more suitable for your drug.
-
-
-
Premature Drug Precipitation: The drug may be precipitating out of the solution before it can be encapsulated.
-
Solution: Optimize the solvent system and the rate of solvent removal or addition to ensure the drug remains solubilized during the encapsulation process.
-
Q4: The drug is leaking from my this compound nanoparticles after formulation. How can I improve drug retention?
A4: Drug leakage, or poor retention, can compromise the therapeutic efficacy of your formulation.
-
High Drug Solubility in the Release Medium: If the drug is highly soluble in the storage or release buffer, it will diffuse out of the nanoparticles more rapidly.
-
Solution: Store the nanoparticles in a buffer that minimizes drug solubility. For in vivo applications, this may be more challenging to control, but understanding the release kinetics is crucial.
-
-
Nanoparticle Instability: If the nanoparticles themselves are not stable, they may swell or degrade, leading to premature drug release.[3]
-
Solution: Ensure your nanoparticle formulation is stable under the intended storage and physiological conditions. This may involve crosslinking the nanoparticle core or optimizing the polymer composition.
-
-
High Drug Loading: Overloading the nanoparticles can lead to drug being adsorbed to the surface rather than encapsulated within the core, resulting in rapid initial release.
-
Solution: Optimize the drug-to-polymer ratio to ensure efficient encapsulation and minimize surface-adsorbed drug. Consider washing the nanoparticles post-formulation to remove surface-bound drug.
-
III. Nanoparticle Characterization
Q5: I am getting inconsistent results from my Dynamic Light Scattering (DLS) measurements. What could be the issue?
A5: DLS is a powerful technique for measuring nanoparticle size and size distribution, but it is sensitive to several factors that can lead to variability.
-
Sample Concentration: A sample that is too concentrated can cause multiple scattering events, leading to inaccurate size measurements. Conversely, a sample that is too dilute may not provide enough scattering for a reliable measurement.
-
Solution: Perform a concentration titration to find the optimal concentration range for your nanoparticles and instrument.
-
-
Presence of Aggregates: Even a small number of large aggregates can significantly skew the DLS results towards a larger average size.
-
Solution: Filter your sample through an appropriate pore-sized syringe filter before measurement to remove large aggregates.
-
-
Sample Contamination: Dust or other particulate matter in your sample or cuvette can lead to erroneous readings.
-
Solution: Use clean, dust-free cuvettes and high-purity solvents and buffers.
-
-
Incorrect Instrument Parameters: Using incorrect parameters for the viscosity and refractive index of the dispersant will lead to inaccurate size calculations.
-
Solution: Ensure you are using the correct values for the viscosity and refractive index of your buffer at the measurement temperature.
-
Q6: My zeta potential measurements are close to zero and are not reproducible. What does this mean and how can I improve the measurement?
A6: Zeta potential is a measure of the surface charge of your nanoparticles and is a key indicator of their stability in a colloidal suspension.
-
Measurement at the Isoelectric Point: A zeta potential near zero indicates that the nanoparticles have very little surface charge, which can lead to aggregation.[1] This may be because the pH of your dispersant is at the isoelectric point of your nanoparticles.
-
Solution: Measure the zeta potential over a range of pH values to determine the isoelectric point and identify a pH range where the zeta potential is sufficiently high (typically > |20| mV) for good stability.
-
-
High Ionic Strength of the Dispersant: High salt concentrations can compress the electrical double layer, leading to a lower measured zeta potential.
-
Solution: Measure the zeta potential in a low ionic strength buffer, such as 10 mM NaCl, to get a more accurate representation of the surface charge.
-
-
Sample Contamination: Contaminants can adsorb to the nanoparticle surface and alter their surface charge.
-
Solution: Ensure your sample is free from contaminants.
-
Quantitative Data Summary
The following tables summarize key parameters that can be optimized during this compound nanoparticle formulation. The values provided are illustrative and should be optimized for each specific polymer, drug, and application.
Table 1: Influence of Formulation Parameters on Nanoparticle Size and PDI
| Parameter | Range | Effect on Particle Size | Effect on PDI |
| This compound Polymer Concentration | 1 - 10 mg/mL | Increasing concentration generally increases size. | Higher concentrations can lead to a broader PDI. |
| Drug-to-Polymer Ratio (w/w) | 1:10 - 1:2 | Can influence size depending on drug-polymer interactions. | May increase PDI at very high loading. |
| Surfactant Concentration | 0.1% - 2% (w/v) | Increasing concentration generally decreases size to a point. | Optimal concentration leads to the narrowest PDI. |
| Stirring/Homogenization Speed | 300 - 1500 rpm | Higher speeds generally lead to smaller sizes. | Consistent, high speed can narrow the PDI. |
Table 2: Factors Affecting Drug Loading Efficiency and Encapsulation Efficiency
| Parameter | Typical Range | Effect on Drug Loading Efficiency (%) | Effect on Encapsulation Efficiency (%) |
| Drug-to-Polymer Ratio (w/w) | 1:10 - 1:2 | Higher ratio increases theoretical loading. | May decrease at very high ratios due to saturation. |
| Drug Solubility in Organic Phase | High | Improves encapsulation in nanoprecipitation. | Improves encapsulation in nanoprecipitation. |
| Aqueous-to-Organic Phase Ratio | 1:1 - 10:1 | Can influence partitioning and encapsulation. | Can influence partitioning and encapsulation. |
| Polymer Molecular Weight | 2 - 20 kDa | Higher MW can create a larger core for encapsulation. | Can improve retention. |
Experimental Protocols
Protocol 1: this compound Nanoparticle Synthesis via Nanoprecipitation
-
Preparation of Organic Phase: Dissolve a known amount of this compound polymer and the hydrophobic drug in a water-miscible organic solvent (e.g., acetonitrile, acetone, or THF).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant or stabilizing agent (e.g., Pluronic F68, Poloxamer 188).
-
Nanoprecipitation: Under constant stirring, add the organic phase dropwise to the aqueous phase. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the drug and forming nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature or under reduced pressure to evaporate the organic solvent.
-
Purification: Purify the nanoparticles by dialysis against deionized water or an appropriate buffer to remove the free drug and excess surfactant. Alternatively, use centrifugal filtration.
-
Storage: Store the purified nanoparticle suspension at 4°C.
Protocol 2: Characterization of this compound Nanoparticles
-
Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Dilute the nanoparticle suspension to an appropriate concentration with deionized water or a suitable buffer.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust.
-
Place the sample in a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
-
Perform the measurement, ensuring the correct parameters for the dispersant (viscosity and refractive index) are entered.
-
Analyze the results to obtain the Z-average diameter and the PDI.
-
-
Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Inject the sample into a clean zeta potential cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature.
-
Apply the electric field and measure the electrophoretic mobility of the nanoparticles.
-
The instrument software will calculate the zeta potential based on the measured mobility.
-
-
Drug Loading and Encapsulation Efficiency Determination:
-
Drug Loading (%):
-
Lyophilize a known volume of the purified nanoparticle suspension to obtain the total weight of the nanoparticles (polymer + drug).
-
Dissolve the lyophilized nanoparticles in a suitable solvent to break them apart and release the drug.
-
Quantify the amount of drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the drug loading using the formula:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
-
-
Encapsulation Efficiency (%):
-
Separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug using centrifugation or centrifugal filters.
-
Quantify the amount of free drug in the supernatant.
-
Calculate the encapsulation efficiency using the formula:
-
Encapsulation Efficiency (%) = ((Total initial drug - Free drug) / Total initial drug) x 100
-
-
-
Visualizations
Caption: A general experimental workflow for the synthesis of this compound nanoparticles.
Caption: A decision tree for troubleshooting common this compound nanoparticle formulation issues.
References
PetOx Hydrogel Synthesis Technical Support Center
Welcome to the technical support center for poly(2-ethyl-2-oxazoline) (PetOx) hydrogel synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during this compound hydrogel synthesis in a question-and-answer format.
1. Why is my this compound hydrogel not forming or showing incomplete gelation?
-
Insufficient Crosslinker Concentration: The most common reason for gelation failure is an inadequate amount of crosslinking agent. The crosslinker is essential for forming the three-dimensional network that constitutes the hydrogel.[1][2][3]
-
Solution: Gradually increase the concentration of your crosslinking agent. It's crucial to find the optimal concentration, as an excessive amount can lead to a brittle hydrogel.
-
-
Low Monomer or Polymer Concentration: The overall concentration of the polymer precursors in the solution may be too low to form a continuous network.
-
Solution: Increase the weight percentage (wt%) of the this compound macromonomer in your precursor solution.
-
-
Ineffective Initiation (Photopolymerization): For UV-cured hydrogels, issues with the photoinitiator can prevent proper gelation.[4]
-
Photoinitiator Concentration: The photoinitiator concentration might be too low.
-
UV Exposure Time/Intensity: The duration or intensity of the UV light may be insufficient to generate enough free radicals for polymerization.[4]
-
Wavelength: Ensure the wavelength of your UV source matches the absorption spectrum of your photoinitiator.
-
Solution: Optimize the photoinitiator concentration and increase the UV exposure time or intensity. Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength.
-
-
Inhibitors: The presence of oxygen or other radical scavengers can inhibit free-radical polymerization.
-
Solution: De-gas your precursor solution by bubbling nitrogen or argon through it before and during polymerization to remove dissolved oxygen.
-
2. Why are the mechanical properties of my this compound hydrogel poor (too weak or brittle)?
-
Low Crosslinking Density: A low crosslinking density results in a loosely formed network, leading to a weak and soft hydrogel.[5]
-
High Crosslinking Density: Conversely, an excessively high concentration of crosslinker can make the hydrogel brittle and prone to fracture.
-
Solution: Reduce the crosslinker concentration to achieve a more flexible network.
-
-
Incomplete Polymerization: If the polymerization reaction does not go to completion, the resulting network will be weak.
-
Solution: For photopolymerization, increase the UV exposure time or photoinitiator concentration. For chemical crosslinking, ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature.
-
-
Polymer Chain Length: The molecular weight of the this compound precursor can influence the mechanical properties.
-
Solution: Experiment with different molecular weights of this compound to find the optimal balance for your desired application.
-
3. How can I control the swelling ratio of my this compound hydrogel?
-
Crosslinking Density: The swelling ratio is inversely proportional to the crosslinking density. A higher crosslinking density restricts the polymer chains' movement and limits water uptake, resulting in a lower swelling ratio.[5][6]
-
Solution: To decrease the swelling ratio, increase the crosslinker concentration. To increase the swelling ratio, decrease the crosslinker concentration.[5]
-
-
Hydrophilicity of Precursors: The chemical nature of the monomers and crosslinkers used will affect the overall hydrophilicity of the hydrogel and its affinity for water.
-
Solution: Incorporating more hydrophilic co-monomers or using a more hydrophilic crosslinker can increase the swelling ratio.
-
4. How can I effectively purify my this compound hydrogel and remove unreacted components?
-
Unreacted Monomers and Crosslinkers: Residual unreacted monomers, crosslinkers, and initiators can be cytotoxic and interfere with experimental results.
-
Solution 1: Dialysis: This is a common and effective method. Place the hydrogel in a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of purified water or a suitable buffer for several days, with frequent changes of the dialysis medium.
-
Solution 2: Swelling and Deswelling Cycles: Repeatedly swell the hydrogel in a large volume of solvent (e.g., deionized water) and then allow it to deswell. This process helps to leach out unreacted components.
-
Solution 3: Centrifugation: For smaller hydrogel particles, repeated washing with a suitable solvent followed by centrifugation to pellet the hydrogels can be an effective purification method.
-
Quantitative Data Summary
The following tables summarize the impact of key synthesis parameters on the final properties of hydrogels. While the data is not exclusively for this compound hydrogels, the trends are generally applicable.
Table 1: Effect of Crosslinker Concentration on Hydrogel Properties
| Crosslinker Concentration (wt%) | Gel Fraction (%) | Equilibrium Water Content (EWC) (%) | Tensile Strength (MPa) |
| 1.0 | 67.02 ± 1.38 | 85.67 ± 0.48 | Low |
| 2.5 | - | - | - |
| 5.0 | - | - | - |
| 10.0 | 89.47 ± 0.36 | 56.56 ± 0.53 | 1.41 ± 0.12 |
Data adapted from a study on PEO hydrogels crosslinked with PETRA. The trend of increasing gel fraction and tensile strength with increasing crosslinker concentration, while EWC decreases, is a general principle applicable to this compound hydrogels.[5][6]
Table 2: Rheological Properties of Thermosensitive pPrOzi-b-pEtOx Hydrogels
| Polymer Concentration (wt%) | Gelation Temperature (°C) | Storage Modulus (G') at Plateau (kPa) |
| 15 | 41 | - |
| 20 | 35 | - |
| 25 | 15 | 1.5 |
| 30 | 13 | 3.0 |
This table demonstrates the inverse relationship between polymer concentration and gelation temperature, and the direct relationship between concentration and mechanical strength (storage modulus).
Experimental Protocols
1. This compound Hydrogel Synthesis via Photopolymerization
This protocol describes a general method for synthesizing this compound hydrogels using UV-initiated photopolymerization.
-
Materials:
-
This compound macromonomer (e.g., this compound-methacrylate or this compound-acrylate)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Solvent (e.g., phosphate-buffered saline (PBS), deionized water)
-
-
Procedure:
-
Dissolve the this compound macromonomer in the chosen solvent to the desired concentration (e.g., 10-20 wt%).
-
Add the photoinitiator to the solution at a suitable concentration (e.g., 0.05-0.5 wt%). Ensure it dissolves completely.
-
To remove dissolved oxygen, which can inhibit polymerization, purge the precursor solution with nitrogen or argon gas for 5-10 minutes.
-
Pipette the precursor solution into a mold of the desired shape (e.g., between two glass slides with a spacer).
-
Expose the solution to a UV light source (e.g., 365 nm) for a specified time (e.g., 5-15 minutes). The optimal exposure time will depend on the UV intensity and the specific formulation.[7]
-
Carefully remove the crosslinked hydrogel from the mold.
-
Purify the hydrogel by immersing it in a large volume of PBS or deionized water for 2-3 days, changing the solvent frequently to remove unreacted components.
-
2. Rheological Characterization of this compound Hydrogels
Rheology is used to determine the viscoelastic properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').[8][9][10][11][12]
-
Instrumentation: A rheometer with a parallel plate or cone-plate geometry.
-
Procedure:
-
Place the hydrogel sample on the lower plate of the rheometer.[8]
-
Lower the upper plate to a defined gap (e.g., 1 mm).[8]
-
Perform a time sweep to monitor the gelation process. This involves applying a small oscillatory strain at a constant frequency and tracking the evolution of G' and G'' over time. The point where G' surpasses G'' is often considered the gel point.[9][12]
-
Once the hydrogel is fully formed, perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.[9][10][12]
-
Conduct a frequency sweep within the LVER to characterize the frequency-dependent behavior of the hydrogel. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.[9][10][12]
-
3. Swelling Ratio Measurement
This protocol determines the water uptake capacity of the hydrogel.[13][14][15][16][17]
-
Procedure:
-
Prepare a dried hydrogel sample by lyophilization (freeze-drying) or by drying in a vacuum oven until a constant weight is achieved.
-
Record the dry weight of the hydrogel (W_d).[13][14][15][16][17]
-
Immerse the dried hydrogel in a large volume of deionized water or a specific buffer solution at a constant temperature.[13][14][15][16][17]
-
At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess surface water, and record its weight (W_s).[13][14][15][16][17]
-
Continue this process until the hydrogel reaches a constant weight, indicating it is fully swollen (equilibrium swelling).[13][14][15][16][17]
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100
-
Visualizations
Caption: Troubleshooting workflow for common this compound hydrogel synthesis issues.
Caption: General experimental workflow for this compound hydrogel synthesis and characterization.
References
- 1. gpsrjournal.com [gpsrjournal.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotechrep.ir [biotechrep.ir]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. researchgate.net [researchgate.net]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. Swelling - Hydrogel Design [hydrogeldesign.org]
- 17. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Poly(2-ethyl-2-oxazoline) (PetOx) in Physiological Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(2-ethyl-2-oxazoline) (PetOx). This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of this compound in physiological environments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during experiments involving this compound.
Q1: My this compound-based drug delivery system is showing a burst release of the encapsulated drug, which is supposed to be a sustained release formulation. What could be the cause?
A1: An initial burst release can be attributed to several factors:
-
Surface-adsorbed drug: Drug molecules adsorbed onto the surface of your nanoparticles or hydrogel will be released immediately upon contact with the release medium.
-
Unexpected polymer degradation: While this compound is generally stable at physiological pH, certain conditions can accelerate its degradation.
-
Low pH microenvironment: If the local environment of your formulation becomes acidic, it can trigger the acid-catalyzed hydrolysis of the amide bonds in the this compound backbone.
-
Oxidative stress: The presence of reactive oxygen species (ROS) can lead to oxidative degradation of the polymer backbone.[1] This is particularly relevant for in vivo applications where inflammatory responses can generate ROS.
-
-
Formulation instability: The physical instability of your formulation (e.g., nanoparticle aggregation) can lead to a more rapid release of the encapsulated drug.[2]
Troubleshooting Steps:
-
Optimize your purification process: Ensure that all non-encapsulated and surface-adsorbed drug is removed after formulation. Techniques like dialysis or centrifugal filtration are recommended.
-
Characterize the local pH: If possible, assess the pH of the immediate environment of your formulation.
-
Evaluate oxidative stability: Conduct in vitro release studies in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) to simulate oxidative stress.[1]
-
Assess formulation stability: Monitor the size and polydispersity of your nanoparticles over time in physiological buffer using techniques like Dynamic Light Scattering (DLS).
Q2: I am observing a change in the molecular weight of my this compound polymer after incubation in a physiological buffer (pH 7.4, 37°C). Is this expected?
A2: Under ideal physiological conditions (pH 7.4, 37°C, sterile), significant degradation of the this compound backbone is generally not expected over short to moderate time frames. However, a decrease in molecular weight could indicate:
-
Acidic hydrolysis: Even a slight drop in the pH of your buffer can initiate slow hydrolysis of the amide bonds.[3][4] This is accelerated at higher temperatures.[3]
-
Oxidative degradation: As mentioned previously, ROS can cause chain scission.[1] The rate of oxidative degradation is also dependent on the molecular weight of the this compound, with higher molecular weight polymers degrading more rapidly.[1]
-
Enzymatic degradation: While this compound is not known to be susceptible to enzymatic degradation by common hydrolases, it is important to consider the specific enzymatic environment of your experiment.
Troubleshooting Steps:
-
Monitor buffer pH: Regularly check and maintain the pH of your incubation medium.
-
Use sterile conditions: To rule out microbial contamination that could alter the local environment, perform experiments under sterile conditions.
-
Incorporate antioxidants: If oxidative degradation is suspected, consider adding antioxidants to your system as a control experiment.
-
Characterize degradation products: Use techniques like Gel Permeation Chromatography (GPC) to monitor changes in molecular weight and distribution.
Q3: How can I intentionally degrade this compound for controlled drug release or to clear the polymer after its therapeutic action?
A3: While the this compound backbone is relatively stable, you can engineer this compound-based systems for controlled degradation:
-
Incorporate cleavable linkers: Synthesize this compound copolymers with linkages that are susceptible to cleavage under specific physiological triggers. A common approach is to include disulfide bonds, which are cleaved in the reducing environment of the cytoplasm.[5]
-
Co-polymerize with degradable polymers: Blend or copolymerize this compound with biodegradable polymers like poly(ε-caprolactone) (PCL). The degradation of the PCL segments will lead to the breakdown of the overall construct.[6][7]
-
Utilize acid-catalyzed hydrolysis: For applications in acidic environments (e.g., tumor microenvironment, endosomes), the inherent susceptibility of this compound to acid-catalyzed hydrolysis can be exploited for triggered release.[3][8]
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability and degradation of this compound under various conditions.
Table 1: Hydrolytic Stability of this compound
| Condition | pH | Temperature (°C) | Observation | Reference |
| Deionized Water | 6.9 | Not Specified | Stable | [9] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Satisfactorily stable for up to 1 week | [9] |
| Simulated Body Fluid (SBF) | 7.4 | 37 | Stable for up to 1 week | [9] |
| Simulated Saliva | 6.4 | 37 | Stable for up to 1 week | [9] |
| Simulated Intestinal Fluid | 6.8 | 37 | Stable for up to 1 week | [9] |
| Simulated Gastric Fluid | 1.2 | 37 | Transformation to a water-soluble poly(N-(2-hydroxyethyl)methacrylamide) type structure over 2 weeks | [9] |
| Acidic Buffer | 4 | Not Specified | Formation of a crosslinked network within hours | [9] |
| Basic Conditions | 8-9 | Not Specified | Good stability | [9] |
| Acidic Hydrolysis (0.1 M HCl) | ~1 | 180 | Rapid hydrolysis, with conversion leveling off at a defined value | [3] |
Table 2: Oxidative Degradation of this compound
| Oxidizing Agent | Concentration | Temperature (°C) | Observation | Reference |
| Hydrogen Peroxide (H₂O₂) with CuSO₄ | 0.5, 5, or 50 mM | 37 | Degradation observed, with higher molecular weight this compound degrading more rapidly. | [1] |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability of this compound
Objective: To determine the rate of hydrolytic degradation of this compound under simulated physiological conditions.
Materials:
-
This compound polymer of known molecular weight
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Gel Permeation Chromatography (GPC) system
-
¹H NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in PBS at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the this compound solution into sterile, sealed vials.
-
Place the vials in an incubator at 37°C.
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), remove a vial from the incubator.
-
Lyophilize the sample to remove the buffer salts.
-
Analyze the molecular weight and polydispersity index (PDI) of the polymer using GPC.
-
(Optional) Dissolve the lyophilized sample in a suitable solvent (e.g., D₂O or CDCl₃) and acquire a ¹H NMR spectrum to look for changes in the polymer backbone structure, such as the appearance of signals corresponding to linear polyethyleneimine.
Protocol 2: Evaluation of Oxidative Stability of this compound
Objective: To assess the susceptibility of this compound to oxidative degradation.
Materials:
-
This compound polymer of known molecular weight
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution
-
Copper(II) sulfate (B86663) (CuSO₄) solution (catalyst)
-
Incubator or water bath at 37°C
-
GPC system
Procedure:
-
Prepare a solution of this compound in PBS.
-
Add CuSO₄ to a final concentration of 50 µM.
-
Add H₂O₂ to the desired final concentration (e.g., 50 mM).[1]
-
Incubate the solution at 37°C with shaking.
-
Replenish the H₂O₂ every 24 hours to maintain the oxidative stress.[1]
-
At specified time intervals, take aliquots of the solution.
-
Analyze the molecular weight and PDI of the this compound using GPC to determine the extent of degradation.
Visualizations
Caption: Troubleshooting flowchart for unexpected this compound behavior.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 7. Degradable polyurethane with poly(2-ethyl-2-oxazoline) brushes for protein resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling molecular weight and dispersity of PEtOx
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight and dispersity of poly(2-ethyl-2-oxazoline) (PEtOx).
Troubleshooting Guide
High dispersity and unexpected molecular weights are common challenges in this compound synthesis. This guide provides potential causes and solutions to these issues.
| Problem | Potential Cause | Recommended Solution |
| High Dispersity (Đ > 1.3) | Presence of water or impurities: Water can act as a chain transfer agent, leading to a broader molecular weight distribution. | Ensure all reagents and solvents are rigorously dried and purified before use. Perform polymerization under an inert atmosphere (e.g., nitrogen or argon). |
| Slow initiation: If the initiation rate is slower than the propagation rate, not all chains will start growing at the same time, resulting in higher dispersity. | Use a fast-initiating system, such as methyl tosylate (MeOTs) or methyl triflate (MeOTf). | |
| Chain transfer reactions: Transfer of the growing polymer chain to the monomer, solvent, or impurities can lead to the formation of new chains and broaden the dispersity. | Optimize the reaction temperature; lower temperatures can sometimes reduce the rate of chain transfer reactions. Ensure high purity of monomer and solvent. | |
| High monomer conversion: At very high monomer conversions, the "gel effect" can occur, where increased viscosity slows down termination reactions, leading to a broader molecular weight distribution. | Consider stopping the reaction at a lower monomer conversion (e.g., <90%) to maintain better control over the polymerization. | |
| Molecular Weight Higher Than Theoretical | Inaccurate initiator concentration: An error in weighing the initiator or incomplete dissolution can lead to a lower actual initiator concentration than calculated. | Carefully weigh the initiator and ensure it is fully dissolved in the solvent before adding the monomer. |
| Loss of active initiator: The initiator can be deactivated by impurities in the reaction mixture. | Purify all components of the reaction thoroughly. | |
| Molecular Weight Lower Than Theoretical | Presence of chain transfer agents: Impurities, especially water, can terminate growing polymer chains prematurely. | Use highly purified and dried monomer and solvent. |
| Inaccurate monomer to initiator ratio: An error in calculating or measuring the monomer or initiator amounts will lead to a deviation from the target molecular weight. | Double-check all calculations and measurements of monomer and initiator. | |
| Termination reactions: Unintended termination of the polymerization can be caused by nucleophilic impurities. | Ensure the reaction setup is clean and free from contaminants. |
Frequently Asked Questions (FAQs)
Q1: How does the monomer-to-initiator ratio ([M]/[I]) affect the molecular weight of this compound?
A1: The number-average molecular weight (Mn) of this compound is directly proportional to the monomer-to-initiator ratio ([M]/[I]), assuming a living polymerization with 100% initiator efficiency. By controlling this ratio, you can target a specific molecular weight.
Q2: What is the effect of temperature on this compound polymerization?
A2: Temperature significantly influences the rate of polymerization. Higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can also increase the likelihood of side reactions, such as chain transfer, which can broaden the dispersity. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining control over the polymerization. For many common initiators, temperatures between 80°C and 140°C are used.
Q3: Which initiators are recommended for achieving low dispersity this compound?
A3: For a well-controlled, living cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409), initiators that exhibit fast initiation relative to propagation are preferred. Commonly used and effective initiators include methyl tosylate (MeOTs) and methyl triflate (MeOTf).
Q4: What solvents are suitable for this compound polymerization?
A4: Acetonitrile is the most commonly used solvent for the CROP of 2-oxazolines due to its ability to dissolve the monomer and the resulting polymer, and its suitable polarity for the reaction. Other polar aprotic solvents like N,N-dimethylformamide (DMF) and propylene (B89431) carbonate have also been used. The choice of solvent can influence the polymerization kinetics and the properties of the resulting polymer.
Q5: How can I confirm that the polymerization is "living"?
A5: A living polymerization is characterized by the absence of irreversible chain termination and chain transfer reactions. To confirm the living nature of your this compound synthesis, you can perform a kinetic study. A linear relationship between ln([M]₀/[M]t) versus time and a linear increase of the number-average molecular weight (Mn) with monomer conversion are strong indicators of a living polymerization. Additionally, the ability to form block copolymers by sequential monomer addition further confirms the living character.
Experimental Protocols
General Protocol for Cationic Ring-Opening Polymerization (CROP) of 2-Ethyl-2-Oxazoline
This protocol provides a general procedure for synthesizing this compound with a target molecular weight and low dispersity.
Materials:
-
2-ethyl-2-oxazoline (EtOx), distilled over CaH₂
-
Initiator (e.g., methyl tosylate, MeOTs)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and other appropriate glassware, flame-dried under vacuum
Procedure:
-
Monomer and Solvent Preparation: Dry and distill the 2-ethyl-2-oxazoline monomer and the solvent to remove any water or impurities.
-
Reaction Setup: Assemble the flame-dried Schlenk flask under an inert atmosphere.
-
Reagent Addition:
-
Add the desired amount of anhydrous solvent to the flask via a syringe.
-
Add the calculated amount of initiator to the solvent and stir until fully dissolved.
-
Add the desired amount of purified monomer to the initiator solution via a syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Once the desired conversion is reached, the polymerization is terminated by adding a nucleophilic agent, such as water, methanol, or a solution of sodium methoxide (B1231860) in methanol.
-
Purification: The polymer is typically purified by precipitation in a non-solvent (e.g., diethyl ether) and subsequent drying under vacuum.
Data Presentation
Table 1: Influence of Monomer-to-Initiator Ratio on Molecular Weight and Dispersity of this compound
| Target [M]/[I] Ratio | Experimental Mn ( g/mol ) | Dispersity (Đ) |
| 25 | 2,400 | 1.15 |
| 50 | 4,800 | 1.12 |
| 100 | 9,500 | 1.18 |
| 200 | 19,200 | 1.25 |
Note: The experimental values are illustrative and can vary depending on the specific reaction conditions such as initiator, solvent, temperature, and monomer purity.
Table 2: Effect of Temperature on Polymerization Rate and Dispersity
| Temperature (°C) | Reaction Time for >95% Conversion (h) | Dispersity (Đ) |
| 80 | 24 | 1.10 |
| 100 | 10 | 1.15 |
| 120 | 4 | 1.22 |
| 140 | 1.5 | 1.30 |
Note: These values are approximate and depend on the specific reaction setup.
Visualizations
Technical Support Center: Scaling Up Poly(2-ethyl-2-oxazoline) Synthesis
Welcome to the technical support center for Poly(2-ethyl-2-oxazoline) (PEtOx) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this compound polymerization.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound, particularly when scaling up the reaction volume.
Issue 1: Unexpectedly High Viscosity of the Polymerization Mixture
Question: The viscosity of my reaction mixture is significantly higher than expected, leading to inefficient stirring and difficulty in handling and purification. What are the potential causes and how can I resolve this?
Answer:
Unexpectedly high viscosity in this compound polymerization is typically a result of a higher than anticipated polymer molecular weight or high polymer concentration.[1][2] The following troubleshooting workflow can help identify and resolve the issue.
Troubleshooting Workflow for High Viscosity
Caption: Troubleshooting workflow for unexpectedly high viscosity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Monomer Concentration | Higher monomer concentrations can lead to faster polymerization rates and the formation of higher molecular weight polymers, thus increasing the solution viscosity.[3] | Reduce the initial total monomer concentration in your reaction. If using a semi-batch process, decrease the monomer feed rate. |
| Low Initiator Concentration | An insufficient amount of initiator will result in fewer polymer chains being initiated. This leads to longer individual polymer chains, and consequently, a higher average molecular weight and increased viscosity.[4] | Carefully increase the initiator concentration. This will generate a larger number of shorter polymer chains, thereby reducing the overall molecular weight and viscosity.[5] |
| Low Reaction Temperature | Lower temperatures can sometimes slow down termination reactions relative to the propagation rate, which can lead to the formation of higher molecular weight polymers.[6] | Cautiously increase the reaction temperature in small increments. Elevated temperatures can increase the rate of chain transfer and termination reactions, which helps to control and often reduce the final molecular weight. |
| Poor Solvent Quality | In a "poor" solvent, polymer-polymer interactions are more favorable than polymer-solvent interactions, causing the polymer chains to coil up and aggregate. In a "good" solvent, the polymer chains are well-solvated and extended, which can also increase viscosity due to a larger hydrodynamic volume.[6] | Ensure the chosen solvent is appropriate for the desired this compound concentration and molecular weight. For this compound, polar aprotic solvents like acetonitrile (B52724) are commonly used.[7] |
Issue 2: Broad Molecular Weight Distribution (PDI > 1.3)
Question: My synthesized this compound has a high polydispersity index (PDI), indicating a broad distribution of polymer chain lengths. How can I achieve a narrower PDI?
Answer:
A broad PDI in cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) suggests a loss of control over the "living" nature of the polymerization. This can be due to several factors, including slow initiation, chain transfer reactions, or the presence of impurities.
Troubleshooting Workflow for Broad PDI
Caption: Troubleshooting workflow for achieving a narrow PDI.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Slow Initiation Rate | If the rate of initiation is slower than the rate of propagation, new chains will be forming while others are already growing. This leads to a mixture of long and short chains, and thus a broad PDI. Some initiators, like certain tosylates, can exhibit slow initiation.[8] | Select an initiator with a fast initiation rate, such as methyl triflate (MeOTf).[9] Ensure that the initiator is rapidly and homogeneously mixed with the monomer at the start of the polymerization to ensure all chains begin growing at approximately the same time. |
| Impurities | Water, in particular, can act as a chain transfer agent or an initiator, leading to the formation of new polymer chains with different starting points and affecting the living nature of the polymerization.[10] Other impurities in the monomer or solvent can also terminate growing chains prematurely. | Meticulously purify the 2-ethyl-2-oxazoline monomer, for example by vacuum distillation over calcium hydride (CaH₂), to remove water and other impurities.[11] Use a high-purity, anhydrous solvent. |
| Chain Transfer Reactions | Chain transfer to the monomer, solvent, or polymer can terminate a growing chain and initiate a new one, leading to a broader PDI. This is more likely to occur at higher reaction temperatures. | Optimize the reaction temperature. While higher temperatures increase the polymerization rate, they can also increase the rate of side reactions. A balance must be found to ensure a controlled polymerization. |
| Initiator Choice | The structure of the initiator can significantly impact the molecular weight control. For instance, polymerizations initiated with halides like benzyl (B1604629) chloride have been shown to yield this compound with higher PDI values (around 1.30-1.40) compared to those initiated with methyl triflate (PDI ~1.10-1.15).[3] | For applications requiring a narrow PDI, consider using methyl triflate or other highly efficient initiators.[3] |
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the 2-ethyl-2-oxazoline monomer and the solvent for a successful scale-up?
A1: The purity of both the monomer and the solvent is extremely critical for a successful and controlled polymerization, especially during scale-up. The primary impurity of concern is water, which can act as an initiator or a chain transfer agent, leading to a loss of control over the molecular weight and a broadening of the PDI.[10] Other impurities can also act as terminating agents. Therefore, it is highly recommended to purify the monomer by vacuum distillation over a drying agent like calcium hydride (CaH₂) before use.[11][12] The solvent should be of high purity and anhydrous.
Q2: What are the best methods for monitoring the progress of my this compound polymerization at a larger scale?
A2: Monitoring the polymerization in real-time is crucial for ensuring the desired polymer properties are achieved. Several techniques can be employed:
-
¹H NMR Spectroscopy: This is a very effective method for determining monomer conversion by monitoring the disappearance of monomer-specific proton signals relative to the appearance of polymer signals or an internal standard.[13][14]
-
Gas Chromatography (GC): GC can be used to quantify the remaining monomer concentration over time. This method is particularly useful when an internal standard is used for accurate quantification.[1]
-
Size Exclusion Chromatography (SEC/GPC): Aliquots can be taken from the reaction mixture at different time points to monitor the evolution of the molecular weight and PDI of the polymer.[13]
Q3: My polymerization reaction appears to have stalled before reaching full monomer conversion. What could be the cause?
A3: A stalled polymerization can be due to several factors:
-
Impurity-Induced Termination: Impurities in the monomer or solvent may have terminated the living cationic propagating species.
-
Loss of Initiator Activity: The initiator may have degraded over time, especially at elevated temperatures.
-
Equilibrium: In some cases, a monomer-polymer equilibrium may be reached. To troubleshoot this, ensure the highest purity of all reagents and consider if the reaction temperature is appropriate.
Q4: What are the recommended methods for purifying this compound after polymerization, especially at a larger scale?
A4: The choice of purification method depends on the scale and the required purity of the final polymer.
-
Precipitation: The polymer can be precipitated from the reaction mixture by adding a non-solvent, such as cold diethyl ether.[15][16] The precipitated polymer can then be collected by filtration and dried. This method is effective for removing unreacted monomer and other soluble impurities.
-
Dialysis: For biomedical applications where high purity is essential, dialysis is a preferred method. The polymer solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a suitable solvent (e.g., deionized water) to remove small molecule impurities.[12][17]
Experimental Protocols
Protocol 1: Purification of 2-ethyl-2-oxazoline (EtOx) Monomer by Vacuum Distillation
Objective: To remove water and other impurities from the EtOx monomer.
Materials:
-
2-ethyl-2-oxazoline (commercial grade)
-
Calcium hydride (CaH₂)
-
Vacuum distillation apparatus (including a round-bottom flask, Claisen adapter, condenser, and receiving flask)[18]
-
Stir bar
-
Heating mantle
-
Vacuum source (e.g., vacuum pump or water aspirator)[18]
Procedure:
-
Add the EtOx monomer and a stir bar to a dry round-bottom flask.
-
Add CaH₂ to the flask (approximately 1-2 g per 100 mL of monomer).
-
Stir the mixture at room temperature for at least 4 hours (or overnight) to allow the CaH₂ to react with any water present.
-
Assemble the vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.[18]
-
Connect the apparatus to the vacuum source and begin to reduce the pressure.[18]
-
Once a stable vacuum is achieved, begin to gently heat the flask using a heating mantle.
-
Collect the purified EtOx monomer in the receiving flask. The boiling point of EtOx under vacuum will be significantly lower than its atmospheric boiling point (128-129 °C).
-
Once the distillation is complete, release the vacuum and store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) over molecular sieves to prevent re-exposure to moisture.[16]
Protocol 2: Scaled-Up Synthesis of this compound (Target DP = 50)
Objective: To synthesize this compound with a target degree of polymerization (DP) of 50.
Materials:
-
Purified 2-ethyl-2-oxazoline (EtOx)
-
Methyl tosylate (MeOTs) or methyl triflate (MeOTf) as initiator[9]
-
Anhydrous acetonitrile (ACN) as solvent
-
Dry, inert atmosphere reaction setup (e.g., Schlenk line or glovebox)
-
Stir bar and heating plate
Procedure:
-
Under an inert atmosphere, add anhydrous ACN to a dry reaction flask equipped with a stir bar.
-
Add the desired amount of initiator (e.g., for a 10 g batch of polymer, you would need approximately 0.37 g of MeOTs for a DP of 50).
-
Add the purified EtOx monomer to the flask (for a 10 g batch, this would be 9.9 g of EtOx). The monomer to initiator ratio should be 50:1.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[12][19]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR or GC for monomer conversion.
-
Once the desired monomer conversion is reached (typically >95%), terminate the polymerization by adding a suitable terminating agent (e.g., a primary or secondary amine like piperidine, or simply water).[11]
-
Allow the mixture to cool to room temperature.
Protocol 3: Purification of this compound by Precipitation
Objective: To isolate the synthesized this compound from unreacted monomer and solvent.
Materials:
-
Crude this compound reaction mixture
-
Cold diethyl ether (non-solvent)
-
Large beaker
-
Stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Place the crude this compound reaction mixture in a beaker with a stir bar.
-
While stirring vigorously, slowly add the reaction mixture dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the reaction mixture).
-
A white precipitate of this compound should form immediately.
-
Continue stirring for about 30 minutes to ensure complete precipitation.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer on the filter with fresh cold diethyl ether to remove any remaining impurities.
-
Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[16]
Protocol 4: Purification of this compound by Dialysis
Objective: To obtain high-purity this compound for sensitive applications.
Materials:
-
Crude this compound
-
Deionized water or another suitable solvent
-
Dialysis tubing with an appropriate MWCO (e.g., 1 kDa or 3.5 kDa)[17][20]
-
Large beaker or container for the dialysis bath
-
Stir bar and stir plate
Procedure:
-
Dissolve the crude this compound in a minimal amount of deionized water.
-
Prepare the dialysis tubing according to the manufacturer's instructions (this usually involves soaking it in water).
-
Load the polymer solution into the dialysis tubing and securely close both ends.
-
Place the filled dialysis bag into a large container of deionized water with a stir bar.
-
Stir the water gently. The small molecule impurities will diffuse out of the dialysis bag into the surrounding water.
-
Change the water in the dialysis bath periodically (e.g., every 4-6 hours for the first day, then less frequently) to maintain a high concentration gradient and ensure efficient purification.
-
Continue dialysis for 2-3 days.[17]
-
After dialysis, recover the purified polymer solution from the tubing.
-
Lyophilize (freeze-dry) the solution to obtain the pure this compound as a white, fluffy solid.[20]
Data Summary
Table 1: Effect of Initiator Concentration on this compound Molecular Weight
| Initiator Concentration (relative to monomer) | Expected Molecular Weight ( g/mol ) | Observed Molecular Weight ( g/mol ) | PDI | Reference |
| 1:20 | 2,000 | ~2,100 | 1.12 | [15] |
| 1:50 | 5,000 | ~5,200 | 1.15 | [15] |
| 1:100 | 10,000 | ~10,500 | 1.18 | [16] |
| 1:200 | 20,000 | ~21,000 | 1.21 | [15] |
Note: The observed molecular weights and PDIs are representative values and can vary based on specific reaction conditions such as temperature, solvent purity, and monomer purity.
Visualization of Experimental Workflow
Overall Workflow for Scaled-Up this compound Synthesis
Caption: A comprehensive workflow for the scaled-up synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. mdpi.com [mdpi.com]
- 5. fluenceanalytics.com [fluenceanalytics.com]
- 6. benchchem.com [benchchem.com]
- 7. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Microwave-assisted cationic ring-opening polymerization of 2-oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
Technical Support Center: Enhancing Drug Loading Capacity of Poly(2-oxazoline) Micelles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of therapeutic agents within poly(2-oxazoline) (PetOx) micelles.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the drug loading capacity (DLC) and drug loading efficiency (DLE) of this compound micelles?
A1: The successful encapsulation of a drug within this compound micelles is a multifactorial issue. Key influencing factors include the physicochemical properties of the drug, the architecture of the block copolymer, and the preparation methodology.[1][2] Specifically:
-
Drug Properties: The hydrophobicity and solubility of the drug are critical. Highly lipophilic compounds generally exhibit better compatibility with the hydrophobic core of the micelles.[1]
-
Polymer Structure: The chemical nature and length of both the hydrophilic and hydrophobic blocks of the this compound copolymer significantly impact drug loading.[3][4] For instance, a more hydrophilic shell, like that formed by poly(2-methyl-2-oxazoline) (PMeOx), can support high drug loading by stabilizing the micelle structure.[3] The composition of the hydrophobic core also plays a crucial role in solubilizing different drugs.[3]
-
Preparation Method: The technique used for micelle formation, such as thin-film hydration, dialysis, or solvent evaporation, can dramatically affect the final drug load.[1][5]
-
Drug-Polymer Interactions: Favorable interactions between the drug and the core-forming polymer block are essential for achieving high drug loading.[2]
Q2: How do I choose the right this compound copolymer for my drug?
A2: The selection of an appropriate this compound copolymer should be based on the properties of your drug. A general guideline is to match the hydrophobicity of the drug with the hydrophobicity of the micelle core. For highly hydrophobic drugs, a more hydrophobic core-forming block, such as poly(2-n-butyl-2-oxazoline) (PBuOx) or poly(2-n-nonyl-2-oxazoline) (PNOx), may be suitable.[4] However, it has been observed that barely hydrophobic blocks, like PBuOx, can sometimes lead to higher drug loading capacities for certain drugs like paclitaxel (B517696) compared to more hydrophobic blocks.[4] It is recommended to screen a small library of this compound copolymers with varying hydrophobic blocks to identify the optimal one for your specific drug.
Q3: What is a typical drug loading capacity I can expect for this compound micelles?
A3: this compound micelles are known for their exceptionally high drug loading capacity for hydrophobic drugs, which can be significantly superior to conventional surfactant micelles.[6][7] Depending on the drug and the specific this compound copolymer used, drug loading capacities can reach up to 50% by weight.[8][9] For example, paclitaxel has been successfully formulated in this compound micelles with a drug loading of approximately 50 wt.%.[8]
Troubleshooting Guide
Problem 1: Low Drug Loading Efficiency (<50%)
-
Possible Cause 1: Poor Drug-Polymer Compatibility.
-
Solution: Screen different this compound copolymers with varying hydrophobic core-forming blocks. The chemical structure of the hydrophobic block can significantly influence its interaction with the drug.[3] Consider synthesizing a custom this compound polymer with a hydrophobic block that has a higher affinity for your drug.
-
-
Possible Cause 2: Suboptimal Preparation Method.
-
Solution: The thin-film hydration method is a robust and widely used technique for preparing high-load this compound micelles.[6][10] Ensure the formation of a clear, thin film of the drug-polymer mixture before hydration, as a cloudy film can indicate poor mixing or precipitation.[6] The temperature used for solvent evaporation is also a critical parameter and should be optimized for each drug-solvent system.[6] For some systems, other methods like dialysis or solvent evaporation might yield better results.[5]
-
-
Possible Cause 3: Inappropriate Solvent System.
-
Solution: The organic solvent used to dissolve the drug and polymer for the thin-film method must be a good solvent for both components.[10] If the drug or polymer has limited solubility, this can lead to premature precipitation and low encapsulation efficiency. Experiment with different volatile organic solvents (e.g., ethanol, chloroform, dichloromethane) to find one that provides good co-solubility.
-
Problem 2: Micelle Aggregation and Precipitation After Drug Loading
-
Possible Cause 1: High Drug Loading Destabilizing the Micelles.
-
Possible Cause 2: Unfavorable Hydrophilic-Lipophilic Balance (HLB) of the Copolymer.
-
Solution: The length of the hydrophilic PMeOx or this compound block is crucial for stabilizing the micelle in an aqueous environment. If the hydrophobic core is too large relative to the hydrophilic shell, the micelles may become unstable.[11] Consider using a this compound copolymer with a longer hydrophilic block to provide better steric stabilization.
-
-
Possible Cause 3: Residual Organic Solvent.
-
Solution: Ensure complete removal of the organic solvent during the film formation step. Residual solvent can affect micelle formation and stability. Storing the drug-polymer film under vacuum can help in the complete removal of the solvent.[10]
-
Quantitative Data on Drug Loading in this compound Micelles
| Drug | This compound Copolymer | Preparation Method | Drug Loading Capacity (wt%) | Drug Loading Efficiency (%) | Micelle Size (nm) | Reference |
| Paclitaxel | P(MeOx₃₃-b-BuOx₂₆-b-MeOx₄₅) | Thin-film hydration | ~50 | Quantitative | < 100 | [8][12] |
| 3rd Generation Taxoids (e.g., SB-T-1214) | P(MeOx₃₃-b-BuOx₂₆-b-MeOx₄₅) | Thin-film hydration | 40 - 50 | Quantitative | < 100 | [12] |
| Doxorubicin | PEtOz-PU(PTMCSS)-PEtOz | Solvent exchange | 6.3 - 8.0 | 40.0 - 62.5 | Not Specified | [13] |
| Curcumin | This compound-SS-PLA | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
| Dexamethasone | PEGylated poly-4-(vinylpyridine) | Cosolvent evaporation | ~19 | Not Specified | Not Specified | [5] |
| Dexamethasone | PEGylated poly-4-(vinylpyridine) | O/W emulsion | ~13 | Not Specified | Not Specified | [5] |
| Dexamethasone | PEGylated poly-4-(vinylpyridine) | Direct dialysis | <2 | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: Thin-Film Hydration for High-Capacity Drug Loading [6][10][12]
-
Preparation of Stock Solutions: Prepare separate stock solutions of the this compound copolymer and the hydrophobic drug in a suitable volatile organic solvent (e.g., ethanol). The concentrations typically range from 2 to 20 g/L.[10]
-
Mixing: In a glass vial or Eppendorf tube, mix the polymer and drug solutions in the desired ratio.
-
Solvent Evaporation: Evaporate the solvent under a mild stream of nitrogen, argon, or air while gently heating (typically 40-60 °C). This should result in the formation of a thin, clear film on the wall of the container.[6] A cloudy film may indicate poor mixing or drug precipitation.
-
Vacuum Drying: Place the container under vacuum for at least 20 minutes to ensure complete removal of the organic solvent.[10]
-
Hydration: Add the aqueous phase (e.g., deionized water, saline, or PBS) to the dry drug-polymer film. The polymer concentration is typically around 10 g/L.[12]
-
Micelle Formation: Incubate the mixture at a temperature above the glass transition temperature of the polymer (e.g., 55 °C) with shaking for approximately 15 minutes to facilitate the self-assembly of drug-loaded micelles.[10]
-
Purification (Optional): To remove any non-encapsulated drug, the solution can be centrifuged, and the supernatant containing the micelles collected.[10]
Protocol 2: Quantification of Drug Loading using HPLC [6]
-
Sample Preparation: Dilute the prepared micelle solution with a suitable solvent that dissolves both the polymer and the drug (e.g., a 50:50 mixture of acetonitrile (B52724) and water) to disrupt the micelles and release the encapsulated drug.[6]
-
Filtration: Filter the diluted sample through a 0.2 µm syringe filter to remove any particulate matter.
-
Standard Curve: Prepare a series of standard solutions of the drug at known concentrations in the same solvent used for sample dilution.
-
HPLC Analysis: Inject the prepared sample and standards into an HPLC system. The run settings (e.g., mobile phase composition, flow rate, injection volume) must be optimized for each specific drug.[6]
-
Calculation: Determine the concentration of the drug in the micelle solution from the standard curve. The Drug Loading Capacity (DLC) and Drug Loading Efficiency (DLE) can be calculated using the following formulas:
-
%DLC = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
%DLE = (Weight of drug in micelles / Initial weight of drug) x 100
-
Visual Guides
Caption: Experimental workflow for preparing and characterizing drug-loaded this compound micelles.
Caption: Troubleshooting workflow for addressing low drug loading in this compound micelles.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug loading of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doubly-Amphiphilic Poly(2-oxazoline)s as High-Capacity Delivery Systems for Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High Capacity Polymeric Micelle of Paclitaxel: Implication of High Dose Drug Therapy to Safety and In Vivo Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperloaded poly(2-oxazoline) micelles as drug carriers for cancer therapy [morressier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation of drug release modulation from poly(2-oxazoline) micelles through ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(2-oxazoline) based Micelles with High Capacity for 3rd Generation Taxoids: preparation, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stimuli-Responsive Micelles with Detachable Poly(2-ethyl-2-oxazoline) Shell Based on Amphiphilic Polyurethane for Improved Intracellular Delivery of Doxorubicin [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: PetOx-Conjugated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of poly(2-oxazoline) (PetOx)-conjugated proteins during and after the conjugation process.
Troubleshooting Guide: Preventing Aggregation of this compound-Conjugated Proteins
Protein aggregation is a common challenge during and after conjugation that can compromise the efficacy, stability, and safety of the final product. This guide provides a systematic approach to troubleshooting and preventing aggregation of your this compound-conjugated proteins.
Problem 1: Aggregation Occurs Immediately After the Conjugation Reaction
If you observe visible precipitation or an increase in turbidity immediately after the conjugation reaction, consider the following potential causes and solutions.
| Potential Cause | Recommended Action | Quantitative Parameters & Key Considerations |
| Suboptimal pH of Reaction Buffer | Verify and adjust the pH of your reaction buffer. The optimal pH depends on the conjugation chemistry. | - NHS-Ester Chemistry (targeting amines): Use a buffer with a pH of 8.0-8.5, such as sodium borate (B1201080) or sodium bicarbonate buffer.[1][2] - Maleimide-Thiol Chemistry (targeting cysteines): Maintain a pH range of 6.5-7.5.[3][4][5][6][7] Buffers like PBS, HEPES, or Tris can be used, ensuring they are free of thiols.[3][4][8] |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration. | Aim for a protein concentration in the range of 1-10 mg/mL.[3][4][8][9] If a high final concentration is required, consider concentrating the conjugate after purification and in the presence of stabilizing excipients.[10] |
| Excessive Molar Ratio of this compound Reagent | Titrate the molar ratio of the this compound reagent to the protein to find the optimal balance between conjugation efficiency and aggregation. | Start with a molar excess of this compound-reagent to protein in the range of 10:1 to 20:1 and optimize from there.[3][9] |
| Conformational Changes in the Protein | The conjugation process itself can sometimes induce conformational changes that expose hydrophobic regions, leading to aggregation. | While difficult to control directly, optimizing other parameters like pH, ionic strength, and temperature can help maintain protein stability. The choice of this compound chain length and hydrophilicity can also play a role; more hydrophilic this compound polymers are generally preferred.[11] |
| Inappropriate Reaction Temperature | Most conjugation reactions can be performed at room temperature. If aggregation is observed, consider lowering the temperature. | Incubate the reaction at 4°C overnight instead of at room temperature for a shorter period.[4][8] |
Problem 2: Conjugate is Soluble After Purification but Aggregates During Storage
If your purified this compound-conjugated protein appears stable initially but aggregates over time, the storage conditions are likely the culprit.
| Potential Cause | Recommended Action | Quantitative Parameters & Key Considerations |
| Inappropriate Storage Buffer | Formulate a storage buffer that promotes long-term stability. The pH of the storage buffer should ideally be about 1 unit away from the protein's isoelectric point (pI).[10] | - Buffer System: Consider using a histidine-sucrose buffer (e.g., 25 mM histidine, 250 mM sucrose, pH 6.0) for cryostorage.[12] - pH: A pH of 6.0 is often a good starting point for many proteins. |
| Freeze-Thaw Cycles | Aliquot the purified conjugate into single-use vials to minimize freeze-thaw cycles. | Store aliquots at -80°C for long-term stability.[10] |
| Lack of Stabilizing Excipients | Add cryoprotectants or stabilizers to the storage buffer. | - Sugars/Polyols: Add 25-50% glycerol (B35011) or sucrose/trehalose to prevent ice crystal formation and stabilize the protein structure.[13][14] - Amino Acids: Arginine and glycine (B1666218) can be added to suppress aggregation.[15][16] |
| Oxidation of the Protein or Conjugate | If your protein is sensitive to oxidation, especially if it has free cysteines, add a reducing agent to the storage buffer. | Include a reducing agent like Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) in the buffer.[17] Note that this is not suitable for conjugates formed via maleimide-thiol chemistry where disulfide bonds might be important. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting the aggregation of this compound-conjugated proteins.
Frequently Asked Questions (FAQs)
Q1: What is the ideal this compound chain length to prevent protein aggregation?
The optimal this compound chain length can be protein-dependent. Generally, more hydrophilic this compound polymers, such as those with shorter alkyl side chains (e.g., poly(2-ethyl-2-oxazoline)), are preferred as they enhance the solubility of the conjugate.[11] However, very long polymer chains could potentially lead to increased hydrophobicity and should be evaluated on a case-by-case basis.[18][19][20]
Q2: How can I detect low levels of aggregation that are not visible to the naked eye?
Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC) are powerful techniques for detecting soluble aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. The presence of a population of particles with a larger hydrodynamic radius than the monomeric conjugate is indicative of aggregation.[21][22][23][24] DLS is very sensitive to the presence of even small amounts of large aggregates.[22]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric conjugate. SEC can be used to quantify the percentage of aggregated, monomeric, and fragmented species.[25][26][27]
Q3: Can the conjugation chemistry itself cause aggregation?
Yes. The covalent modification of amino acid residues can alter the protein's three-dimensional structure, potentially exposing hydrophobic patches that can lead to aggregation. It is crucial to use a conjugation strategy that is as site-specific as possible and to optimize the reaction conditions to minimize any denaturing effects.
Q4: Are there any specific buffer components I should avoid during conjugation?
Yes. For NHS-ester chemistry, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[28] For maleimide-thiol chemistry, ensure your buffers are free of reducing agents unless you are intentionally reducing disulfide bonds prior to conjugation.
Q5: My protein has an isoelectric point (pI) close to the optimal pH for conjugation. What should I do?
Proteins are least soluble at their pI. If the optimal conjugation pH is close to your protein's pI, you may need to adjust the ionic strength of the buffer by adding salt (e.g., 150 mM NaCl) to increase solubility and prevent aggregation. Alternatively, you can explore performing the conjugation at a pH that is further from the pI, even if it means a slightly lower reaction efficiency, and compensate by increasing the reaction time or the molar excess of the this compound reagent.
Experimental Protocols
Protocol 1: this compound-NHS Ester Conjugation to Protein Amines
This protocol describes the conjugation of a this compound-NHS ester to the primary amines (e.g., lysine (B10760008) residues) of a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the Conjugation Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound-NHS Ester Preparation:
-
Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[28]
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound-NHS ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size exclusion chromatography, dialysis, or using a desalting column.
-
Protocol 2: Maleimide-Thiol this compound Conjugation to Protein Cysteines
This protocol is for the site-specific conjugation of a this compound-maleimide to free cysteine residues on a protein.
Materials:
-
Protein of interest in a thiol-free buffer (e.g., PBS, pH 7.0)
-
This compound-maleimide
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: PBS, HEPES, or Tris buffer, pH 6.5-7.5, degassed[3][4][8]
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
(Optional) Reduction of Disulfide Bonds:
-
This compound-Maleimide Preparation:
-
Immediately before use, dissolve the this compound-maleimide in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[3]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted this compound-maleimide by size exclusion chromatography, dialysis, or using a desalting column.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the conjugation and analysis of this compound-protein conjugates.
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. interchim.fr [interchim.fr]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. biotium.com [biotium.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Effect of Polymer Hydrophilicity and Molar Mass on the Properties of the Protein in Protein–Polymer Conjugates: The Case of PPEylated Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. westbioscience.com [westbioscience.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. pharmtech.com [pharmtech.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. The effect of chain length on protein solubilization in polymer-based vesicles (polymersomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of polyethyleneglycol chain length and phospholipid acyl chain composition on the interaction of polyethyleneglycol-phospholipid conjugates with phospholipid: implications in liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kdsi.ru [kdsi.ru]
- 22. unchainedlabs.com [unchainedlabs.com]
- 23. news-medical.net [news-medical.net]
- 24. biopharminternational.com [biopharminternational.com]
- 25. agilent.com [agilent.com]
- 26. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Purification Methods for Poly(2-ethyl-2-oxazoline) (PEtOx)
Welcome to the technical support center for Poly(2-ethyl-2-oxazoline) (PEtOx) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Poly(2-ethyl-2-oxazoline)?
A1: The most frequently employed methods for purifying this compound are precipitation and dialysis.[1] Precipitation involves dissolving the crude polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate, leaving impurities behind in the solution. Dialysis is a membrane-based separation technique where the polymer solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO), and impurities smaller than the pores of the membrane diffuse out into a surrounding solvent.[2] For modified or functionalized this compound, a combination of methods, such as partial hydrolysis followed by dialysis, may be necessary.[3][4]
Q2: How do I choose between precipitation and dialysis for my this compound purification?
A2: The choice between precipitation and dialysis depends on several factors, including the molecular weight of your this compound, the nature of the impurities you need to remove, and the desired final purity.
-
Precipitation is generally faster and is effective for removing unreacted monomer and other small molecule impurities from higher molecular weight polymers. However, it may be less effective for removing oligomeric impurities, and some polymer loss can occur during the process.
-
Dialysis is a gentler method that is very effective at removing small molecule impurities and salts.[2] It is particularly suitable for a wide range of molecular weights. The choice of the correct molecular weight cut-off (MWCO) membrane is crucial for successful purification.[2][3]
Q3: What are the common impurities found in crude this compound?
A3: Common impurities in crude this compound resulting from cationic ring-opening polymerization (CROP) include:
-
Unreacted 2-ethyl-2-oxazoline (B78409) monomer: This is the most common impurity.
-
Initiator residues: Depending on the initiator used (e.g., methyl triflate, tosylates), residual initiator or its byproducts may be present.[1]
-
Oligomers: Low molecular weight polymer chains can form as byproducts.
-
Side-reaction products: In some cases, side reactions can lead to the formation of species with different end-groups.
Troubleshooting Guides
Issue 1: Incomplete Removal of Monomer with Precipitation
Symptoms:
-
Presence of monomer peaks in ¹H NMR spectrum after purification.
-
Lower than expected glass transition temperature (Tg) of the purified polymer.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate solvent/non-solvent system. | Ensure a good solvent for this compound (e.g., dichloromethane (B109758), chloroform, methanol) and a strong non-solvent in which the monomer is highly soluble (e.g., cold diethyl ether, hexane).[1] |
| Insufficient volume of non-solvent. | Use a large excess of the non-solvent (typically 10-20 times the volume of the polymer solution) to ensure complete precipitation of the polymer and effective dissolution of the monomer. |
| Precipitation temperature is too high. | Perform the precipitation at a low temperature (e.g., in an ice bath) to decrease the solubility of the polymer in the non-solvent.[1] |
| Rapid addition of non-solvent. | Add the non-solvent dropwise to the stirred polymer solution. Rapid addition can lead to the trapping of monomer within the precipitated polymer mass. |
| Insufficient washing of the precipitate. | After decanting the supernatant, wash the polymer precipitate thoroughly with fresh, cold non-solvent to remove any remaining traces of monomer. Repeat the washing step 2-3 times. |
| Polymer solution is too concentrated. | A highly viscous polymer solution can hinder the diffusion of monomer out of the precipitating polymer. Use a more dilute polymer solution. |
Issue 2: Low Yield After Dialysis
Symptoms:
-
Significantly lower mass of recovered polymer compared to the starting crude material.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect MWCO of the dialysis membrane. | The Molecular Weight Cut-Off (MWCO) of the membrane should be significantly smaller than the molecular weight of your this compound. A common rule of thumb is to use a MWCO that is 1/3 to 1/2 the molecular weight of the polymer. For this compound, MWCOs of 1 kDa, 3.5 kDa, and 7 kDa are frequently used.[2][3] |
| Hydrolysis of the polymer (if using acidic or basic conditions). | If performing dialysis in acidic or basic solutions, be mindful of potential hydrolysis of the amide bonds in the this compound backbone, which can lead to chain scission and loss of lower molecular weight fragments through the membrane.[5] Monitor the pH and temperature closely. |
| Leakage from the dialysis bag. | Ensure the dialysis bag is properly sealed and has no leaks before starting the dialysis. |
| Insufficient dialysis time. | While this is more likely to cause incomplete purification, excessively long dialysis times in harsh conditions could potentially lead to some degradation. Optimize the dialysis duration based on the volume and the nature of the impurities. |
Experimental Protocols
Protocol 1: Precipitation of Poly(2-ethyl-2-oxazoline)
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or methanol) to create a concentrated solution.
-
Precipitation: While stirring vigorously, add the polymer solution dropwise to a large volume of a cold non-solvent (e.g., diethyl ether or a mixture of diethyl ether and hexane). A common ratio is 1 part polymer solution to 10-20 parts non-solvent. The precipitation should be carried out in an ice bath.
-
Isolation: Allow the precipitate to settle. Decant the supernatant which contains the dissolved monomer and other small molecule impurities.
-
Washing: Wash the precipitated polymer 2-3 times with fresh, cold non-solvent. After each wash, allow the precipitate to settle and decant the supernatant.
-
Drying: After the final wash, dry the purified polymer under vacuum to a constant weight.
Protocol 2: Dialysis of Poly(2-ethyl-2-oxazoline)
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 1 kDa, 3.5 kDa, or 7 kDa, depending on the polymer's molecular weight).[2][3] Prepare the membrane according to the manufacturer's instructions (this may involve soaking in water or ethanol).
-
Sample Loading: Dissolve the crude this compound in a suitable solvent (e.g., deionized water or methanol) and load the solution into the prepared dialysis bag. Ensure to leave some headspace to allow for solvent influx.
-
Dialysis: Immerse the sealed dialysis bag in a large container of the dialysis solvent (the same solvent used to dissolve the polymer). The volume of the external solvent should be at least 100 times the volume of the sample solution. Stir the external solvent gently.
-
Solvent Exchange: Change the external solvent periodically (e.g., every 4-6 hours for the first day, then less frequently) to maintain a high concentration gradient and ensure efficient removal of impurities. Continue dialysis for 2-3 days.
-
Recovery: After dialysis, recover the polymer solution from the dialysis bag.
-
Drying: Remove the solvent from the purified polymer solution, typically by rotary evaporation or freeze-drying (lyophilization), to obtain the final product.[1][2]
Quantitative Data Summary
Table 1: Comparison of this compound Purification Methods
| Purification Method | Typical Purity (% removal of monomer) | Typical Yield (%) | Advantages | Disadvantages |
| Precipitation | >95% | 70-90% | Fast, effective for high MW polymers, removes monomer efficiently. | Potential for polymer loss, may not remove oligomers effectively, can trap impurities if not done carefully. |
| Dialysis | >99% | 80-95% | High purity, gentle method, effective for a wide range of MWs, removes salts and small molecules.[2] | Time-consuming, requires large volumes of solvent, proper MWCO selection is critical.[2][3] |
Visualizations
References
- 1. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
Technical Support Center: Overcoming Cytotoxicity Issues with PetOx-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity-related challenges encountered during experiments with poly(2-ethyl-2-oxazoline) (PetOx)-based formulations.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a cytotoxic material?
A1: Poly(2-ethyl-2-oxazoline) (this compound) is generally considered to have low cytotoxicity and is known for its excellent biocompatibility.[1][2] In fact, it has been approved by the FDA as a food additive.[1][3] However, like many polymers, its cytotoxicity can be influenced by several factors, including molecular weight, concentration, and formulation characteristics.
Q2: What are the primary factors influencing the cytotoxicity of this compound-based formulations?
A2: The main factors include:
-
Molecular Weight: Lower molecular weight this compound has been observed to exhibit slightly higher cytotoxicity.[2]
-
Partial Hydrolysis: The hydrolysis of this compound to poly(2-ethyl-2-oxazoline-co-ethylene imine) (this compound-co-PEI) copolymers can significantly increase cytotoxicity.[3][4] This is due to the introduction of cationic poly(ethyleneimine) (PEI) segments, which are known to be cytotoxic. The degree of hydrolysis is directly correlated with the level of cytotoxicity.[4][5]
-
Concentration: Cytotoxicity is generally dose-dependent. Higher concentrations of this compound formulations are more likely to induce cytotoxic effects.[6]
-
End-Group Modification: The chemical nature of the polymer end-groups can influence cellular interactions and, consequently, cytotoxicity.[7][8]
-
Residual Monomers or Impurities: The presence of unreacted 2-ethyl-2-oxazoline (B78409) monomer or other impurities from the synthesis process can contribute to cytotoxicity.
Q3: How does the molecular weight of this compound affect its cytotoxicity?
A3: Studies have shown that cell viability tends to increase with higher molecular weights of this compound.[2] Polymers with lower molar masses have been reported to exhibit slightly higher cytotoxicity. This might be related to a higher concentration of polymer chain ends per unit mass or differences in cellular uptake and interaction mechanisms.
Q4: Why does partial hydrolysis of this compound increase its cytotoxicity?
A4: Partial hydrolysis of the amide groups in this compound introduces primary and secondary amine functionalities, creating copolymers of this compound and linear poly(ethyleneimine) (PEI).[3] PEI is a well-known cationic polymer that can interact strongly with negatively charged cell membranes, leading to membrane disruption and cell death.[4] The cytotoxicity of these copolymers increases with the degree of hydrolysis, meaning a higher PEI content leads to greater toxicity.[4][5][9]
Q5: What are the common in vitro assays to assess the cytotoxicity of this compound-based formulations?
A5: Commonly used cytotoxicity assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13]
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, indicating loss of membrane integrity.[14][15][16][17][18]
-
Live/Dead Staining: This fluorescence-based assay uses two dyes to differentiate between live and dead cells. Calcein AM stains live cells green, while a red dye like ethidium (B1194527) homodimer-1 stains dead cells with compromised membranes.[19][20][21][22]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the cytotoxicity assessment of this compound-based formulations.
| Problem | Potential Cause | Recommended Solution | Relevant Controls |
| High Background Absorbance in MTT Assay | 1. Contamination: Bacterial or yeast contamination can reduce the MTT reagent. 2. Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings.[23] 3. Direct Reduction of MTT: The this compound formulation itself might be directly reducing the MTT reagent.[23] | 1. Visually inspect plates for contamination. Use aseptic techniques. 2. Use phenol red-free medium during the MTT incubation step.[23] 3. Test the formulation in a cell-free system with MTT to check for direct reduction. If it occurs, consider an alternative assay like LDH or Live/Dead staining.[23] | Media only control, Formulation in media without cells.[23] |
| Inconsistent Results in LDH Assay | 1. Nanoparticle Interference: this compound nanoparticles may adsorb the LDH enzyme, leading to an underestimation of its activity.[16] 2. Cell Debris and Nanoparticles in Supernatant: Centrifugation might not be sufficient to remove all particles, which can interfere with absorbance readings.[14] 3. Variable Cell Seeding: Inconsistent cell numbers across wells will lead to variable LDH release. | 1. Centrifuge the cell culture supernatant at a higher speed (e.g., 12,000 xg) to pellet the nanoparticles before performing the assay on the supernatant.[14] 2. After initial centrifugation, carefully transfer the supernatant to a new tube and centrifuge again to ensure complete removal of interfering particles.[14] 3. Ensure a homogenous cell suspension before seeding and verify cell density. | Positive control (cells lysed with detergent to measure maximum LDH release), Negative control (untreated cells).[14] |
| Low Absorbance/Fluorescence Signal | 1. Low Cell Density: Insufficient number of viable cells to generate a strong signal. 2. Short Incubation Time: The incubation period with the assay reagent may be too short. 3. Reagent Degradation: Improper storage or handling of assay reagents. | 1. Optimize cell seeding density for the specific cell line and plate format. 2. Follow the recommended incubation times for the specific assay and cell type. Optimization may be required. 3. Store reagents as recommended by the manufacturer and prepare fresh solutions for each experiment. | A positive control with a known cytotoxic agent should be included to ensure the assay is working correctly. |
| Unexpectedly High Cytotoxicity | 1. Residual Monomer/Solvent: Presence of unreacted 2-ethyl-2-oxazoline monomer or residual organic solvents from synthesis. 2. High Degree of Hydrolysis: Unintended hydrolysis of this compound during formulation or storage, leading to the formation of cytotoxic PEI units. 3. Formulation Instability: Aggregation or degradation of the formulation over time, leading to altered cellular interactions.[24] | 1. Purify the polymer thoroughly after synthesis (e.g., by dialysis or precipitation) to remove impurities. Confirm purity using techniques like NMR or chromatography. 2. Characterize the polymer to determine the degree of hydrolysis (e.g., via NMR). Store formulations under conditions that minimize hydrolysis (e.g., neutral pH, low temperature). 3. Monitor the stability of the formulation over time using techniques like dynamic light scattering (DLS) for size and polydispersity. | Test the cytotoxicity of the purified polymer, the unpurified polymer, and any solvents used in the formulation process. |
Quantitative Data Summary
Table 1: Effect of this compound Molecular Weight on Cell Viability
| Cell Line | This compound MW ( g/mol ) | Concentration (mg/mL) | Incubation Time (h) | Cell Viability (%) | Reference |
| RAT-2 | 1,600 | 1 | 24 | ~85 | [14] |
| RAT-2 | 16,000 | 1 | 24 | >95 | [14] |
| L929 | 400 | 10 | 72 | ~80 | [6] |
| L929 | 40,000 | 10 | 72 | >95 | [6] |
Table 2: Effect of Partial Hydrolysis of this compound on Cell Viability
| Cell Line | Polymer | Degree of Hydrolysis (%) | Concentration (mg/mL) | Incubation Time (h) | Cell Viability (%) | Reference |
| Macrophages P388.D1 | This compound-co-PEI (19.6 kDa) | 14 | 20 | 24 | ~80 | [4][5] |
| Macrophages P388.D1 | This compound-co-PEI (19.6 kDa) | 30 | 20 | 24 | ~40 | [4][5] |
| Macrophages P388.D1 | This compound-co-PEI (19.6 kDa) | 59 | 20 | 24 | <10 | [4][5] |
| HeLa | This compound-co-PEI | 30 | 0.1 | 24 | >90 | [9] |
| HeLa | This compound-co-PEI | 70 | 0.1 | 24 | ~70 | [9] |
| HeLa | This compound-co-PEI | 96 | 0.1 | 24 | ~40 | [9] |
Experimental Protocols
MTT Cytotoxicity Assay
Principle: This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[10][12]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound-based formulation. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
LDH Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells and nanoparticles. Carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing NADH and pyruvate) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Live/Dead Viability/Cytotoxicity Assay
Principle: This assay uses two fluorescent dyes, Calcein AM and Ethidium Homodimer-1 (EthD-1), to distinguish between live and dead cells. Calcein AM is cell-permeable and is cleaved by intracellular esterases in live cells to produce green fluorescence. EthD-1 can only enter cells with compromised membranes and binds to nucleic acids, producing red fluorescence in dead cells.[20]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Staining: Prepare a working solution of Calcein AM and EthD-1 in a suitable buffer (e.g., PBS). Remove the culture medium from the cells and wash with PBS. Add the staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[21]
-
Visualization and Quantification: Image the cells using a fluorescence microscope with appropriate filters for green and red fluorescence. The percentage of live and dead cells can be quantified by counting the cells or by measuring the fluorescence intensity using a plate reader.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound-based formulations.
Caption: Potential signaling pathways involved in this compound-induced cytotoxicity.
Caption: Logical troubleshooting workflow for inconsistent cytotoxicity results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-property relationship in cytotoxicity and cell uptake of poly(2-oxazoline) amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Base Polymer Hydrophobicity and End Group Modification on Polymeric Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Binding of titanium dioxide nanoparticles to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. Live:Dead/Cytotoxicity Assay Kit (Green/Red Staining) (ab253381) is not available | Abcam [abcam.com]
- 22. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. Stability of Inhaled Ciprofloxacin-Loaded Poly(2-ethyl-2-oxazoline) Nanoparticle Dry Powder Inhaler Formulation in High Stressed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PetOx Biocompatibility for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate polymers is a critical determinant of success in the development of drug delivery systems and implantable medical devices. While poly(ethylene glycol) (PEG) has long been considered the gold standard for stealth polymers in biomedical applications, concerns regarding its immunogenicity and the "accelerated blood clearance (ABC) phenomenon" have prompted the investigation of alternatives.[1] Among the most promising candidates is poly(2-oxazoline) (POx), particularly poly(2-ethyl-2-oxazoline) (PetOx). This guide provides a comprehensive comparison of the biocompatibility of this compound with other relevant polymers, supported by experimental data and detailed protocols for in vivo validation.
Quantitative Comparison of Biocompatibility
The following tables summarize key biocompatibility parameters for this compound and comparator polymers based on available data. Direct comparisons should be interpreted with caution, as experimental conditions can vary between studies.
| Polymer | Cell Line | Assay | Result | Citation |
| This compound | Murine Fibroblasts (L929) | MTT | High cell viability even at high concentrations. | [2][3][4] |
| Human cell lines | Cytotoxicity Assays | Generally low cytotoxicity, comparable to PEG. | [2][5] | |
| PEG | Various | MTT, etc. | Generally considered biocompatible, but some studies show dose-dependent cytotoxicity. | [2] |
| Zwitterionic Polymers | Various | Various | Generally exhibit high biocompatibility and low cytotoxicity. | |
| Poly(amino acids) | Various | Various | Biodegradable and generally biocompatible. |
Table 1: In Vitro Cytotoxicity Data. This table presents a summary of in vitro cytotoxicity findings for this compound and other polymers.
| Polymer | Assay Condition | Result | Citation |
| This compound | Direct contact with human red blood cells | Low hemolytic activity, comparable to PEG. | [2][6] |
| PEG | Direct contact with human red blood cells | Generally low hemolytic activity, but some PEGylated nanoparticles have shown hemolytic potential. | [2][6] |
Table 2: Hemocompatibility Data. This table summarizes the hemocompatibility of this compound and PEG.
| Polymer | Animal Model | Key Findings | Citation |
| This compound | Rat | No adverse effects observed after intravenous injection. | |
| PEG | Various | Generally well-tolerated, but repeated injections can lead to accelerated clearance and potential immunogenic responses. | [1] |
Table 3: In Vivo Toxicity Summary. This table provides an overview of in vivo toxicity findings.
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below.
In Vitro Cytotoxicity: MTT Assay
This protocol is adapted from standard MTT assay procedures.[7][8][9][10]
Objective: To assess the effect of the polymer on cell metabolic activity as an indicator of cytotoxicity.
Materials:
-
Test polymer (this compound) and control polymers (e.g., PEG)
-
Mammalian cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Polymer Treatment: Prepare a series of concentrations of the test and control polymers in culture medium. Remove the old medium from the wells and replace it with 100 µL of the polymer solutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each polymer concentration relative to the untreated control cells.
Hemolysis Assay (Direct Contact Method)
This protocol is based on the principles outlined in the ISO 10993-4 standard.[11][12][13][14][15]
Objective: To evaluate the potential of the polymer to cause red blood cell lysis.
Materials:
-
Test polymer (this compound) and control polymers (e.g., PEG)
-
Freshly collected human or rabbit blood with anticoagulant (e.g., heparin)
-
Phosphate Buffered Saline (PBS)
-
Triton X-100 (positive control)
-
Centrifuge tubes
-
Spectrophotometer
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood at a low speed (e.g., 800 x g) for 10 minutes. Aspirate the plasma and buffy coat. Wash the RBCs three times with PBS, centrifuging and aspirating the supernatant after each wash. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare solutions of the test and control polymers at various concentrations in PBS.
-
Incubation: In centrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of each polymer solution. For the negative control, mix RBCs with PBS. For the positive control, mix RBCs with a solution of Triton X-100 (e.g., 1%).
-
Incubation: Incubate the tubes at 37°C for 3 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 800 x g for 10 minutes to pellet the intact RBCs.
-
Supernatant Collection: Carefully collect the supernatant from each tube.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
In Vivo Inflammatory Response Model (Subcutaneous Implantation)
This protocol describes a common method for evaluating the local inflammatory response to an implanted biomaterial.[16][17]
Objective: To assess the inflammatory reaction to the polymer when implanted in a living organism.
Materials:
-
Test polymer (this compound) and control polymers (e.g., PEG) formulated as small discs or rods
-
Rodents (e.g., rats or mice)
-
Surgical instruments
-
Anesthesia
-
Suturing material
-
Histology equipment and reagents (formalin, paraffin (B1166041), hematoxylin (B73222) and eosin (B541160) stain)
Procedure:
-
Animal Preparation: Anesthetize the animal using an appropriate method. Shave and sterilize the dorsal skin.
-
Implantation: Make a small incision in the skin and create a subcutaneous pocket using blunt dissection. Insert the sterile polymer implant into the pocket.
-
Suturing: Close the incision with sutures.
-
Post-operative Care: Monitor the animals for any signs of distress or infection.
-
Tissue Harvest: At predetermined time points (e.g., 7, 14, and 28 days), euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Analysis:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks and mount the sections on microscope slides.
-
Stain the sections with hematoxylin and eosin (H&E).
-
-
Evaluation: Examine the stained tissue sections under a microscope to assess the inflammatory response. Key parameters to evaluate include the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes), the thickness of the fibrous capsule surrounding the implant, and the presence of any tissue necrosis.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biocompatibility of a material is crucial. The following diagrams illustrate key signaling pathways and experimental workflows relevant to in vivo biocompatibility studies.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro bio-immunological and cytotoxicity studies of poly(2-oxazolines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. measurlabs.com [measurlabs.com]
- 13. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 14. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
PetOx vs. PEG: A Comparative Analysis of Polymers for Drug Delivery
A head-to-head comparison of Poly(2-ethyl-2-oxazoline) (PetOx) and Poly(ethylene glycol) (PEG) for drug carrier applications, supported by experimental data and detailed protocols.
In the realm of drug delivery, the choice of polymer carrier is paramount to the efficacy and safety of therapeutic agents. For decades, Poly(ethylene glycol) (PEG) has been the gold standard, prized for its ability to confer "stealth" properties to drug carriers, thereby prolonging circulation time and reducing immunogenicity. However, the emergence of Poly(2-ethyl-2-oxazoline) (this compound) presents a compelling alternative, boasting comparable, and in some aspects, superior characteristics. This guide provides a comprehensive, data-driven comparison of this compound and PEG, offering researchers, scientists, and drug development professionals a critical overview to inform their selection of the optimal drug carrier.
Executive Summary
Both this compound and PEG are hydrophilic polymers that can be conjugated to drugs or used to form nanoparticles, effectively shielding them from the immune system and extending their systemic circulation. While PEG has a long history of clinical use, concerns regarding the "PEG dilemma," including the increasing prevalence of anti-PEG antibodies in the population, have spurred the search for alternatives.[1][2] this compound has emerged as a front-runner, demonstrating excellent biocompatibility, low immunogenicity, and favorable physicochemical properties.[3][4] This guide will delve into a comparative analysis of their performance based on key metrics: drug loading and encapsulation, circulation half-life, immunogenicity, and cellular uptake.
Data Presentation: this compound vs. PEG Performance Metrics
The following tables summarize quantitative data from various studies to provide a direct comparison of this compound and PEG in different drug delivery formulations.
| Parameter | This compound-based Carrier | PEG-based Carrier | Drug/Formulation | Key Findings | Reference |
| Drug Loading Capacity (%) | 17.90% | - | Docetaxel in this compound-b-PLA polymersomes | Demonstrates the potential of this compound-based systems for encapsulating hydrophobic drugs. | [5] |
| Encapsulation Efficiency (%) | 65.03% | - | pDNA in this compound-b-PLA polymersomes | Highlights the capability of this compound carriers for hydrophilic cargo like genetic material. | [5] |
| Circulation Half-life (t½) | Comparable to PEG of similar molar mass | 1.1 h (rhTIMP-1) to 28 h (PEG20K-TIMP-1) | 89Zr-labeled polymers, rhTIMP-1 | Both polymers demonstrate a molar mass-dependent increase in circulation half-life. This compound shows pharmacokinetic behavior comparable to PEG. | [6][7][8][9] |
| Immunogenicity | Lower than PEG in some studies | Can elicit anti-PEG antibodies | Polymer-lipid nanoparticles | This compound is considered a promising alternative to address the "PEG dilemma" of pre-existing and induced anti-PEG antibodies. | [1][2][10][11][12] |
| Cellular Uptake | Up to 60-fold higher in some zwitterionic lipid-based NCs compared to PEGylated NCs | Generally low, contributing to "stealth" properties | Lipid-based nanocarriers, Gold nanoparticles | Cellular uptake is highly dependent on the overall formulation, including surface charge and targeting ligands, not just the polymer itself. Some this compound formulations may offer advantages for targeted delivery where cellular uptake is desired. | [13][14] |
Experimental Protocols
Detailed methodologies for key comparative experiments are crucial for the replication and validation of findings. Below are summaries of common experimental protocols.
Determination of Drug Loading Capacity and Encapsulation Efficiency
The amount of drug successfully incorporated into a polymer carrier is a critical measure of its efficiency. This is typically determined using indirect or direct methods.[15]
Indirect Method:
-
Prepare the drug-loaded nanoparticles.
-
Separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug using methods like centrifugation or dialysis.[16]
-
Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).[]
-
Calculate the encapsulated drug amount by subtracting the free drug amount from the initial total drug amount.
-
Encapsulation Efficiency (%) = (Mass of encapsulated drug / Total mass of drug used) x 100% [18]
-
Drug Loading Capacity (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100% [18]
Direct Method:
-
Prepare and isolate the drug-loaded nanoparticles.
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug.
-
Quantify the amount of released drug using an analytical technique like HPLC.[]
-
Calculate encapsulation efficiency and drug loading capacity based on the quantified encapsulated drug and the total mass of the nanoparticles.
In Vivo Circulation Half-Life Determination
The circulation half-life of a drug carrier is a key indicator of its "stealth" properties and is typically determined in animal models.
-
Synthesize radiolabeled or fluorescently tagged this compound- and PEG-drug conjugates or nanoparticles.
-
Administer the formulations intravenously to animal models (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).[7][8]
-
Quantify the concentration of the labeled carrier in the blood samples using appropriate detection methods (e.g., gamma counting for radiolabels, fluorescence spectroscopy for fluorescent tags).
-
Plot the concentration of the carrier in the blood versus time.
-
Fit the data to a pharmacokinetic model (e.g., a two-phase exponential decay model) to calculate the distribution and elimination half-lives.[7][8]
Immunogenicity Assessment
Evaluating the potential of a polymer to elicit an immune response is critical for its clinical translation.
-
In Vitro Assays:
-
Cytokine Release Assay: Incubate immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or dendritic cells) with the this compound- and PEG-based carriers.[19] Measure the release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA.[19]
-
Complement Activation Assay: Assess the activation of the complement system in human serum upon exposure to the polymer carriers.
-
-
In Vivo Assays:
-
Administer the polymer carriers to animal models.
-
After a certain period, collect serum and measure the levels of polymer-specific antibodies (e.g., anti-PEG IgM and IgG) using ELISA.[11]
-
In Vitro Cellular Uptake Study
Understanding how cells internalize drug carriers is essential, especially for targeted therapies.
-
Culture a relevant cell line (e.g., cancer cells for oncology applications, macrophages to assess phagocytic uptake) in appropriate culture plates.[20][21]
-
Incubate the cells with fluorescently labeled this compound- and PEG-based nanoparticles at a specific concentration for various time points (e.g., 2, 4, 24 hours).[20][21]
-
After incubation, wash the cells thoroughly to remove non-internalized nanoparticles.[20]
-
Lyse the cells and quantify the internalized fluorescence using a plate reader.
-
Alternatively, use flow cytometry to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity per cell.[21]
-
Confocal microscopy can be used to visualize the intracellular localization of the nanoparticles.[22]
Visualizing the Processes: Diagrams
To better illustrate the experimental workflows and conceptual frameworks, the following diagrams are provided.
Caption: Synthesis of polymer-drug conjugates and formulation of drug-loaded nanoparticles.
Caption: Workflow for determining the in vivo circulation half-life of drug carriers.
Caption: Generalized pathway of nanoparticle cellular uptake and intracellular drug release.
Conclusion
The comparative analysis reveals that this compound is a highly promising alternative to PEG for drug carrier applications. It exhibits comparable biocompatibility and "stealth" properties, with the significant advantage of potentially lower immunogenicity, which directly addresses the growing concerns associated with PEGylated therapeutics.[3][4] While PEG remains a well-established and clinically validated polymer, the versatility in synthesis and the favorable biological profile of this compound position it as a strong contender for the next generation of polymer-based drug delivery systems. The choice between this compound and PEG will ultimately depend on the specific therapeutic application, the nature of the drug, and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the design and development of advanced drug carriers.
References
- 1. Poly(2-ethyl-2-oxazoline) (POx) as Poly(ethylene glycol) (PEG)-Lipid Substitute for Lipid Nanoparticle Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential immunotoxicities of poly(ethylene glycol)-vs. poly(carboxybetaine)-coated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. PEG vs. zwitterions: How these surface decorations determine cellular uptake of lipid-based nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 18. rsc.org [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Comparison of In vitro Nanoparticles Uptake in Various Cell Lines and In vivo Pulmonary Cellular Transport in Intratracheally Dosed Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 22. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Poly(2-ethyl-2-oxazoline) (PetOx) and Poly(2-isopropyl-2-oxazoline) (PiPrOx) for Biomedical Researchers
In the landscape of biomedical polymer research, poly(2-oxazolines) (POx) have emerged as a versatile and promising class of materials, often considered a viable alternative to poly(ethylene glycol) (PEG).[1][2] Among the various POx derivatives, poly(2-ethyl-2-oxazoline) (PetOx) and poly(2-isopropyl-2-oxazoline) (PiPrOx) are two of the most extensively studied members, each exhibiting unique properties that make them suitable for a range of applications in drug delivery, gene therapy, and tissue engineering.[3][4][5] This guide provides an objective comparison of the key physicochemical properties of this compound and PiPrOx, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate polymer for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
The primary difference between this compound and PiPrOx lies in the structure of their alkyl side chains—an ethyl group for this compound and an isopropyl group for PiPrOx. This seemingly minor variation leads to significant differences in their aqueous solution behavior and thermal properties.
| Property | Poly(2-ethyl-2-oxazoline) (this compound) | Poly(2-isopropyl-2-oxazoline) (PiPrOx) | Key Differences & Implications for Research |
| Structure | Poly(2-ethyl-2-oxazoline) | Poly(2-isopropyl-2-oxazoline) | The isopropyl group in PiPrOx is bulkier and more hydrophobic than the ethyl group in this compound, leading to distinct solution properties. |
| Solubility in Water | Highly soluble at a wide range of temperatures.[2] | Exhibits thermoresponsive behavior with a Lower Critical Solution Temperature (LCST).[6][7] | This compound is suitable for applications requiring stable solubility, while PiPrOx is ideal for creating "smart" stimuli-responsive systems that respond to temperature changes. |
| Lower Critical Solution Temperature (LCST) | Generally does not exhibit an LCST below 100°C in water.[2][6] | Typically in the range of 32-38°C, which is close to physiological temperature.[6][7] | The LCST of PiPrOx allows for the development of injectable gelling systems and targeted drug delivery vehicles that release their payload in response to localized hyperthermia. |
| Glass Transition Temperature (Tg) | Approximately 60-70°C.[6] | Approximately 65-80°C.[6] | Both polymers are amorphous with relatively high Tg values, indicating they are in a glassy state at room temperature. |
| Hydrophilicity | More hydrophilic.[8] | Less hydrophilic due to the isopropyl side chain.[8] | The higher hydrophilicity of this compound contributes to its excellent water solubility and potential for enhanced "stealth" properties in vivo, similar to PEG. |
| Biocompatibility | Generally considered biocompatible and non-toxic.[1] | Generally considered biocompatible and non-toxic.[3] | Both polymers are well-tolerated in biological systems, making them suitable for a wide array of biomedical applications. |
| Primary Applications | Drug delivery (micelles, nanoparticles), surface modification, hydrogels.[5][9] | Thermoresponsive drug delivery, injectable hydrogels for tissue engineering, smart surfaces.[4][7] | The choice between this compound and PiPrOx is largely dictated by the desired functionality of the final application, particularly the need for thermoresponsiveness. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of these polymers. Below are representative protocols for the synthesis of this compound and PiPrOx via microwave-assisted cationic ring-opening polymerization (CROP) and for the characterization of their key properties.
Protocol 1: Synthesis of this compound via Microwave-Assisted Cationic Ring-Opening Polymerization (CROP)
Materials:
-
2-ethyl-2-oxazoline (EtOx) monomer (distilled over CaH2)
-
Methyl tosylate (MeOTs) initiator
-
Acetonitrile (B52724) (anhydrous)
-
Methanol (B129727) (for termination)
-
Diethyl ether (for precipitation)
-
Microwave synthesizer
Procedure:
-
In a dry microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of MeOTs initiator.
-
Add anhydrous acetonitrile to dissolve the initiator.
-
Add the purified EtOx monomer to the vial. The [Monomer]/[Initiator] ratio will determine the target degree of polymerization.
-
Seal the vial and place it in the microwave synthesizer.
-
Set the reaction temperature to 140°C and the reaction time to 10-20 minutes. The reaction is carried out under controlled pressure by the instrument.[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Terminate the polymerization by adding a small amount of methanol and stirring for 1-2 hours at 50°C.
-
Precipitate the polymer by adding the reaction mixture dropwise to cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using 1H NMR for structure confirmation and Size Exclusion Chromatography (SEC) for molecular weight and dispersity determination.
Protocol 2: Determination of Lower Critical Solution Temperature (LCST) by Turbidimetry
Materials:
-
Poly(2-isopropyl-2-oxazoline) (PiPrOx)
-
Phosphate-buffered saline (PBS) or deionized water
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Magnetic stir bar and stir plate
Procedure:
-
Prepare a solution of PiPrOx in PBS or water at a concentration of 1-10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any dust or aggregates.
-
Place the polymer solution in a quartz cuvette with a small magnetic stir bar.
-
Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer.
-
Set the wavelength to 500-600 nm.
-
Equilibrate the solution at a temperature below the expected LCST (e.g., 20°C) for 5-10 minutes with gentle stirring.
-
Increase the temperature in a stepwise manner (e.g., 1°C increments) with a heating rate of approximately 1°C/minute.
-
At each temperature step, allow the solution to equilibrate for 1-2 minutes before recording the transmittance or absorbance.
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[11]
-
Plot the transmittance as a function of temperature to visualize the phase transition.
Protocol 3: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Materials:
-
Dry polymer sample (this compound or PiPrOx)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
Procedure:
-
Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.
-
Seal the pan with a lid using a crimper.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the polymer. A typical cycle would be:
-
Heat from room temperature to a temperature above the expected Tg (e.g., 120°C) at a rate of 10-20°C/min.
-
Hold at this temperature for 2-5 minutes.
-
Cool down to a temperature well below the expected Tg (e.g., 0°C) at a controlled rate (e.g., 10-20°C/min).
-
Hold at this temperature for 2-5 minutes.
-
-
Perform the second heating scan at a rate of 10°C/min to a temperature above the Tg.[9][12]
-
The Tg is determined from the second heating scan as the midpoint of the step-like transition in the heat flow curve.[13][14]
Visualizing Workflows and Relationships
To further aid in the understanding of the application of these polymers, the following diagrams, created using the DOT language, illustrate key processes.
Caption: Workflow for formulating drug-loaded nanoparticles using amphiphilic poly(2-oxazoline) block copolymers.
Caption: Simplified signaling pathway of the endocytic uptake of poly(2-oxazoline) nanoparticles.
Conclusion
Both this compound and PiPrOx offer a compelling platform for the development of advanced biomedical materials. The choice between these two polymers should be guided by the specific requirements of the intended application. This compound, with its high hydrophilicity and stable aqueous solubility, is an excellent candidate for applications requiring a robust "stealth" polymer, such as long-circulating drug carriers. In contrast, the unique thermoresponsive properties of PiPrOx open up possibilities for creating "smart" materials that can undergo a phase transition in response to physiological temperature cues, making it particularly attractive for targeted drug delivery and in situ gelling systems for tissue engineering. By understanding their distinct properties and utilizing well-defined experimental protocols, researchers can effectively harness the potential of these versatile polymers to address a wide range of challenges in medicine and biotechnology.
References
- 1. research.monash.edu [research.monash.edu]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thermoresponsive poly(2-oxazoline)s, polypeptoids, and polypeptides - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01320A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 10. Microwave-assisted cationic ring-opening polymerization of 2-oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. thermalsupport.com [thermalsupport.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Performance Showdown: Poly(2-oxazoline)s Emerge as a Versatile Alternative to PEG in Biomaterials
For researchers, scientists, and drug development professionals, the quest for optimal biomaterials is perpetual. While poly(ethylene glycol) (PEG) has long been the gold standard for stealth coatings in drug delivery and biomedical applications, a growing body of evidence highlights poly(2-oxazoline)s (PetOx) as a formidable contender. This guide provides an objective, data-driven comparison of this compound-based biomaterials against PEG, summarizing key performance metrics and detailing the experimental protocols used for their evaluation.
Poly(2-oxazoline)s, a class of polymers with a "pseudo-polypeptide" structure, offer a compelling combination of properties including excellent biocompatibility, low cytotoxicity, and tunable characteristics.[1][2] These attributes position them as a viable alternative to PEG, which has faced challenges related to immunogenicity and the "accelerated blood clearance (ABC) phenomenon."[3][4] This comparison delves into the performance of this compound-based biomaterials in critical areas such as biocompatibility, in vivo stability, and drug delivery, supported by experimental data.
Biocompatibility and Cytotoxicity: A Head-to-Head Comparison
The biocompatibility of a material is paramount for its use in biomedical applications. In vitro cytotoxicity and hemocompatibility assays are fundamental screening tools to assess the potential adverse effects of biomaterials.
In Vitro Cytotoxicity:
Studies directly comparing the cytotoxicity of this compound and PEG polymers have demonstrated that both are generally well-tolerated by various cell lines, even at high concentrations.[1][5] Moderate, concentration- and molar mass-dependent cytotoxic effects for both polymers typically only appear after long-term incubation at concentrations exceeding therapeutic doses.[1]
Table 1: Comparative in vitro Cytotoxicity of this compound and PEG
| Polymer | Cell Line | Assay | Concentration | Cell Viability (%) | Reference |
| This compound (5 kDa) | L929 Mouse Fibroblasts | MTT | 10 mg/mL | > 95% | [1] |
| PEG (5 kDa) | L929 Mouse Fibroblasts | MTT | 10 mg/mL | > 95% | [1] |
| PMeOx (5 kDa) | Caco-2 | AlamarBlue® | 100 g/L | ~100% | [6] |
| This compound (5 kDa) | Caco-2 | AlamarBlue® | 100 g/L | ~100% | [6] |
| Pluronic® F127 (PEG-PPG-PEG) | Caco-2 | AlamarBlue® | 100 g/L | < 20% | [6] |
Hemocompatibility:
Hemocompatibility assays evaluate the interaction of a biomaterial with blood components. Both this compound and PEG generally exhibit good hemocompatibility, with low levels of hemolysis (the rupture of red blood cells).[1][7]
Table 2: Comparative Hemocompatibility of this compound and PEG
| Polymer | Concentration | Hemolysis (%) | Classification | Reference |
| This compound (5 kDa) | 10 mg/mL | < 2% | Non-hemolytic | [1] |
| PEG (5 kDa) | 10 mg/mL | < 2% | Non-hemolytic | [1] |
| P(EtOx)-Heparin Hydrogel | N/A | Low | Non-hemolytic | [7] |
| PEG-Heparin Hydrogel | N/A | Low | Non-hemolytic | [7] |
In Vivo Stability and Biodistribution
A crucial performance metric for systemic drug delivery carriers is their in vivo stability and circulation time. "Stealth" polymers like PEG and this compound are designed to shield nanoparticles from the immune system, thereby prolonging their circulation in the bloodstream and enhancing their accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
Direct comparative studies have shown that this compound-coated nanoparticles exhibit pharmacokinetic profiles comparable to their PEGylated counterparts.[4][8] For instance, a head-to-head comparison of hydroxyapatite (B223615) nanoparticles coated with either PEG or poly(2-ethyl-2-oxazoline) (this compound) revealed similar pharmacokinetics and tumor-targeting capabilities in mice.[8]
Interestingly, some studies suggest that this compound-based lipids in lipid nanoparticles (LNPs) may offer advantages over PEG-lipids in terms of reduced clearance from the bloodstream and lower induction of anti-stealth lipid antibodies upon repeat dosing.[4] This could be a significant advantage in applications requiring multiple administrations.
Table 3: Comparative In Vivo Performance of this compound and PEG-based Nanoparticles
| Nanoparticle Formulation | Animal Model | Key Finding | Reference |
| 99mTc-POX5000-HAP vs. 99mTc-PEG5000-HAP | SCID mice with HT-29 tumors | Comparably similar pharmacokinetics and tumor targeting. | [8] |
| PEOZ-lipid LNPs vs. PEG-lipid LNPs | Mice | PEOZ-LNPs showed reduced clearance and lower anti-stealth lipid IgM levels after repeat dosing. | [4] |
| PMOZ-containing LNPs vs. PEG-containing LNPs | Mice | PMOZ-LNPs induced superior neutralizing antibody titers compared to PEG-LNPs. | [3] |
Drug Delivery Efficiency
The ultimate goal of many biomaterial platforms is the efficient delivery of therapeutic agents. Both this compound and PEG have been extensively investigated for their ability to form nanoparticles, micelles, and hydrogels for drug delivery.
Drug Loading and Release:
The drug loading capacity and release kinetics are critical parameters for a successful drug delivery system. Poly(2-oxazoline) micelles have demonstrated high loading capacities for hydrophobic drugs, in some cases exceeding that of comparable PEG-based systems.[9] The release of the drug can be tuned by altering the chemical composition of the this compound block copolymers.[9]
Table 4: Drug Loading and Release from this compound-based Micelles
| Polymer System | Drug | Drug Loading Capacity (wt%) | Release Profile | Reference |
| Poly(2-oxazoline) block copolymers | Dexamethasone | Varies by copolymer structure | Sustained release, can be modulated by ultrasound | [9][10] |
| PEtOz-PU(PTMCSS)-PEtOz micelles | Doxorubicin | Not specified | pH and redox-responsive, ~97% release in 48h | [11] |
Experimental Protocols
To ensure the reproducibility and accurate comparison of data, detailed experimental methodologies are crucial. Below are summaries of common protocols used to evaluate the performance of this compound and PEG-based biomaterials.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of the biomaterial on cell viability.
-
Methodology:
-
Cell Culture: L929 mouse fibroblast cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.
-
Material Exposure: The cells are then incubated with various concentrations of the test polymers (this compound or PEG) for a specified period (e.g., 24 or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan (B1609692) Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.[1]
-
2. Hemocompatibility Assay (Hemolysis Test)
-
Objective: To determine the extent of red blood cell lysis caused by the biomaterial.
-
Methodology:
-
Blood Collection: Fresh human or animal blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Isolation: Red blood cells (RBCs) are isolated by centrifugation and washed multiple times with a buffered saline solution (e.g., PBS).
-
Material Incubation: A suspension of RBCs is incubated with different concentrations of the test polymers (this compound or PEG) at 37°C for a defined period (e.g., 1-4 hours). A positive control (e.g., Triton X-100) that causes complete hemolysis and a negative control (e.g., PBS) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Quantification: The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.[1][7]
-
3. In Vivo Biodistribution Study
-
Objective: To determine the distribution and accumulation of the biomaterial-based nanoparticles in different organs over time.
-
Methodology:
-
Radiolabeling: The nanoparticles (e.g., this compound- or PEG-coated) are labeled with a radioactive isotope (e.g., 99mTc).
-
Animal Model: The radiolabeled nanoparticles are administered to laboratory animals (e.g., mice or rats) via intravenous injection.
-
Tissue Collection: At predetermined time points (e.g., 1, 6, 24 hours post-injection), the animals are euthanized, and major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable) are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8]
-
Visualizing the Path Forward: Workflows and Pathways
To better illustrate the processes involved in evaluating and utilizing these biomaterials, the following diagrams, generated using the DOT language, outline key experimental workflows.
References
- 1. Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dahlmanlab.org [dahlmanlab.org]
- 5. Poly(2-ethyl-2-oxazoline) as Alternative for the Stealth Polymer Poly(ethylene glycol): Comparison of in vitro Cytotoxicity and Hemocompatibility - FAU CRIS [cris.fau.de]
- 6. tu-dresden.de [tu-dresden.de]
- 7. researchgate.net [researchgate.net]
- 8. Head-To-Head Comparison of Biological Behavior of Biocompatible Polymers Poly(Ethylene Oxide), Poly(2-Ethyl-2-Oxazoline) and Poly[N-(2-Hydroxypropyl)Methacrylamide] as Coating Materials for Hydroxyapatite Nanoparticles in Animal Solid Tumor Model [mdpi.com]
- 9. Investigation of drug release modulation from poly(2-oxazoline) micelles through ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of PetOx and PEGylated Lipids in Lipid Nanoparticles (LNPs)
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Stealth Polymers in LNP Formulations
The advent of lipid nanoparticles (LNPs) has revolutionized the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines.[1] A critical component in the success of these formulations has been the incorporation of polyethylene (B3416737) glycol (PEG)-lipid conjugates, which provide a hydrophilic shield to the LNP surface.[1][2] This "stealth" coating enhances colloidal stability, prevents aggregation, and prolongs systemic circulation by reducing recognition and clearance by the mononuclear phagocyte system (MPS).[1][3] However, the widespread use of PEG has brought to light certain limitations, collectively termed the "PEG dilemma."[2][4] These include the potential for immunogenicity, leading to the production of anti-PEG antibodies that can cause accelerated blood clearance (ABC) of subsequently administered PEGylated LNPs and, in some cases, hypersensitivity reactions.[5][6][7]
This has spurred the development of alternative stealth polymers, among which poly(2-oxazoline)s (POx), particularly poly(2-ethyl-2-oxazoline) (PEtOx), have emerged as a promising substitute.[5][8][9] POx polymers are known to be poorly immunogenic and can mitigate the ABC effect.[10][11] This guide provides a head-to-head comparison of this compound and PEGylated lipids in LNP formulations, supported by experimental data, to assist researchers in selecting the optimal stealth polymer for their therapeutic applications.
Performance Metrics: A Quantitative Comparison
The following tables summarize the key physicochemical and biological performance characteristics of LNPs formulated with either PEG-lipids or this compound-lipids. The data is compiled from studies conducting direct comparisons of these two polymers.
Table 1: Physicochemical Properties of PEG-LNPs vs. This compound-LNPs
| Parameter | PEG-LNP | This compound-LNP | Key Findings |
| Hydrodynamic Diameter (nm) | ~138 - 230 | ~177 - 200 | This compound-LNPs generally exhibit comparable or slightly larger particle sizes than their PEG-LNP counterparts.[1][8] Size can be influenced by the degree of polymerization of the this compound chain.[8] |
| Polydispersity Index (PDI) | < 0.15 | < 0.15 | Both formulations typically result in LNPs with a narrow size distribution, indicating homogeneity.[8][12] |
| mRNA Encapsulation Efficiency (%) | ~86% | ~77% | PEG-LNPs may show slightly higher encapsulation efficiency, although both achieve high levels of mRNA loading.[1][13] |
| Zeta Potential (mV) at pH 7.4 | Nearly Neutral | Nearly Neutral | Both polymers effectively shield the charge of the ionizable lipid at physiological pH, resulting in a near-neutral surface charge.[8] |
| Storage Stability | High | High | This compound-LNPs have been shown to maintain their size, encapsulation efficiency, and transfection activity after 38 weeks of storage at 4°C, comparable to PEG-LNPs.[1][13] |
Table 2: In Vitro Performance of PEG-LNPs vs. This compound-LNPs
| Parameter | PEG-LNP | This compound-LNP | Cell Lines Tested | Key Findings |
| Transfection Efficiency | 56% EGFP-positive cells | Up to 72% EGFP-positive cells | HEK293T, HeLa, DC2.4 | This compound-LNPs, particularly those with shorter polymer chains, have demonstrated comparable or even superior transfection efficiency compared to PEG-LNPs in various cell lines.[1][10][14] |
| Cytotoxicity | High cell viability | High cell viability | HeLa | Both LNP formulations generally exhibit good biocompatibility in vitro.[12] |
Table 3: Immunogenicity and In Vivo Performance of PEG-LNPs vs. This compound-LNPs
| Parameter | PEG-LNP | This compound-LNP | Key Findings |
| Anti-PEG Antibody Binding | Detectable Binding | No Detectable Binding | ELISA |
| In Vivo Protein Expression (Intramuscular) | Standard Expression | Up to 3-fold higher expression in muscle | Mouse models |
| Biodistribution | Significant Liver Accumulation | Reduced Liver Accumulation, Increased accumulation in lymph nodes and spleen | Mouse models |
Experimental Methodologies
The data presented above is derived from studies employing standardized protocols for LNP formulation, characterization, and biological evaluation. Below are representative methodologies for key experiments.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are typically formulated using a microfluidic mixing device.
-
Lipid Preparation: The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the stealth lipid (PEG-lipid or this compound-lipid) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[15][16]
-
Nucleic Acid Preparation: The mRNA or siRNA cargo is diluted in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: The ethanol-lipid solution and the aqueous nucleic acid solution are rapidly mixed using a microfluidic device (e.g., a staggered herringbone mixer). The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.[16]
-
Purification: The resulting LNP suspension is dialyzed against a storage buffer (e.g., PBS, pH 7.4) to remove residual ethanol and non-encapsulated nucleic acid.
Caption: LNP Formulation Workflow.
In Vitro Transfection Efficiency Assay
-
Cell Culture: Human embryonic kidney (HEK293T) or other suitable cells are cultured in appropriate media until they reach a desired confluency (e.g., 70-80%).
-
LNP Treatment: The cells are incubated with LNPs encapsulating a reporter mRNA (e.g., EGFP or Luciferase) at various concentrations for a specified period (e.g., 24 hours).
-
Analysis: Transfection efficiency is quantified by measuring the expression of the reporter protein. For EGFP, this is typically done by flow cytometry to determine the percentage of fluorescent cells.[14] For Luciferase, a luminometer is used to measure light output after adding a substrate.
Anti-PEG Antibody Binding ELISA
-
Plate Coating: An ELISA plate is coated with the test LNPs (this compound-LNPs and PEG-LNPs) and a standard (e.g., the PEG-lipid ALC-0159).
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Antibody Incubation: The plate is incubated with a solution containing anti-PEG antibodies.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate. The resulting colorimetric or fluorescent signal is measured, with higher absorbance indicating greater antibody binding.[13][14]
Caption: Immunogenicity Comparison.
Discussion and Future Outlook
The data strongly suggests that this compound is a viable and, in some aspects, superior alternative to PEG for the formulation of LNPs. The primary advantage of this compound-lipids lies in their reduced immunogenicity, which circumvents the "PEG dilemma" of antibody-mediated accelerated blood clearance.[8][9] This is a critical consideration for therapeutic applications requiring repeat dosing.
Furthermore, studies have shown that this compound-LNPs can achieve higher or comparable transfection efficiencies to their PEG counterparts.[1][17][18] The ability to tune the biodistribution away from the liver and towards immune-rich environments like the spleen and lymph nodes by using this compound makes it a particularly attractive option for vaccine development.[10][19]
While PEG has a long history of use in pharmaceuticals and a well-established regulatory track record, the growing body of evidence highlighting its potential for immunogenicity cannot be ignored.[5][20][21] As the field of nucleic acid therapeutics continues to expand, the demand for safer and more effective delivery vehicles will drive the adoption of next-generation stealth polymers. Poly(2-ethyl-2-oxazoline) stands out as a leading candidate, offering a compelling combination of biocompatibility, stealth properties, and enhanced biological performance. Further clinical translation and long-term safety studies will be crucial in solidifying the role of this compound as the new gold standard in LNP formulations.
References
- 1. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. blog.curapath.com [blog.curapath.com]
- 6. Effects of PEG antibodies on in vivo performance of LNP-mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(2‐ethyl‐2‐oxazoline) (POx) as Poly(ethylene glycol) (PEG)‐Lipid Substitute for Lipid Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tailored Monoacyl Poly(2-oxazoline)- and Poly(2-oxazine)-Lipids as PEG-Lipid Alternatives for Stabilization and Delivery of mRNA-Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PEG-Free Tunable Poly(2-Oxazoline) Lipids Modulate LNP Biodistribution and Expression In Vivo after Intramuscular Administration | Semantic Scholar [semanticscholar.org]
- 20. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 21. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
PetOx vs. PEG: A Comparative Guide to Immunogenicity for Researchers
For researchers, scientists, and drug development professionals, the choice of polymer for drug delivery systems is critical. While poly(ethylene glycol) (PEG) has long been the gold standard for stealth coatings, concerns over its immunogenicity have prompted the search for alternatives. This guide provides an objective comparison of the immunogenicity of poly(2-ethyl-2-oxazoline) (PetOx) and PEG, supported by experimental data, to inform the selection of polymers in therapeutic development.
The ideal polymer for drug delivery should shield the therapeutic payload from the host's immune system, prolonging circulation time and ensuring it reaches its target. However, the very properties that make these polymers effective can also trigger unwanted immune responses. This guide delves into the key aspects of immunogenicity—antibody formation, complement activation, and cytokine release—to provide a clear comparison between this compound and PEG.
Key Immunogenicity Markers: A Side-by-Side Comparison
Experimental data consistently suggests that this compound exhibits a more favorable immunogenicity profile compared to PEG. The following tables summarize quantitative data from various studies, highlighting the differences in key immunogenicity markers.
| Parameter | This compound (PEOZ)-LNP | PEG-LNP | Fold Difference | Reference |
| Anti-Stealth Lipid IgM Levels (Arbitrary Units) | ~250 | ~1500 | ~6-fold lower with PEOZ | [1] |
| LNP: Lipid Nanoparticle | ||||
| Table 1: Anti-Polymer Antibody Formation |
| Parameter | PEG Formulation | Observed Effect | Reference |
| sC5b-9 Generation (Fold increase over background) | PEG 11600 (1.5 mM) | ~3.3-fold increase | [2] |
| Bb Generation (Fold increase over background) | PEG 11600 (1.5 mM) | ~2.5-fold increase | [2] |
| C3a-desArg Generation (Fold increase over background) | PEG 20,000 (10 mg/mL) | ~3.4-fold increase | [2] |
| Note: Direct comparative quantitative data for complement activation by this compound was not available in the reviewed literature. The data presented reflects the known effects of PEG. | |||
| Table 2: Complement Activation |
| Polymer in LNP | Cytokine/Chemokine Levels | Observation | Reference |
| PMOZ (a polyoxazoline similar to this compound) | Decreased | Lower immunostimulatory potential compared to PEG | [3] |
| PEG | Increased | Higher immunostimulatory potential | [3] |
| Note: This data is for poly(2-methyl-2-oxazoline) (PMOZ), a polymer structurally similar to this compound. Direct comparative quantitative data for cytokine release by this compound vs. PEG was not available in the reviewed literature. | |||
| Table 3: Cytokine & Chemokine Release |
In-Depth Analysis of Immunogenic Responses
Anti-Polymer Antibody Formation
A significant concern with PEGylated therapeutics is the induction of anti-PEG antibodies. These antibodies can lead to accelerated blood clearance (ABC) of the drug, reducing its efficacy, and in some cases, causing hypersensitivity reactions. Studies have shown that a notable percentage of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products.
In contrast, evidence suggests that polyoxazolines like this compound are less prone to inducing an antibody response. A key study directly comparing lipid nanoparticles (LNPs) formulated with either this compound (PEOZ)-lipids or PEG-lipids found that the PEOZ-LNPs resulted in significantly lower levels of anti-stealth lipid Immunoglobulin M (IgM) antibodies[1]. This suggests a lower potential for recognition by the immune system and a reduced risk of ABC phenomenon.
Complement Activation
The complement system is a crucial part of the innate immune response. Activation of the complement cascade by foreign materials can lead to opsonization and clearance of nanoparticles, as well as inflammation and anaphylactic reactions. PEG has been shown to activate the complement system through both the classical and alternative pathways, leading to the generation of anaphylatoxins such as C3a and C5a, and the formation of the membrane attack complex (SC5b-9)[2][4]. This activation can be triggered by the binding of anti-PEG antibodies or through direct interaction of PEG with complement proteins[4].
While direct quantitative comparisons of complement activation between this compound and PEG are limited in the literature, the lower antibody induction associated with this compound suggests a reduced potential for classical pathway activation. The "stealth" properties attributed to polyoxazolines would also imply a lower propensity for direct interaction with complement proteins.
Cytokine Release
The interaction of nanoparticles with immune cells can trigger the release of cytokines, signaling molecules that mediate inflammation. An excessive release of pro-inflammatory cytokines, often termed a "cytokine storm," can lead to severe adverse effects. PEGylated nanoparticles have been reported to induce the release of various cytokines and chemokines.
A study comparing LNPs formulated with poly(2-methyl-2-oxazoline) (PMOZ), a polymer closely related to this compound, and PEG demonstrated that the PMOZ-LNPs had a significantly lower immunostimulatory potential, as indicated by decreased levels of cytokines and chemokines[3]. This finding suggests that polyoxazolines may offer a safer alternative to PEG by minimizing the induction of inflammatory responses.
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key immunogenicity assays are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Polymer Antibodies
Objective: To detect and quantify the presence of antibodies specific to this compound or PEG in biological samples.
Protocol:
-
Coating: Microtiter plates are coated with a solution of the polymer (this compound or PEG) conjugated to a carrier protein (e.g., BSA) or a lipid, and incubated overnight.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-specific protein (e.g., bovine serum albumin or milk powder).
-
Sample Incubation: Serum or plasma samples from test subjects are diluted and added to the wells. If anti-polymer antibodies are present, they will bind to the coated polymer.
-
Detection: A secondary antibody that is specific for the immunoglobulin isotype being measured (e.g., anti-human IgM or IgG) and conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Quantification: The absorbance of the solution is measured using a microplate reader, and the concentration of anti-polymer antibodies is determined by comparison to a standard curve.
Complement Activation Assay
Objective: To measure the activation of the complement system in response to this compound or PEG.
Protocol:
-
Sample Incubation: The polymer or polymer-coated nanoparticles are incubated with human serum or plasma at 37°C.
-
Measurement of Complement Components: The levels of specific complement activation products are measured using commercially available ELISA kits. Key markers include:
-
C3a and C5a: Anaphylatoxins that are potent inflammatory mediators.
-
SC5b-9: The soluble terminal complement complex, indicating activation of the terminal pathway.
-
Bb fragment: A marker for the activation of the alternative pathway.
-
-
Data Analysis: The levels of complement activation products in the presence of the polymer are compared to those in a control sample (serum/plasma alone).
Cytokine Release Assay
Objective: To assess the induction of cytokine secretion from immune cells upon exposure to this compound or PEG.
Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: The PBMCs are cultured in the presence of the polymer or polymer-coated nanoparticles for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of various cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, IL-8, MCP-1) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: The cytokine levels in the stimulated samples are compared to those in unstimulated control cells.
Visualizing the Pathways and Processes
To further clarify the complex biological processes and experimental workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for assessing the immunogenicity of polymers.
Caption: Simplified overview of the complement activation pathways.
Conclusion
The available evidence strongly suggests that this compound is a less immunogenic alternative to PEG. Its reduced capacity to induce anti-polymer antibodies and its lower immunostimulatory potential, as suggested by studies with similar polyoxazolines, make it a promising candidate for developing safer and more effective drug delivery systems. While more direct comparative studies are needed to provide a complete quantitative picture, particularly for complement activation and a broader range of cytokines, the current data supports the consideration of this compound as a viable "stealth" polymer to overcome the immunogenicity challenges associated with PEG. Researchers and drug developers are encouraged to consider these findings when selecting polymers for their therapeutic applications.
References
The In Vitro and In Vivo Performance of Poly(2-oxazoline) Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is a cornerstone of modern therapeutics. Nanoparticles have emerged as a promising platform, with poly(ethylene glycol) (PEG) being the conventional gold standard for conferring "stealth" properties to evade the immune system and prolong circulation. However, concerns over PEG's immunogenicity and the "accelerated blood clearance (ABC)" phenomenon have spurred the search for alternatives. Poly(2-oxazoline)s (PetOx), a class of polymers with tunable properties, are gaining significant attention as a viable substitute. This guide provides an objective comparison of the in vitro and in vivo performance of this compound nanoparticles against other alternatives, supported by experimental data.
Key Performance Metrics: A Comparative Analysis
The performance of a nanoparticle drug delivery system is a multifactorial equation, with in vitro assays providing initial screening and in vivo studies offering a more realistic assessment of their ultimate therapeutic potential. Here, we compare this compound nanoparticles to the widely used PEGylated nanoparticles across critical performance parameters.
Table 1: In Vitro Performance Comparison
| Parameter | This compound Nanoparticles | PEGylated Nanoparticles | Key Findings & References |
| Cytotoxicity | Generally low cytotoxicity, comparable to PEG. Well-tolerated at therapeutic concentrations.[1][2] | Considered the benchmark for biocompatibility with low cytotoxicity.[1][2] | Both polymers are generally considered safe for biomedical applications, with cytotoxic effects appearing only at high concentrations after prolonged exposure.[1][2] |
| Cellular Uptake | Efficient cellular uptake. Shorter, more hydrophilic this compound chains can enhance transfection efficiency.[3][4][5][6] | Uptake is generally lower than non-PEGylated counterparts due to the "stealth" effect. Can be modulated by PEG chain length and density.[7][8] | This compound-lipid nanoparticles have been shown to improve dendritic cell uptake, a key feature for vaccine delivery.[3][4][6] |
| Drug Release | Demonstrates sustained drug release profiles. Release kinetics can be influenced by the specific this compound block copolymers used. | Well-established for controlled and sustained drug release. Release kinetics are highly tunable.[9][10][11][12][13] | Both systems can be engineered to achieve desired drug release profiles. For example, doxorubicin (B1662922) release from PEGylated nanoparticles can be sustained over several days.[12][13] |
Table 2: In Vivo Performance Comparison
| Parameter | This compound Nanoparticles | PEGylated Nanoparticles | Key Findings & References |
| Biodistribution | Show reduced liver accumulation compared to PEGylated counterparts.[3][4][6] Increased accumulation in extrahepatic tissues like lymph nodes and spleen has been observed.[3][4][6] | Prone to accumulation in the liver and spleen, which are part of the reticuloendothelial system (RES).[8][14][15] | The reduced liver uptake of this compound nanoparticles is a significant advantage, potentially leading to lower hepatotoxicity and better targeting to other tissues.[3][4][6][16] |
| Circulation Time | Exhibit prolonged blood circulation due to their "stealth" properties, mitigating accelerated blood clearance.[3][4] | The "gold standard" for long-circulating nanoparticles, though repeated administration can lead to accelerated clearance.[12][14] | This compound polymers are considered poorly immunogenic, which may help to avoid the anti-PEG antibody response that causes accelerated clearance of PEGylated nanoparticles.[3][4] |
| Therapeutic Efficacy | Enhanced transfection efficiency in vivo has been demonstrated, boosting protein expression in muscle tissue.[3][4][6] | A well-established platform that has been used in several FDA-approved nanomedicines.[10][11] | The improved cellular uptake and favorable biodistribution of this compound nanoparticles can translate to enhanced therapeutic outcomes, particularly in applications like mRNA vaccines.[3][4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess nanoparticle performance.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HeLa, fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle formulations (this compound- and PEG-nanoparticles) in cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions.
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the absorbance of untreated control cells.
In Vitro Cellular Uptake Assay (Flow Cytometry)
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Nanoparticle Incubation: Incubate the cells with fluorescently labeled nanoparticles (e.g., containing a fluorescent dye like FITC) at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
Cell Harvesting: After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity are quantified to determine the cellular uptake efficiency.
In Vitro Drug Release Assay (Dialysis Method)
-
Preparation: Place a known concentration of drug-loaded nanoparticles into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Dialysis: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The cumulative percentage of drug release is then plotted against time.
In Vivo Biodistribution Study
-
Animal Model: Use an appropriate animal model (e.g., mice or rats).
-
Nanoparticle Administration: Inject the animals with radiolabeled or fluorescently labeled nanoparticles via a specific route (e.g., intravenous).
-
Tissue Collection: At various time points post-injection, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and blood.
-
Quantification:
-
For radiolabeled nanoparticles, measure the radioactivity in each organ using a gamma counter.
-
For fluorescently labeled nanoparticles, homogenize the tissues and measure the fluorescence intensity using a fluorometer.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Visualizing Experimental Workflows
To better understand the logical flow of comparing nanoparticle performance, the following diagrams illustrate a typical experimental workflow.
Caption: A generalized workflow for the comparative evaluation of nanoparticle performance.
Conclusion
The available data strongly suggest that poly(2-oxazoline) nanoparticles represent a promising alternative to PEGylated systems. Their comparable in vitro cytotoxicity, coupled with advantages in in vivo biodistribution, particularly the reduced liver accumulation, positions them as a highly attractive platform for a range of drug delivery applications, including gene therapy and vaccine development. While further head-to-head studies generating more extensive quantitative comparative data are warranted, the current body of evidence supports the continued investigation and development of this compound-based nanomedicines. This guide serves as a foundational resource for researchers aiming to navigate the selection and evaluation of next-generation nanoparticle delivery systems.
References
- 1. Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEG-Free Tunable Poly(2-Oxazoline) Lipids Modulate LNP Biodistribution and Expression In Vivo after Intramuscular Administration | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low-liver-accumulation lipid nanoparticles enhance the efficacy and safety of HPV therapeutic tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Poly(2-ethyl-2-oxazoline) (PetOx) and Other Poly(2-oxazoline) Derivatives for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of poly(2-ethyl-2-oxazoline) (PetOx) with other prominent poly(2-oxazoline) (POx) derivatives, namely poly(2-methyl-2-oxazoline) (PMeOx) and poly(2-isopropyl-2-oxazoline) (PiPrOx). The focus is on their performance in biomedical applications, supported by experimental data and detailed methodologies.
Introduction to Poly(2-oxazoline)s
Poly(2-oxazoline)s are a class of polymers that have garnered significant interest in the biomedical field due to their biocompatibility, low immunogenicity, and tunable properties.[1][2] Often considered a viable alternative to poly(ethylene glycol) (PEG), POx offer advantages in terms of stability and functionalization possibilities.[1][3] The properties of POx can be readily modified by altering the side-chain substituent at the 2-position of the oxazoline (B21484) monomer, leading to a diverse range of polymers with tailored characteristics. This guide focuses on the comparative analysis of three key derivatives: this compound, PMeOx, and PiPrOx.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for this compound, PMeOx, and PiPrOx, focusing on properties relevant to their application in drug delivery and biomedicine.
| Polymer | Molecular Weight (kDa) | Glass Transition Temperature (Tg) (°C) | Lower Critical Solution Temperature (LCST) (°C) |
| PMeOx | 2 - 20 | 75 - 78 | Not applicable (highly hydrophilic)[2] |
| This compound | 0.4 - 40 | 60 - 62 (decreases with lower MW)[4][5] | ~65[3] |
| PiPrOx | ~7.7 | ~79[4] | ~36[6] |
Table 1: Thermal Properties of Poly(2-oxazoline) Derivatives. This table outlines the glass transition temperatures and lower critical solution temperatures for PMeOx, this compound, and PiPrOx. The Tg is an important parameter for understanding the physical state of the polymer, while the LCST is critical for thermoresponsive applications.
| Polymer System | Drug | Drug Loading Capacity (wt%) | Reference Cell Line | IC50 (µg/mL) |
| This compound-PCL micelles | Paclitaxel (B517696) | 0.5 - 7.6 | - | - |
| Doubly-amphiphilic POx | Paclitaxel | up to 45 | - | - |
| Nucleobase-crosslinked POx NPs | Paclitaxel | 38.2 | - | - |
| PMeOx-PBuOx-PMeOx micelles | Paclitaxel & Cisplatin | > 50 (co-loading) | - | - |
| Unmodified PMeOx | - | - | HeLa | Generally non-toxic[7][8] |
| Unmodified this compound | - | - | Fibroblasts, Macrophages | Generally non-toxic[3][7] |
| Partially hydrolyzed this compound (PEI) | - | - | HeLa | IC50 depends on hydrolysis %[9] |
Table 2: Drug Loading and Cytotoxicity Profile. This table summarizes the drug loading capacities of various POx-based formulations for the anti-cancer drug paclitaxel and provides an overview of the cytotoxicity of the base polymers. It is important to note that the cytotoxicity of POx is generally low, with specific IC50 values being highly dependent on the cell line, polymer molecular weight, and any functional modifications. Unmodified PMeOx and this compound are generally considered non-toxic.[3][7][8]
Experimental Protocols
The primary method for synthesizing poly(2-oxazoline)s is through living cationic ring-opening polymerization (CROP).[2] This technique allows for excellent control over the polymer's molecular weight and architecture.
General Synthesis of Poly(2-oxazoline)s via CROP
The following is a general protocol for the synthesis of POx. Specific parameters such as initiator, monomer concentration, temperature, and reaction time will vary depending on the desired polymer characteristics.
Materials:
-
2-substituted-2-oxazoline monomer (e.g., 2-ethyl-2-oxazoline (B78409) for this compound)
-
Initiator (e.g., methyl tosylate, methyl triflate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Terminating agent (e.g., water, amine)
-
Dry glassware and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Monomer and Solvent Preparation: The 2-oxazoline monomer and solvent are dried and distilled prior to use to remove any water, which can interfere with the living polymerization.
-
Initiation: The initiator is added to the dried monomer in the anhydrous solvent under an inert atmosphere. The reaction mixture is then heated to the desired polymerization temperature (typically ranging from 80°C to 140°C).[10][11]
-
Propagation: The polymerization proceeds via a cationic ring-opening mechanism. The reaction time is dependent on the monomer, initiator, and temperature, and can range from a few hours to several days.[11]
-
Termination: The living polymerization is terminated by the addition of a nucleophilic agent, such as water or an amine, which reacts with the cationic chain end.
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., diethyl ether) and subsequent drying under vacuum.
Mandatory Visualizations
Cationic Ring-Opening Polymerization (CROP) Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro bio-immunological and cytotoxicity studies of poly(2-oxazolines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Validating the "Stealth" Properties of PetOx Coatings Against the Gold Standard PEG
For researchers, scientists, and drug development professionals, the quest for effective drug delivery systems is paramount. A key challenge lies in evading the body's natural defense mechanisms, which can prematurely clear therapeutic nanoparticles from circulation. "Stealth" coatings are the solution, and for years, poly(ethylene glycol) (PEG) has been the undisputed gold standard. However, the emergence of poly(2-ethyl-2-oxazoline) (PetOx) presents a compelling alternative. This guide provides an objective comparison of the stealth properties of this compound and PEG coatings, supported by experimental data and detailed protocols, to aid in the selection of the optimal coating for your drug delivery applications.
The ideal stealth coating minimizes protein adsorption (opsonization), thereby reducing uptake by macrophages of the mononuclear phagocyte system (MPS) and prolonging circulation time. This allows nanoparticles to reach their target tissues in higher concentrations, enhancing therapeutic efficacy and reducing off-target effects. While PEG has a long history of success, concerns about immunogenicity, the so-called "PEG dilemma," have spurred the development of alternatives like this compound.[1][2]
Quantitative Performance Metrics: this compound vs. PEG
To provide a clear comparison, the following tables summarize key performance indicators for this compound- and PEG-coated nanoparticles based on available research. It is important to note that direct head-to-head quantitative comparisons in the literature are still emerging, and the presented data is a synthesis of available findings.
| Performance Metric | This compound-Coated Nanoparticles | PEG-Coated Nanoparticles | Key Findings |
| Protein Adsorption | Extremely low | Extremely low | Both this compound and PEG coatings demonstrate a remarkable ability to resist protein adsorption, a critical first step in avoiding immune clearance.[3] |
| Macrophage Uptake | Significantly reduced | Reduced | Studies indicate that this compound coatings can lead to a significant reduction in non-specific uptake by macrophage-like cells, with performance comparable or potentially superior to PEG.[3] |
| In Vivo Circulation Half-Life | Comparable to PEG | Long circulation half-life | This compound-based nanoparticles have shown comparable in vivo circulation times to their PEGylated counterparts, confirming their effectiveness as a stealth coating.[4] |
Table 1: Comparison of Key "Stealth" Performance Metrics for this compound and PEG Coatings.
Experimental Workflows and Signaling Pathways
Understanding the experimental validation of these stealth properties and the biological pathways they aim to circumvent is crucial for informed decision-making.
Caption: Experimental workflow for evaluating the stealth properties of nanoparticle coatings.
The primary mechanism for the clearance of nanoparticles from the bloodstream is opsonization followed by phagocytosis by macrophages, primarily in the liver and spleen. Stealth coatings are designed to interfere with this process.
References
- 1. Poly(2-ethyl-2-oxazoline) (POx) as Poly(ethylene glycol) (PEG)-Lipid Substitute for Lipid Nanoparticle Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(2‐ethyl‐2‐oxazoline) (POx) as Poly(ethylene glycol) (PEG)‐Lipid Substitute for Lipid Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dahlmanlab.org [dahlmanlab.org]
Long-Term Stability of Poly(2-oxazoline) Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymer-drug conjugates is a critical quality attribute that directly impacts their therapeutic efficacy and safety. Poly(2-oxazoline)s (POx), particularly poly(2-ethyl-2-oxazoline) (PEtOx), have emerged as a promising class of polymers for drug delivery, often considered an alternative to poly(ethylene glycol) (PEG).[1] Their biocompatibility, low immunogenicity, and tunable properties make them attractive carriers for various therapeutic agents.[2][3] This guide provides an objective comparison of the long-term stability of this compound drug conjugates, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug development programs.
The stability of a this compound-drug conjugate is primarily governed by two factors: the integrity of the polymer backbone and the lability of the linker connecting the drug to the polymer. Hydrolysis of the amide bonds in the this compound backbone can lead to the formation of linear polyethyleneimine (LPEI) copolymers, altering the physicochemical properties of the conjugate.[4][5] Concurrently, the linker must be stable enough to prevent premature drug release in circulation but susceptible to cleavage at the target site to release the active payload.[6][7]
Quantitative Stability Data: this compound Backbone Hydrolysis
The hydrolysis of the this compound backbone is a key consideration for long-term storage and in vivo stability. This process is typically acid-catalyzed and temperature-dependent.[4][8] The rate of hydrolysis can be precisely controlled by modulating reaction conditions, which is sometimes intentionally done to create P(EtOx-co-EI) copolymers for applications like gene delivery.[5]
Below is a summary of experimentally determined hydrolysis rate constants for this compound under various acidic conditions.
| Polymer | Molar Mass ( g/mol ) | Conditions | Rate Constant (k) | Reference |
| This compound | 9600 | 16.7% HCl, 110°C | 6 to 9 x 10⁻⁵ s⁻¹ | [9] |
| This compound | 3000 | 0.10 M to 1.0 M HCl, 180°C | Rate dependent on HCl concentration | [4] |
| This compound | N/A | [H⁺]=2.4 M, THF/HClaq 8:2, 120°C | ~10x faster than PFAOx | [8] |
| This compound | N/A | [H⁺]=2.4 M, THF/HClaq 8:2, 100°C | Slower than at 120°C, but faster than PFAOx at 120°C | [8] |
Note: PFAOx refers to poly(2-perfluoroacetyl-2-oxazoline), a more hydrophobic analogue.
Stability of the Drug-Polymer Linkage
The stability of the linker is paramount for ensuring that the drug is released at the desired site of action. This compound has been successfully conjugated with drugs using various cleavable linkers, including esters and hydrazones.
-
Ester Linkages: A study involving salicylic (B10762653) acid conjugated to this compound via an ester linker demonstrated that the hydrolysis rate could be modulated by the chemical structure of the linker. This allowed for tunable, sustained drug release over periods exceeding one month in phosphate-buffered saline (PBS).[6]
-
Hydrazone Linkages: Doxorubicin has been attached to poly(2-methyl-2-oxazoline) (PMeOx), a more hydrophilic analogue of this compound, using an acid-sensitive hydrazone bond. This design facilitates pH-triggered drug release in the acidic tumor microenvironment.[1]
The stability of these linkages is a critical design parameter. For instance, the retro-Michael reaction can lead to the cleavage of commonly used maleimide-thiol adducts, compromising conjugate stability in vivo.[10] Hydrolysis of the succinimide (B58015) ring in these adducts can, however, stabilize the conjugate.[10]
Comparison with PEG-based Conjugates
This compound is often compared to PEG, the current gold standard for polymer therapeutics. While both offer improved pharmacokinetics and reduced immunogenicity, there are differences in their stability profiles.[11][12]
| Feature | This compound-based Conjugates | PEG-based Conjugates |
| Backbone Stability | Susceptible to acid-catalyzed hydrolysis of amide bonds.[4][8] | Generally stable ether backbone, though susceptible to oxidative degradation. |
| Immunogenicity | Generally considered low to non-immunogenic.[2] | Can elicit anti-PEG antibodies, leading to accelerated blood clearance (ABC) phenomenon.[11][12] |
| Drug Loading | High drug loading capacity can be achieved.[1] | Drug loading can sometimes be limited by solubility issues.[13] |
| In Vivo Performance | Shows promise as a long-circulating carrier.[5] | Well-established for prolonging circulation time, but efficacy can be affected by anti-PEG immunity.[11][14] |
The potential for pre-existing anti-PEG antibodies in the population presents a significant challenge for PEGylated therapeutics, which may give this compound an advantage in certain applications.[12]
Experimental Protocols
This compound Hydrolysis Kinetics Study
This protocol describes the methodology to determine the rate of acid-catalyzed hydrolysis of the this compound backbone.
a. Materials:
-
Poly(2-ethyl-2-oxazoline) (this compound) of known molecular weight.[15]
-
Hydrochloric acid (HCl), concentrated.[4]
-
Deuterium oxide (D₂O) for NMR analysis.[15]
-
Reaction vessel (e.g., sealed pressure reactor for high temperatures).[4]
-
Thermostatically controlled oil bath or microwave reactor.[4]
b. Procedure:
-
Reaction Setup: Dissolve a known quantity of this compound in a specific concentration of aqueous HCl in the reaction vessel. A typical amide concentration is 0.48 M.[4][8]
-
Hydrolysis: Heat the reaction mixture to the desired temperature (e.g., 100°C, 110°C, or 180°C) and maintain for a set period.[4][9]
-
Sampling: At various time points, withdraw aliquots from the reaction mixture and immediately quench the reaction by cooling in an ice-water bath.[5]
-
Sample Preparation: Prepare the samples for analysis by freeze-drying and re-dissolving in D₂O.
-
¹H-NMR Analysis: Acquire ¹H-NMR spectra for each time point. The degree of hydrolysis is calculated by comparing the integrals of the signals corresponding to the this compound backbone and the newly formed polyethyleneimine (PEI) backbone protons.[2]
-
Data Analysis: Plot the degree of hydrolysis versus time. Determine the hydrolysis rate constant (k) by fitting the data to a first-order kinetic model.[8][9]
In Vitro Drug Release Study
This protocol outlines the procedure for measuring the rate of drug release from a this compound conjugate with a hydrolytically cleavable linker.
a. Materials:
-
This compound-drug conjugate.
-
Phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4 for physiological conditions, 5.5 for endosomal conditions).[6]
-
Dialysis membrane with a molecular weight cutoff (MWCO) that retains the conjugate but allows the free drug to pass through.[15]
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for drug quantification.
b. Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound-drug conjugate in the release medium (e.g., PBS pH 7.4).
-
Dialysis Setup: Place the solution inside a dialysis bag and immerse the bag in a larger volume of the same release medium at a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling: At predetermined time intervals, collect aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a validated HPLC or UV-Vis method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time. Plot the release profile and determine key parameters such as the half-life of release.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of the this compound backbone.
Caption: General experimental workflow for in vitro stability testing.
References
- 1. Poly(2-methyl-2-oxazoline) conjugates with doxorubicin: From synthesis of high drug loading water-soluble constructs to in vitro anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Poly(2-ethyl-2-oxazoline) Conjugates with Salicylic Acid via Degradable Modular Ester Linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
Safety Operating Guide
Navigating the Disposal of Poly(2-ethyl-2-oxazoline) (PetOx) in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Poly(2-ethyl-2-oxazoline) (PetOx), a polymer increasingly utilized in biomedical applications. Adherence to these guidelines is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or aerosols.[1] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and consult a physician.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water and remove contaminated clothing.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[1]
Quantitative Data on this compound
The following table summarizes key quantitative data for Poly(2-ethyl-2-oxazoline), which is essential for understanding its physical and chemical properties relevant to handling and disposal.
| Property | Value |
| Molecular Formula | (C5H9NO)x |
| Molecular Weight | Average Mw ~50,000 |
| Appearance | Solid |
| Density | 1.14 g/mL at 25 °C |
| Melting Point | >300 °C[2] |
| Flash Point | 29.4 °C[1][2] |
| Water Solubility | Soluble[2] |
Step-by-Step Disposal Procedure for this compound
The recommended disposal method for this compound is through a licensed chemical waste disposal company.[1][3] This ensures that the material is handled and processed in accordance with all applicable environmental regulations.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Poly(2-ethyl-2-oxazoline) Waste" and any other information required by your institution, such as the full chemical name and associated hazards.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional procedures for waste manifest and handover.
-
Important Considerations:
-
Do Not Discharge to Sewer: this compound should not be discharged into sewer systems.[1] While it is water-soluble, studies have shown that it is not readily biodegradable by activated sludge, meaning it can persist in the environment.[4]
-
Incineration: The material can be disposed of by a licensed chemical destruction plant, often through controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Dispose of the original product packaging as unused product.[3] If thoroughly cleaned, containers can be offered for recycling.[1]
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling PetOx
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of PetOx products. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first lines of defense against chemical exposure. The following table summarizes the required PPE for handling both liquid and dry forms of this compound.
| PPE Category | This compound Liquid | This compound Dry | Justification & Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Safety glasses with side shields or goggles | Protects against splashes (liquid) and airborne particles (dry). Ensure a snug fit. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Chemical-resistant gloves (Nitrile recommended) | Prevents skin contact with butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). While specific breakthrough time data for BHT and BHA are not readily available, nitrile and neoprene gloves generally offer good resistance to oils and many organic compounds. Always inspect gloves for tears or holes before use and replace them immediately if contaminated. |
| Respiratory Protection | Not generally required with adequate ventilation | NIOSH-approved respirator (N95 or P100) | Good general ventilation is typically sufficient for the liquid form. For the dry form, a respirator is necessary to prevent inhalation of dust particles. A P100 respirator offers a higher level of filtration than an N95 and is recommended for finer dusts. |
| Protective Clothing | Laboratory coat | Laboratory coat | Protects skin and personal clothing from contamination. |
Occupational Exposure Limits
It is crucial to maintain workplace air concentrations below the established occupational exposure limits for the hazardous components of this compound.
| Component | Regulatory Body | Exposure Limit (Time-Weighted Average) |
| Butylated Hydroxytoluene (BHT) | ACGIH | 2 mg/m³ (inhalable fraction and vapor) |
| NIOSH | 10 mg/m³ | |
| Calcium Carbonate (in this compound Dry) | OSHA | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) |
Safe Handling and Storage Workflow
Following a systematic workflow for handling and storage minimizes the risk of exposure and accidents.
Figure 1. Workflow for Safe Handling and Storage of this compound.
Key Handling and Storage Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. For the liquid form, good general ventilation (typically 10 air changes per hour) should be used. For the dry form, use local exhaust ventilation to control dust.
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.
-
Avoid Inhalation: Avoid breathing mist or vapor from the liquid form and dust from the dry form.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in the original, tightly closed container in a cool, dry, well-ventilated place away from incompatible materials.
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent the spread of contamination and ensure the safety of laboratory personnel.
Figure 2. Procedural Steps for Responding to a this compound Spill.
Detailed Spill Cleanup Procedures:
For this compound Liquid Spills:
-
Control and Contain: Stop the flow of material if it is safe to do so. Dike the spilled material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Absorb: Cover the spill with the absorbent material.
-
Collect: Once the liquid is absorbed, use non-sparking tools to collect the material and place it into a suitable, labeled container for disposal.
-
Decontaminate: Flush the area with water.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
For this compound Dry Spills:
-
Minimize Dust: Avoid breathing dust. Do not use compressed air for cleanup. Moisten the material slightly with a water spray to prevent it from becoming airborne.
-
Collect: Gently sweep or vacuum the spilled material. Use a vacuum cleaner equipped with a HEPA filter if available. Place the collected material into a labeled container for disposal.
-
Decontaminate: After product recovery, flush the area with water.
Disposal Plan
All this compound waste must be handled and disposed of in accordance with local, regional, national, and international regulations.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.
-
Spill Residues: Absorbent materials and other cleanup residues from spills are considered hazardous waste and must be disposed of accordingly.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Never pour this compound waste down the drain or dispose of it with regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
